molecular formula C20H19N7O3 B1295748 Disperse blue 165 CAS No. 41642-51-7

Disperse blue 165

Numéro de catalogue: B1295748
Numéro CAS: 41642-51-7
Poids moléculaire: 405.4 g/mol
Clé InChI: LEGWLJGBFZBZSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Disperse blue 165 is a useful research compound. Its molecular formula is C20H19N7O3 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O3/c1-4-26(5-2)16-6-7-18(19(10-16)23-13(3)28)24-25-20-14(11-21)8-17(27(29)30)9-15(20)12-22/h6-10H,4-5H2,1-3H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGWLJGBFZBZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068335
Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
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Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41642-51-7
Record name N-[2-[2-(2,6-Dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Blue 165
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Record name Acetamide, N-[2-[2-(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-
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Record name N-(2-((2,6-Dicyano-4-nitrophenyl)azo)-5-(diethylamino)phenyl)acetamide
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Record name N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide
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Foundational & Exploratory

chemical structure and properties of Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Blue 165 is a monoazo disperse dye characterized by its dark blue hue. It is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester and its blends, due to its good sublimation fastness and high tinting strength. Its application via high-temperature and high-pressure dyeing methods ensures effective coloration of hydrophobic fibers. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and available technical data.

Chemical Structure and Identity

The primary component of C.I. This compound is chemically identified as N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide. It belongs to the single azo class of dyes.

Synonyms:

  • Disperse Blue BBLS

  • C.I. 11077

  • Disperse Navy Blue S-3BQ

  • Disperse Navy Blue H2GL

  • Disperse Navy Blue S-2GL

It is important to note that the designation "this compound" can sometimes be associated with related but distinct chemical structures, such as this compound:1 and this compound:2, which possess different CAS numbers and molecular formulas. This guide focuses on the principal compound with CAS Number 41642-51-7.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. This compound is presented in the table below. These properties are crucial for understanding its behavior in various applications, from dyeing processes to potential biological interactions.

PropertyValueReference
CAS Number 41642-51-7[1]
Molecular Formula C₂₀H₁₉N₇O₃[1]
Molecular Weight 405.41 g/mol [1]
Appearance Dark blue powder[2]
Melting Point 257-259 °C[3]
Boiling Point (Predicted) 691.2 ± 55.0 °C[3]
Density (Predicted) 1.28 ± 0.1 g/cm³[3]
Solubility Soluble in acetone[4]
pH (in printing and dyeing) 5-6[4]

Synthesis

The synthesis of C.I. This compound is a multi-step process that involves diazotization, azo coupling, and a subsequent cyanation reaction. The general synthetic pathway is outlined below.

Synthesis Workflow

Synthesis_Workflow reactant1 2,6-Dibromo-4-nitroaniline process1 Diazotization reactant1->process1 reactant2 3-Acetylamino-N,N-diethylaniline process2 Azo Coupling reactant2->process2 reactant3 Cuprous Cyanide (CuCN) process3 Cyanation reactant3->process3 intermediate1 Diazonium Salt intermediate1->process2 intermediate2 Dibrominated Azo Intermediate intermediate2->process3 product C.I. This compound process1->intermediate1 process2->intermediate2 process3->product

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocol: General Synthesis

While precise industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

  • Diazotization: 2,6-Dibromo-4-nitroaniline is diazotized using sodium nitrite in a strong acidic medium (e.g., a mixture of sulfuric and acetic acid) at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, 3-Acetylamino-N,N-diethylaniline, maintained at a low temperature and controlled pH. This electrophilic substitution reaction yields a dibrominated azo intermediate.

  • Cyanation: The intermediate azo compound is then subjected to a cyanation reaction, where the bromine atoms are replaced by cyano groups. This is typically achieved by heating the intermediate with cuprous cyanide in a suitable solvent like dimethylformamide (DMF).

  • Isolation and Purification: After the reaction is complete, the product is isolated by filtration, followed by grinding and drying to obtain the final this compound dye.

Applications and Dyeing Properties

C.I. This compound is primarily used for dyeing polyester and its blended fabrics. It is suitable for high-temperature, high-pressure dyeing methods, which are necessary to open up the compact structure of polyester fibers and allow the non-ionic dye molecules to diffuse in. The dye exhibits good sublimation fastness, making it suitable for fabrics that will undergo heat treatments like pleating or ironing. It is also used in direct printing on polyester and triacetate fabrics.[5] The color of the dye is stable in the presence of iron and copper ions in the dyebath.[3]

Experimental Protocol: High-Temperature Dyeing of Polyester

The following is a representative laboratory protocol for dyeing polyester fabric with C.I. This compound:

  • Fabric Preparation: A sample of polyester fabric is first treated with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (2 g/L) at 60 °C for 30 minutes to remove any impurities. The fabric is then thoroughly rinsed with water and air-dried.

  • Dye Bath Preparation: A dye bath is prepared with a liquor ratio of 50:1. A dispersion of the dye is made by dissolving the required amount (for a 2% shade) in a small volume of a suitable solvent like dimethylformamide and then adding it dropwise to the dye bath containing a dispersing agent (e.g., sodium lignin sulfonate). The pH of the dye bath is adjusted to 4.5-5.5 using acetic acid.

  • Dyeing Process: The wetted-out polyester fabric is introduced into the dye bath. The temperature is raised to 130 °C over 45-60 minutes and maintained at this temperature for 60 minutes under pressure in a suitable high-temperature dyeing apparatus.

  • Reduction Clearing: After dyeing, the fabric is rinsed thoroughly. A reduction clearing process is then carried out to remove any dye loosely adhering to the fiber surface. This involves treating the fabric in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 80 °C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is then rinsed with hot and cold water, neutralized with a weak acid if necessary, and finally dried.

Toxicological Information

The available toxicological data for C.I. This compound (CAS 41642-51-7) is limited. Most safety data sheets indicate that no comprehensive acute toxicity data is available for oral, dermal, or inhalation routes. It is generally advised to handle the dye with standard laboratory precautions, including the use of personal protective equipment to avoid skin and eye contact, and to prevent dust inhalation. Some studies on other disperse dyes have raised concerns about their potential to cause skin sensitization and allergic reactions upon prolonged contact with textiles.[6] There is a need for more extensive toxicological evaluation of this specific dye to fully characterize its potential health effects.

Environmental Fate

Disperse dyes, in general, are characterized by their low water solubility, which can lead to their accumulation in sediments and sludge during wastewater treatment. The environmental fate of C.I. This compound is not extensively documented in publicly available literature. Azo dyes can be susceptible to anaerobic degradation, which involves the reductive cleavage of the azo bond, potentially forming aromatic amines. The ecotoxicity of these degradation products would require further investigation. Due to the stability of many synthetic dyes, they can be persistent in the environment.

References

synthesis and characterization of Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of C.I. Disperse Blue 165

Introduction

C.I. This compound is a synthetic monoazo dye valued for its application in the textile industry, particularly for dyeing polyester and its blended fabrics.[1][2][3] Known for its bright blue hue, high sublimation fastness, and good light fastness, it is suitable for high-temperature and high-pressure dyeing methods.[2][3] Structurally, it is a complex organic molecule belonging to the single azo class, which is characterized by the -N=N- functional group that acts as the chromophore.[1][4] This technical guide provides a comprehensive overview of the , offering detailed experimental protocols and data for researchers and professionals in chemistry and material science.

Physicochemical Properties

This compound is a dark blue powder with defined physical and chemical characteristics.[1][2] Its properties are summarized in the table below.

PropertyValueReference(s)
C.I. NameThis compound[1]
C.I. Number11077[1][5]
CAS Number41642-51-7[1][2][6]
Molecular FormulaC₂₀H₁₉N₇O₃[1][2][7]
Molecular Weight405.41 g/mol [1][2]
AppearanceDark blue powder[2][3][8]
Melting Point257-259 °C[2]
Boiling Point (Predicted)691.2 ± 55.0 °C[2][6]
Density (Predicted)1.28 ± 0.1 g/cm³[2][6]
SolubilityInsoluble in water; Soluble in acetone[8][9]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the diazotization of a substituted aniline, followed by an azo coupling reaction and a subsequent cyanation step to yield the final product.[2][3][10] The general manufacturing method starts with 2,6-dibromo-4-nitroaniline, which is diazotized and coupled with 3-acetylamino-N,N-diethylaniline.[1][2] The final step involves the replacement of the bromine atoms with cyano groups.[2][10]

G cluster_reactants Starting Materials cluster_process Synthesis Workflow R1 2,6-Dibromo-4-nitroaniline S1 Step 1: Diazotization R1->S1 R2 3-Acetylamino-N,N-diethylaniline S2 Step 2: Azo Coupling R2->S2 R3 NaNO₂ / Strong Acid R3->S1 R4 Cuprous Cyanide (CuCN) S3 Step 3: Cyanation R4->S3 S1->S2 S2->S3 S4 Purification S3->S4 P Final Product: This compound S4->P

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Diazotization of 2,6-Dibromo-4-nitroaniline

This protocol describes the conversion of the primary aromatic amine to a diazonium salt, a critical intermediate for the azo coupling reaction.[11]

  • Preparation: In a beaker, suspend a molar equivalent of 2,6-dibromo-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.

  • Nitrite Addition: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) in cold distilled water.

  • Reaction: Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

  • Completion: After the addition is complete, continue stirring the mixture for an additional 20-30 minutes to ensure the diazotization reaction is complete. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling step.

Protocol 2: Azo Coupling Reaction

The electrophilic diazonium salt is reacted with an electron-rich coupling component to form the azo compound.

  • Coupling Solution: In a separate vessel, dissolve a molar equivalent of the coupling agent, 3-acetylamino-N,N-diethylaniline, in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate).

  • Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Reaction: Slowly add the freshly prepared diazonium salt solution from Protocol 1 to the cooled coupling component solution with constant, efficient stirring. An intensely colored precipitate should form immediately.

  • Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolation: Isolate the resulting dibromo-azo intermediate by vacuum filtration, washing it thoroughly with cold water to remove unreacted starting materials and salts.

Protocol 3: Cyanation

The final step involves a nucleophilic substitution to replace the bromine atoms with cyano groups.

  • Reaction Mixture: Suspend the isolated dibromo-azo intermediate in a suitable solvent (e.g., DMF or DMSO).

  • Reagent Addition: Add an excess of cuprous cyanide (CuCN) to the suspension.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water or an ice/water mixture to precipitate the crude product.

  • Purification: Isolate the crude this compound dye by vacuum filtration. Further purify the product by recrystallization from an appropriate solvent, such as ethanol or acetic acid, to achieve the desired purity.[11] The final product should be dried under a vacuum.

Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the identity, purity, and properties of the synthesized this compound.

G cluster_workflow Analytical Workflow cluster_detectors Detection cluster_data Data Analysis Sample Synthesized Dye Sample Prep Sample Preparation (Dissolution & Filtration) Sample->Prep HPLC HPLC System Prep->HPLC PDA PDA/UV-Vis Detector HPLC->PDA MS Mass Spectrometer (MS) HPLC->MS Purity Purity Assessment (Chromatogram Peak Area) PDA->Purity Identity_UV Identity Confirmation (λmax Spectrum) PDA->Identity_UV Identity_MS Structural Confirmation (Mass-to-Charge Ratio) MS->Identity_MS G A 2,6-Dibromo-4-nitroaniline B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, H⁺, 0-5°C) D Dibromo-Azo Intermediate B->D Azo Coupling (0-5°C) C 3-Acetylamino-N,N-diethylaniline C->D E This compound (Dicyano Product) D->E Cyanation (CuCN, Heat)

References

CAS number 41642-51-7 physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 41642-51-7 (Disperse Blue 165)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 41642-51-7, commonly known as this compound. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a structured format, outlining relevant experimental methodologies, and providing a visual representation of its synthesis pathway.

Core Physicochemical Properties

This compound is a synthetic monoazo dye characterized by its use in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] Its chemical formula is C₂₀H₁₉N₇O₃.[1][3]

Data Presentation

The quantitative physicochemical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₉N₇O₃[1][3]
Molar Mass 405.41 g/mol [1][3]
Appearance Dark blue powder[1]
Melting Point 257-259 °C[1]
Boiling Point 691.2 ± 55.0 °C (Predicted)[1]
Density 1.28 ± 0.1 g/cm³ (Predicted)[1]
Vapor Pressure 5.94E-19 mmHg at 25°C[1]
pKa 14.02 ± 0.70 (Predicted)[1]
Flash Point 371.8°C[1]
Refractive Index 1.631[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published in the public domain. However, standardized methods for such determinations are well-established and internationally recognized through the OECD Guidelines for the Testing of Chemicals.[4][5][6][7] These guidelines provide a framework for ensuring data quality and comparability.

Melting Point Determination (OECD Guideline 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it melts.

  • Apparatus: A capillary tube melting point apparatus is commonly used.

  • Procedure: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

For substances that do not decompose at their boiling point, this property is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: A dynamic method using a distillation setup or a static method measuring vapor pressure at different temperatures can be employed.

  • Procedure (Dynamic Method): The substance is heated in a distillation flask connected to a condenser. A thermometer is placed so that the bulb is in the vapor phase above the liquid. The temperature at which the liquid boils and a stable reflux is observed is recorded as the boiling point. Pressure correction to standard atmospheric pressure may be necessary.

Density of a Solid (Based on OECD Guideline 109)

The density of a solid can be determined using various methods, including the pycnometer method or a gas comparison pycnometer.

  • Apparatus: A pycnometer (a flask with a precisely known volume) and an analytical balance.

  • Procedure (Pycnometer Method): The empty pycnometer is weighed. It is then filled with a liquid of known density in which this compound is insoluble, and weighed again. A known mass of this compound is added to the empty pycnometer, and the pycnometer is reweighed. The pycnometer is then filled with the same liquid, and any air bubbles are removed. The final weight is recorded. The density of the solid is calculated from these weights and the known density of the liquid.

Dissociation Constants in Water (pKa) (OECD Guideline 112)

The pKa value, which indicates the strength of an acid or base, is typically determined by titration or spectrophotometry.

  • Apparatus: A pH meter, a burette, and a beaker, or a UV-Vis spectrophotometer.

  • Procedure (Titration Method): A solution of this compound of known concentration is prepared. A standardized acid or base is gradually added from a burette. The pH of the solution is measured after each addition. A titration curve is constructed by plotting pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Synthesis Pathway of this compound

This compound is synthesized through a multi-step process involving diazotization, coupling, and cyanation.[3][8] The general synthetic route is outlined below.

Synthesis_Pathway A 2,6-Dibromo-4-nitroaniline D Diazo Component A->D Diazotization B m-Acetamino-N,N-diethylaniline E Coupled Intermediate B->E Coupling C Cuprous Cyanide (CuCN) F This compound C->F Cyanation D->E Coupling E->F Cyanation

Caption: Synthesis pathway of this compound.

Toxicological and Environmental Information

Safety data sheets indicate that toxicological and ecological information for this compound is largely unavailable.[9][10] Standard handling precautions for chemical powders, such as avoiding dust formation and contact with skin and eyes, are recommended.[9] There is no specific information available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[9][10] Similarly, data on its persistence, degradability, and bioaccumulative potential in the environment are not readily found.[10]

References

Technical Guide for the Analysis of a Novel Heterocyclic Compound: C20H19N7O3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical framework for the characterization of a novel chemical entity with the molecular formula C20H19N7O3. Given the elemental composition, which is rich in nitrogen and suggests a high degree of unsaturation, the compound is likely a complex heterocyclic molecule with potential applications in medicinal chemistry, particularly in areas such as oncology or virology where nitrogen-containing scaffolds are prevalent. This guide outlines a systematic approach to its structural elucidation, physicochemical characterization, and initial biological screening. Detailed experimental protocols and data presentation formats are provided to ensure robust and reproducible analysis.

Hypothetical Structure and Rationale

For the purpose of this guide, we will consider a hypothetical structure for C20H19N7O3, tentatively named Gemini-201973 . The proposed structure contains a purine core, a common scaffold in kinase inhibitors, linked to a substituted aromatic system. This structure is consistent with the molecular formula and provides a plausible basis for the subsequent analytical and biological testing strategies.

Hypothetical Structure of Gemini-201973: (A specific chemical structure cannot be definitively assigned without experimental data. The following is a representative example for illustrative purposes.)

A purine-based structure is hypothesized due to the high nitrogen-to-carbon ratio. The remaining atoms could form various substituted aromatic and aliphatic groups, influencing solubility, cell permeability, and target binding.

Physicochemical and Structural Characterization

A thorough characterization is essential to confirm the identity, purity, and key properties of the synthesized compound.

Data Presentation: Physicochemical Properties

All quantitative data should be systematically recorded.

PropertyExperimental ValueMethod
Molecular Formula C20H19N7O3HRMS
Molecular Weight 417.42 g/mol Calculated
Appearance -Visual Inspection
Purity >95%HPLC, qNMR
Melting Point -DSC
Aqueous Solubility -Nephelometry
LogP / LogD (pH 7.4) -Shake-flask method
pKa -Potentiometric
Experimental Protocols

Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer.

  • Ionization: Use electrospray ionization (ESI) in both positive and negative modes.

  • Analysis: Acquire data over a mass range of m/z 100-1000. The accurate mass measurement should be within 5 ppm of the calculated theoretical mass for the protonated ([M+H]+) or deprotonated ([M-H]-) species.

Protocol 2.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1H NMR: Acquire a proton spectrum to determine the number and types of hydrogen atoms.

  • 13C NMR: Acquire a carbon spectrum to identify the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, confirming the overall structure.

Protocol 2.2.3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, and 280 nm) to ensure detection of all components. Purity is determined by the area percentage of the main peak.

In Vitro Biological Evaluation

Given the nitrogen-rich heterocyclic nature of C20H19N7O3, a primary screening cascade targeting protein kinases is a logical starting point.

Data Presentation: Kinase Inhibition Profile
Kinase TargetIC50 (nM)Assay Type
EGFR-Biochemical
VEGFR2-Biochemical
SRC-Biochemical
CDK2-Biochemical
ABL1-Biochemical
Data Presentation: Cell-Based Assay
Cell LineAssay TypeIC50 (µM)
A549Cytotoxicity (MTT)-
HCT116Cytotoxicity (MTT)-
MCF7Cytotoxicity (MTT)-
HEK293Cytotoxicity (MTT)-
Experimental Protocols

Protocol 3.3.1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a 384-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and ATP at its Km concentration.

  • Compound Addition: Add the test compound (Gemini-201973) at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM).

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction. Luminescence is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.3.2: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the characterization and initial screening of Gemini-201973.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening synthesis Synthesis of C20H19N7O3 purification Purification (Chromatography) synthesis->purification hrms HRMS purification->hrms nmr NMR (1H, 13C, 2D) purification->nmr hplc HPLC (Purity >95%) purification->hplc solubility Solubility & LogP purification->solubility biochem Biochemical Assays (Kinase Panel) hplc->biochem cell_based Cell-Based Assays (Cytotoxicity) biochem->cell_based

Workflow for compound characterization.
Hypothetical Signaling Pathway

If Gemini-201973 is found to be an inhibitor of a receptor tyrosine kinase (RTK), such as EGFR, it would modulate downstream signaling pathways like the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Gemini-201973 Inhibitor->RTK Inhibits

Hypothetical inhibition of an RTK signaling pathway.

Solubility of Disperse Blue 165 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 165 (CAS No. 41642-51-7), an azo dye noted for its use in coloring synthetic fibers. While specific quantitative solubility data in a wide array of organic solvents is not extensively published, this document outlines the standardized methodologies for its determination, enabling researchers to generate precise data for their specific applications. The guide details the necessary experimental protocols and presents a logical workflow for these procedures.

This compound, a dark blue powder, is characterized by its low solubility in water and its affinity for hydrophobic environments.[1] Its solubility in organic solvents is a critical parameter influencing its application in various fields, including the formulation of inks, coatings, and in material science research. The dissolution behavior is primarily governed by the polarity of the solvent, temperature, and the specific molecular interactions between the dye and the solvent. Although qualitatively known to be soluble in acetone, precise quantitative data remains elusive in public literature.[2]

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in public-domain literature, the following table is presented as a template for researchers to populate with their own experimentally determined values. This structured format allows for easy comparison of solubility across different organic solvents under consistent temperature conditions.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C

Organic SolventChemical FormulaPolarity IndexSolubility (g/L)Molar Solubility (mol/L)
AcetoneC₃H₆O5.1[Insert Experimental Data][Insert Experimental Data]
EthanolC₂H₅OH4.3[Insert Experimental Data][Insert Experimental Data]
MethanolCH₃OH5.1[Insert Experimental Data][Insert Experimental Data]
Ethyl AcetateC₄H₈O₂4.4[Insert Experimental Data][Insert Experimental Data]
DichloromethaneCH₂Cl₂3.1[Insert Experimental Data][Insert Experimental Data]
TolueneC₇H₈2.4[Insert Experimental Data][Insert Experimental Data]
N,N-DimethylformamideC₃H₇NO6.4[Insert Experimental Data][Insert Experimental Data]
Dimethyl SulfoxideC₂H₆OS7.2[Insert Experimental Data][Insert Experimental Data]

Experimental Protocols

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents utilizing UV-Visible spectrophotometry. This widely applicable method provides reliable and reproducible results.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be accurately determined.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes and micropipettes

  • Syringe filters (0.45 µm)

  • Thermostatically controlled shaker or incubator

  • Cuvettes (quartz or glass, appropriate for the solvent and wavelength range)

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen organic solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements.

  • Preparation of Standard Solutions and Calibration Curve:

    • Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

    • Plot a graph of absorbance versus concentration for the standard solutions. This will generate a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to create a slurry.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.

    • After agitation, allow the solution to stand undisturbed for a sufficient time to permit the excess, undissolved solid to settle.

  • Measurement of Saturated Solution Absorbance:

    • Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of dye solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation prep_stock Prepare Stock Solution (Known Concentration) prep_standards Prepare Standard Solutions (Serial Dilution) prep_stock->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards prep_saturated Prepare Saturated Solution (Excess Solute + Agitation) measure_saturated Filter & Dilute Saturated Solution, Measure Absorbance prep_saturated->measure_saturated det_lambda Determine λmax det_lambda->measure_standards det_lambda->measure_saturated plot_cal_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->plot_cal_curve calc_conc Calculate Concentration of Diluted Saturated Solution measure_saturated->calc_conc plot_cal_curve->calc_conc calc_solubility Calculate Final Solubility (Concentration x Dilution Factor) calc_conc->calc_solubility end_node End calc_solubility->end_node start Start start->prep_stock start->prep_saturated start->det_lambda

Workflow for Determining Dye Solubility.

References

Spectroscopic Profile of Disperse Blue 165: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the azo dye, Disperse Blue 165 (C.I. 11077). The focus is on its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopic characteristics, crucial for its identification, quantification, and analysis in various scientific applications, including textile chemistry, environmental monitoring, and potentially in the development of dye-based technologies.

Introduction

This compound is a monoazo dye characterized by its deep blue color. Its chemical structure is C₂₀H₁₉N₇O₃, with a molecular weight of 405.41 g/mol and CAS number 41642-51-7.[1] Understanding its spectroscopic properties is fundamental for quality control in manufacturing, studying its behavior in different matrices, and for the development of analytical methods for its detection and quantification.

UV-Visible Spectroscopic Data

The UV-Vis spectrum of a dye is essential for determining its color properties and for quantitative analysis in solution. The absorption of light in the visible region is responsible for the dye's color, and the wavelength of maximum absorbance (λmax) is a key characteristic.

ParameterValueSolvent/Conditions
λmax570 nmAqueous solution

Table 1: UV-Visible Spectroscopic Data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopic Data

FTIR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic infrared absorption peaks for this compound based on its chemical structure. These values are indicative and can be used as a reference for the identification of the dye.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3300N-H StretchSecondary Amine/Amide
3100 - 3000C-H StretchAromatic
2970 - 2850C-H StretchAliphatic (CH₃, CH₂)
2230 - 2210C≡N StretchNitrile
1680 - 1650C=O StretchAmide (Amide I)
1600 - 1450C=C StretchAromatic Ring
1550 - 1500N-O Asymmetric StretchNitro group
1550 - 1510N-H BendSecondary Amide (Amide II)
1450 - 1350N=N StretchAzo group
1350 - 1300N-O Symmetric StretchNitro group
1300 - 1000C-N StretchAromatic Amine
850 - 750C-H BendAromatic (out-of-plane)

Table 2: Predicted FTIR Characteristic Peaks for this compound.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate interpretation.

UV-Visible Spectroscopy

This protocol outlines the determination of the wavelength of maximum absorbance (λmax) and the quantitative analysis of this compound in solution.

Instrumentation: A calibrated UV-Visible spectrophotometer (e.g., Jasco V-630) with a wavelength range of at least 200-800 nm.

Materials:

  • This compound dye powder

  • Distilled or deionized water (or other suitable solvent like methanol or acetone)

  • Volumetric flasks

  • Pipettes

  • Quartz or glass cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration.

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the desired wavelength range for scanning (e.g., 300-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline.

  • Spectral Measurement:

    • Rinse the cuvette with a small amount of the most dilute standard solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Quantitative Measurement: Set the spectrophotometer to measure the absorbance at the determined λmax. Measure the absorbance of all the standard solutions and the unknown sample solution.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the unknown sample to determine its concentration from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid this compound powder using the KBr pellet technique.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Materials:

  • This compound dye powder

  • Spectroscopy-grade potassium bromide (KBr), dried in an oven

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the this compound powder into the agate mortar.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.

    • Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • FTIR Analysis:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition:

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.

    • Identify the characteristic peaks and compare them with known correlation charts or reference spectra.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a dye like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis Dye This compound Powder UV_Prep Dissolution in Solvent Dye->UV_Prep for UV-Vis FTIR_Prep Grinding with KBr Dye->FTIR_Prep for FTIR UV_Spec UV-Vis Spectrophotometer UV_Prep->UV_Spec FTIR_Spec FTIR Spectrometer FTIR_Prep->FTIR_Spec Pellet Press UV_Data Absorbance Spectrum (λmax) UV_Spec->UV_Data FTIR_Data Infrared Spectrum (Peaks) FTIR_Spec->FTIR_Data Quant Quantitative Analysis UV_Data->Quant Struct Structural Elucidation FTIR_Data->Struct

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Blue 165, a monoazo disperse dye, is primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its chemical structure, characterized by the presence of an azo bond (-N=N-), makes it susceptible to degradation under various environmental and processing conditions. Understanding the thermal stability and degradation profile of this compound is crucial for optimizing its application, ensuring product quality, and assessing its environmental impact. This technical guide provides a comprehensive overview of the thermal properties and degradation pathways of this compound, including detailed experimental protocols and data interpretation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 41642-51-7[1][2][3]
Molecular Formula C₂₀H₁₉N₇O₃[1][3]
Molecular Weight 405.41 g/mol [1][3]
Appearance Dark blue powder[1][4]
Melting Point 257-259 °C[4]

Thermal Stability Analysis

The thermal stability of this compound is a critical parameter, particularly for its application in high-temperature dyeing processes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal behavior of dyes.

Hypothetical Thermal Analysis Data for a Representative Disperse Azo Dye
Analysis TechniqueParameterHypothetical ValueSignificance
TGA Onset of Decomposition (Tₒ)~280 °CIndicates the initial temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tₘₐₓ)~350 °CThe temperature at which the rate of weight loss is highest.
Residual Weight at 600 °C~30%The percentage of the initial mass remaining at the end of the analysis.
DSC Melting Point (Tₘ)~260 °C (Endotherm)The temperature at which the dye transitions from a solid to a liquid state.
Decomposition>300 °C (Exotherm)Exothermic peaks at higher temperatures indicate the decomposition of the molecule.
Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)

This protocol outlines the methodology for determining the thermal stability of a disperse dye using TGA.

  • Sample Preparation: Accurately weigh 5-10 mg of the dye powder into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to 800 °C at a linear heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample's weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (weight % vs. temperature) to determine the onset of decomposition and other thermal events. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum decomposition rates.[5][6][7]

Differential Scanning Calorimetry (DSC)

This protocol describes the procedure for identifying thermal transitions and measuring the heat flow associated with them.

  • Sample Preparation: Accurately weigh 2-5 mg of the dye powder and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Temperature Program: A typical heating-cooling-heating cycle is used to erase the sample's thermal history. For example:

    • Heat from 30 °C to 300 °C at 10 °C/min.

    • Cool from 300 °C to 30 °C at 10 °C/min.

    • Heat from 30 °C to 400 °C at 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).[5][6][8]

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh_sample Weigh 5-10 mg of This compound place_in_pan Place in TGA/DSC pan weigh_sample->place_in_pan instrument_setup Instrument Setup (Inert Atmosphere) place_in_pan->instrument_setup temp_program Execute Temperature Program (e.g., 10 °C/min ramp) instrument_setup->temp_program data_acquisition Data Acquisition (Weight Loss / Heat Flow) temp_program->data_acquisition tga_analysis TGA Curve Analysis (Onset of Decomposition) data_acquisition->tga_analysis dsc_analysis DSC Thermogram Analysis (Melting, Decomposition) data_acquisition->dsc_analysis

Experimental Workflow for Thermal Analysis of this compound.

Degradation Profile of this compound

This compound, as an azo dye, can undergo degradation through several pathways, including photodegradation, hydrolysis, and biodegradation. The primary mechanism of degradation often involves the cleavage of the azo bond, leading to the formation of aromatic amines, which may be colorless and potentially more toxic than the parent dye.[9]

Photodegradation

Exposure to ultraviolet (UV) radiation, particularly in the presence of a photocatalyst such as titanium dioxide (TiO₂), can lead to the degradation of this compound. The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) which attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization into simpler, less harmful compounds. The degradation rate is influenced by factors such as pH, catalyst concentration, and the intensity of the light source.[10][11]

Hydrolysis

The stability of disperse dyes can be affected by pH, especially under high-temperature dyeing conditions.[12] While many disperse dyes exhibit good stability in acidic conditions, alkaline hydrolysis can occur, leading to the breakdown of the dye structure. For azo dyes, this can involve the cleavage of the azo linkage, resulting in a loss of color.

Biodegradation

Microorganisms, including bacteria and fungi, can degrade azo dyes under both anaerobic and aerobic conditions. The initial step in the biodegradation of azo dyes is typically the reductive cleavage of the azo bond by enzymes such as azoreductase, which occurs under anaerobic conditions and results in the formation of aromatic amines. These aromatic amines can then be further degraded into simpler molecules under aerobic conditions.[13][14]

G cluster_pathways Degradation Pathways DB165 This compound (Azo Dye) photodegradation Photodegradation (UV, Photocatalyst) DB165->photodegradation hydrolysis Hydrolysis (Alkaline/Acidic Conditions) DB165->hydrolysis biodegradation Biodegradation (Microorganisms) DB165->biodegradation azo_cleavage Azo Bond Cleavage (-N=N-) photodegradation->azo_cleavage hydrolysis->azo_cleavage biodegradation->azo_cleavage aromatic_amines Formation of Aromatic Amines azo_cleavage->aromatic_amines mineralization Further Degradation/ Mineralization (CO₂, H₂O, etc.) aromatic_amines->mineralization

Potential Degradation Pathways for this compound.
Analytical Methods for Degradation Analysis

The degradation of this compound and the identification of its degradation products can be monitored using various analytical techniques.

  • UV-Visible Spectrophotometry: To monitor the decolorization of the dye solution by measuring the change in absorbance at its maximum wavelength (λₘₐₓ).

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the parent dye and its degradation products over time.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the volatile and semi-volatile degradation products after extraction from the sample matrix.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in the functional groups of the dye molecule during the degradation process.

Conclusion

This technical guide provides a framework for understanding the thermal stability and degradation profile of this compound. While specific experimental thermal analysis data for this dye is limited, the provided protocols for TGA and DSC offer a standardized approach for its determination. The degradation of this compound can proceed through photodegradation, hydrolysis, and biodegradation, with the primary mechanism being the cleavage of the azo bond. Further research is necessary to obtain precise quantitative data on the thermal decomposition of this compound and to fully elucidate its degradation pathways and the toxicity of its degradation products.

References

Disperse Blue 165: A Review of Toxicological and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Blue 165 is a synthetic dye used in the textile industry. A comprehensive review of publicly available toxicological and safety data reveals a significant lack of specific studies for this particular substance. Safety Data Sheets (SDS) consistently report "no data available" for key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity. While direct experimental data for this compound is absent, the broader class of disperse dyes has been associated with health concerns, notably skin sensitization and potential carcinogenicity. This guide summarizes the available information and provides context based on related disperse dyes.

Physicochemical Properties

This compound is identified by the CAS number 41642-51-7.[1][2][3][4] It is a dark blue powder that is insoluble in water but can be dissolved in organic solvents.[3][5]

Toxicological Data

A thorough search of available literature and safety databases indicates a lack of specific toxicological studies conducted on this compound. Safety Data Sheets for this compound consistently state "no data available" for the following critical endpoints.[1][6]

Table 1: Summary of Toxicological Data for this compound

Toxicological EndpointResult
Acute Toxicity
OralNo data available
DermalNo data available
InhalationNo data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

General Concerns for Disperse Dyes

While specific data for this compound is not available, studies on other disperse dyes highlight potential health risks associated with this class of compounds.

Skin Sensitization

Several disperse dyes are known to be skin sensitizers, causing allergic contact dermatitis.[7][8][9] For instance, Disperse Blue 106 and Disperse Blue 124 are recognized as frequent allergens found in textiles.[9][10] The mechanism of skin sensitization by some disperse dyes is thought to involve their ability to react with proteins.[8] Individuals with sensitivity to disperse dyes may experience skin rashes and other allergic reactions upon contact with colored textiles.[7][9]

Carcinogenicity

Certain disperse dyes have raised concerns regarding their carcinogenic potential. For example, Disperse Blue 1 is listed as reasonably anticipated to be a human carcinogen based on evidence from animal studies.[11][12] Oral administration of Disperse Blue 1 in rats led to the development of urinary bladder tumors.[12] It is important to note that these findings are for other specific disperse dyes and cannot be directly extrapolated to this compound without specific testing.

Genotoxicity

Some azo dyes, a chemical class to which many disperse dyes belong, have shown mutagenic and genotoxic properties in various assays.[13][14][15] For example, Disperse Blue 1 was found to be mutagenic in Salmonella typhimurium assays.[11][16]

Experimental Protocols: A General Overview

Due to the absence of specific studies on this compound, detailed experimental protocols for this substance cannot be provided. However, to illustrate a typical workflow for assessing a key toxicological endpoint for disperse dyes, a generalized protocol for the Direct Peptide Reactivity Assay (DPRA) for skin sensitization is described below. This in vitro method is used to predict the skin sensitization potential of a chemical by measuring its reactivity with synthetic peptides containing cysteine and lysine.[8]

Generalized Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)

DPRA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results & Classification Test_Chemical Test Chemical Solution (e.g., Disperse Dye in Acetonitrile) Incubation_Cys Incubate Test Chemical with Cysteine Peptide (24 hours at 25°C) Test_Chemical->Incubation_Cys Incubation_Lys Incubate Test Chemical with Lysine Peptide (24 hours at 25°C) Test_Chemical->Incubation_Lys Peptide_Cys Cysteine Peptide Solution (in buffer) Peptide_Cys->Incubation_Cys Peptide_Lys Lysine Peptide Solution (in buffer) Peptide_Lys->Incubation_Lys HPLC_Cys HPLC-UV Analysis of Cysteine Peptide Depletion Incubation_Cys->HPLC_Cys HPLC_Lys HPLC-UV Analysis of Lysine Peptide Depletion Incubation_Lys->HPLC_Lys Calculation Calculate Percent Peptide Depletion HPLC_Cys->Calculation HPLC_Lys->Calculation Classification Classify Sensitization Potential (Minimal, Low, Moderate, High) Calculation->Classification

Caption: Generalized workflow for the Direct Peptide Reactivity Assay (DPRA).

Ecological Toxicity

Safety Data Sheets for this compound also indicate "no data available" regarding its toxicity to aquatic life, such as fish, daphnia, and algae.[1][6] However, disperse dyes as a class can pose a threat to aquatic ecosystems due to their potential for persistence and toxicity to aquatic organisms.[17][18][19][20]

Conclusion

There is a significant data gap in the publicly available toxicological and safety information for this compound. No specific studies on its acute or chronic toxicity, sensitization, mutagenicity, or carcinogenicity were identified. While this lack of data prevents a definitive risk assessment for this compound, the known health concerns associated with other disperse dyes, particularly skin sensitization and potential carcinogenicity, warrant a cautious approach. Further toxicological evaluation of this compound is necessary to adequately characterize its potential risks to human health and the environment. Professionals in research and drug development should be aware of these data gaps and the general concerns surrounding this class of dyes when considering their use or potential exposure.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Disperse Blue 165 in Textiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Disperse Blue 165 in textile matrices. The methodologies outlined are based on established analytical techniques and are intended to provide a framework for researchers and scientists in method development and validation.

Introduction

This compound is a synthetic dye commonly used for coloring polyester and other synthetic fibers.[1] Due to its potential for allergenicity and environmental concerns, accurate and reliable quantification in textile products is crucial for quality control and regulatory compliance.[2][3] This document details three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or a Diode Array Detector (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of disperse dyes in textiles. It is important to note that values for this compound may vary depending on the specific matrix, instrumentation, and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC)

ParameterTypical Value Range for Disperse DyesNotes
Limit of Detection (LOD)0.01 - 1.35 ng/mL[4][5]Can be influenced by the detector (MS is generally more sensitive than DAD)[4]
Limit of Quantification (LOQ)0.06 - 4.09 ng/mL[5]Dependent on instrument sensitivity and sample matrix.
Linearity (r²)> 0.99[5]Typically observed over a relevant concentration range.
Recovery70 - 103%[4]Varies with extraction efficiency from different textile types.
Repeatability (%RSD)1.1 - 16.3%[5]Dependent on concentration and method precision.

Table 2: UV-Visible Spectrophotometry

ParameterTypical Value RangeNotes
Limit of Detection (LOD)~0.3 - 10 ppmHighly dependent on the molar absorptivity of the dye.
Linearity (r²)> 0.99Over a defined concentration range following Beer's Law.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This protocol is based on the general principles of the DIN 54231 standard, a common method for the detection of disperse dyes in textiles.[3]

  • Sample Comminution: Cut a representative sample of the textile into small pieces (approximately 5x5 mm).

  • Weighing: Accurately weigh approximately 1.0 g of the textile sample into a conical flask.

  • Extraction Solvent Addition: Add 20 mL of methanol to the flask.[5] Other solvents like dimethylformamide (DMF) can also be used and may offer better extraction efficiency for some disperse dyes.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at 50°C for 30 minutes.[5]

  • Centrifugation: After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to separate the fabric from the extract.[5]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.[5]

  • Concentration and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[5]

The following parameters are a starting point and may require optimization for your specific instrumentation and this compound standard. These are based on a method for the similar Disperse Blue 1.[6]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and an aqueous solution of ammonium acetate (e.g., 10 mmol/L) is commonly used. A typical starting condition could be a 45:55 (v/v) ratio of acetonitrile to ammonium acetate solution.[6]

  • Flow Rate: 0.6 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 5 µL.

  • DAD Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound. The UV-Vis spectrum of the related Disperse Blue 1 shows absorbance at 540 nm and 615 nm.[6]

  • MS Detection (Optional): Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound.

Prepare a series of calibration standards of this compound in the initial mobile phase. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample extract from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of disperse dyes by GC-MS is often challenging due to their low volatility and thermal lability. Pyrolysis-GC-MS or derivatization techniques may be necessary. However, a general screening method can be attempted.

The same extraction procedure as for HPLC (Section 3.1.1) can be used. The final extract should be in a volatile solvent compatible with the GC-MS system (e.g., hexane:acetone).

  • GC Column: A mid-polarity column such as a DB-35ms is a potential starting point.[7]

  • Carrier Gas: Helium.

  • Injection: Splitless injection is recommended for trace analysis.

  • Temperature Program: A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold.

  • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for this compound and its potential fragments.

Quantification by GC-MS for disperse dyes can be complex and may require an internal standard method due to potential thermal degradation. Method development and validation are critical.

Method 3: UV-Visible Spectrophotometry

This method is simpler and more accessible but less selective than chromatographic methods. It is suitable for screening purposes or for quantifying the dye in solutions with no interfering substances.

  • Follow the extraction procedure outlined in Section 3.1.1.

  • Dilute the extract with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the spectrophotometer.

  • Wavelength Scan: Scan the absorbance of a standard solution of this compound across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the sample extract at the determined λmax.

Prepare a series of calibration standards of this compound in the same solvent as the sample. Measure the absorbance of each standard at λmax. Construct a Beer's Law plot by plotting absorbance versus concentration. Determine the concentration of this compound in the sample extract from its absorbance and the calibration curve.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis Analysis s1 Textile Sample s2 Cut into small pieces s1->s2 s3 Weigh 1.0 g s2->s3 s4 Add 20 mL Methanol s3->s4 s5 Ultrasonicate (50°C, 30 min) s4->s5 s6 Centrifuge (10,000 rpm, 10 min) s5->s6 s7 Filter (0.22 µm) s6->s7 s8 Evaporate & Reconstitute s7->s8 a1 Inject into HPLC s8->a1 a2 Separation on C18 Column a1->a2 a3 Detect (DAD/MS) a2->a3 a4 Quantify using Calibration Curve a3->a4

Caption: Experimental workflow for HPLC analysis of this compound in textiles.

Logical_Relationship cluster_methods Analytical Methods cluster_properties Method Properties HPLC HPLC-DAD/MS Selectivity Selectivity HPLC->Selectivity High Sensitivity Sensitivity HPLC->Sensitivity High Complexity Complexity HPLC->Complexity High GCMS GC-MS GCMS->Selectivity High GCMS->Sensitivity High GCMS->Complexity Moderate to High (derivatization may be needed) UVVis UV-Vis Spectrophotometry UVVis->Selectivity Low UVVis->Sensitivity Low to Moderate UVVis->Complexity Low

Caption: Logical relationship between analytical methods and their key properties.

References

Application Note: High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for the Quantitative Analysis of Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers like polyester and acetate.[1][2] Concerns over their potential to cause allergic reactions and their environmental impact have led to regulations restricting the presence of certain disperse dyes in consumer products.[3] This application note provides a detailed protocol for the quantitative analysis of Disperse Blue 165 in various samples using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. The described method is based on established analytical procedures for disperse dyes and offers high sensitivity and selectivity for the identification and quantification of this compound.[3][4]

Introduction

This compound (CAS No. 41642-51-7) is a monoazo dye used in the textile industry.[5] Its chemical structure and properties necessitate a reliable analytical method for its detection and quantification to ensure product safety and environmental monitoring. HPLC with PDA detection is a powerful technique for this purpose, allowing for the separation of the dye from complex matrices and its unambiguous identification and quantification based on its retention time and UV-Vis spectrum.[6] The PDA detector provides spectral information across a wide range of wavelengths, enhancing the confidence in peak identification and purity assessment.[2]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard: (CAS: 41642-51-7)[7]

  • HPLC grade acetonitrile: (ACN)

  • HPLC grade methanol: (MeOH)

  • Ammonium acetate: Analytical grade

  • Formic acid: Analytical grade

  • Deionized water: (18.2 MΩ·cm)

  • Sample extraction solvents: Methanol, chlorobenzene, or a mixture of acetonitrile and water.[6][8]

  • Syringe filters: 0.45 µm PTFE or nylon

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Solvent Delivery System

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) Detector

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase A 5 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 0 min: 40% B, 10 min: 95% B, 15 min: 95% B, 15.1 min: 40% B, 20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C[9]
Injection Volume 10 µL
PDA Detection 210 - 700 nm, with specific monitoring at the λmax of this compound
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix.

  • Textile Samples:

    • Cut a small, representative portion of the textile sample (e.g., 1 gram).

    • Extract the dye using a suitable solvent such as methanol or chlorobenzene.[6][10] Sonication at 50-60°C for 30-60 minutes can enhance extraction efficiency.[6][10]

    • Centrifuge the extract to separate any solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Water Samples (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge according to the manufacturer's instructions.

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the retained this compound with a small volume of methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[3]

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 1: System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N > 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2%0.8%
Relative Standard Deviation (RSD) of Retention Time (n=6) ≤ 1%0.3%

Table 2: Method Validation Parameters for this compound

ParameterResult
Retention Time (min) ~8.5 (Varies with system)
Linearity Range (µg/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.05
Limit of Quantification (LOQ) (µg/mL) 0.15
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%
Peak Purity Match Factor > 990

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-PDA Analysis cluster_data Data Analysis Standard_Stock Prepare Stock Standard Working_Standards Prepare Working Standards Standard_Stock->Working_Standards HPLC_Injection Inject into HPLC Working_Standards->HPLC_Injection Calibrants Sample_Extraction Extract Sample Filter Filter Extracts Sample_Extraction->Filter Filter->HPLC_Injection Samples Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation PDA_Detection PDA Detection Chromatographic_Separation->PDA_Detection Peak_Integration Integrate Peak Area Chromatographic_Separation->Peak_Integration Peak_Purity Assess Peak Purity PDA_Detection->Peak_Purity Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Calibration_Curve->Quantification G Method_Development HPLC Method Development Column_Selection Column Selection (e.g., C18, C8) Method_Development->Column_Selection Mobile_Phase Mobile Phase Optimization Method_Development->Mobile_Phase Detection_Parameters Detector Settings Method_Development->Detection_Parameters Gradient_Elution Gradient Profile Mobile_Phase->Gradient_Elution Flow_Rate Flow Rate Adjustment Mobile_Phase->Flow_Rate pH_Adjustment Mobile Phase pH Mobile_Phase->pH_Adjustment Organic_Modifier Organic Modifier (ACN vs. MeOH) Mobile_Phase->Organic_Modifier Wavelength_Selection Wavelength Selection (λmax) Detection_Parameters->Wavelength_Selection Bandwidth PDA Bandwidth Detection_Parameters->Bandwidth

References

Application Notes and Protocols: Dyeing of Polyester and Blended Fabrics with Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical data for the use of C.I. Disperse Blue 165 (CAS No: 41642-51-7), a monoazo disperse dye, for dyeing polyester and its blended fabrics. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results.

Overview of this compound

This compound is a dark blue powder known for its vibrant color, high tinctorial strength, and good overall fastness properties on polyester and select blended fabrics.[1] It is particularly suitable for high-temperature dyeing methods. The dye is sensitive to temperature, with higher hot melt temperatures yielding deeper shades.[1] It is not suitable for dyeing acetate and nylon fibers.[1]

Chemical Properties:

PropertyValue
C.I. NameThis compound
C.I. Number11077
CAS Number41642-51-7
Molecular FormulaC₂₀H₁₉N₇O₃
Molecular Weight405.41 g/mol
Chemical ClassMonoazo

Fastness Properties on 100% Polyester

The fastness properties of this compound on polyester are crucial for determining its suitability for various end-uses. The following table summarizes its performance according to ISO standards.

Fastness TestISO StandardRating (1-5 Scale, except Light)
Light Fastness ISO 105-B026
Washing Fastness (Color Change) ISO 105-C064-5
Washing Fastness (Staining) ISO 105-C064
Perspiration Fastness (Acidic & Alkaline - Fading) ISO 105-E045
Perspiration Fastness (Acidic & Alkaline - Staining) ISO 105-E045
Ironing Fastness (Dry Heat) ISO 105-X114-5
Sublimation Fastness ISO 105-P01Not explicitly rated, but noted as good.
Rubbing Fastness (Dry) -4-5
Rubbing Fastness (Wet) -4

Experimental Protocols

The following are detailed protocols for various methods of dyeing polyester and its blends with this compound.

High-Temperature Exhaust Dyeing of 100% Polyester

This is the most common and effective method for achieving deep shades with good fastness on polyester.

Equipment and Materials:

  • High-temperature, high-pressure (HTHP) dyeing machine

  • 100% Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (or other pH buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

Protocol:

  • Fabric Preparation (Scouring):

    • Treat the fabric in a bath containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove impurities.

    • Rinse thoroughly with hot and then cold water.

  • Dye Bath Preparation:

    • Set the dye bath at 60°C.

    • Add a dispersing agent (1-2 g/L).

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • Prepare a dispersion of the required amount of this compound with a small amount of dispersing agent and warm water. Add this to the dye bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath.

    • Raise the temperature from 60°C to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the dye bath to 70°C at a rate of 2°C per minute.

  • Reduction Clearing:

    • Drain the dye bath.

    • Prepare a fresh bath at 70-80°C containing:

      • Sodium hydrosulfite: 2 g/L

      • Sodium hydroxide: 2 g/L

    • Treat the dyed fabric in this solution for 15-20 minutes to remove unfixed surface dye.[2]

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization and Final Rinse:

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Rinse with cold water and dry.

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Scouring Scouring (1-2 g/L Non-ionic Detergent, 60-70°C, 20-30 min) Rinsing_Prep Hot & Cold Rinse Scouring->Rinsing_Prep Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5, 60°C) Rinsing_Prep->Dye_Bath_Prep Introduce Fabric Temp_Raise Temperature Rise (1-2°C/min to 130°C) Dye_Bath_Prep->Temp_Raise Dyeing Dyeing (130°C, 45-60 min) Temp_Raise->Dyeing Cooling Cooling (to 70°C at 2°C/min) Dyeing->Cooling Reduction_Clearing Reduction Clearing (2 g/L NaOH, 2 g/L NaHSO₃, 70-80°C, 15-20 min) Cooling->Reduction_Clearing Rinsing_Post Hot & Cold Rinse Reduction_Clearing->Rinsing_Post Neutralization Neutralization (0.5-1.0 g/L Acetic Acid) Rinsing_Post->Neutralization Final_Rinse Final Rinse & Dry Neutralization->Final_Rinse

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Thermosol Dyeing of 100% Polyester

This continuous method is suitable for large-scale production and offers high efficiency.

Equipment and Materials:

  • Padding mangle

  • Infrared pre-dryer

  • Thermosol unit (hot flue or contact heat)

  • Washing and rinsing range

  • 100% Polyester fabric

  • This compound

  • Migration inhibitor

  • Thickener (if required)

  • Acetic acid

Protocol:

  • Padding:

    • Prepare a padding liquor containing:

      • This compound: X g/L (depending on desired shade)

      • Migration inhibitor: 10-20 g/L

      • Acetic acid: to maintain pH 4.5-5.5

    • Pad the fabric through the liquor with a wet pick-up of 60-70%.

  • Drying:

    • Immediately dry the padded fabric, preferably using an infrared pre-dryer to minimize dye migration, followed by a hot flue dryer at 100-120°C.

  • Thermofixation:

    • Pass the dried fabric through a thermosol unit at 190-220°C for 60-90 seconds.[3] The optimal temperature and time depend on the fabric weight and construction.

  • After-treatment:

    • The fabric is then subjected to a thorough washing process to remove unfixed dye and auxiliaries. This typically involves a reduction clearing step as described in the exhaust dyeing protocol, followed by rinsing and drying.

G Padding Padding (this compound, Migration Inhibitor, pH 4.5-5.5) Drying Drying (100-120°C) Padding->Drying Thermofixation Thermofixation (190-220°C, 60-90s) Drying->Thermofixation Washing Washing & Reduction Clearing Thermofixation->Washing Final_Drying Final Drying Washing->Final_Drying

Caption: Thermosol Dyeing Workflow for Polyester.

Carrier Dyeing of Polyester/Wool Blends

This method is employed to dye the polyester component at temperatures below the boiling point of water to protect the wool fiber from damage.

Equipment and Materials:

  • Atmospheric dyeing machine (e.g., winch, jig)

  • Polyester/Wool blended fabric

  • This compound

  • Carrier (e.g., o-phenylphenol, methylnaphthalene)

  • Dispersing agent

  • Acetic acid

  • Wool protective agent (optional but recommended)

  • Non-ionic detergent

Protocol:

  • Fabric Preparation:

    • Scour the blended fabric as described for 100% polyester.

  • Dye Bath Preparation:

    • Set the dye bath at 60°C.

    • Add dispersing agent (1-2 g/L) and a wool protective agent if used.

    • Add an emulsified carrier (2-5 g/L).

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add the dispersed this compound.

  • Dyeing Cycle:

    • Introduce the fabric and run for 10-15 minutes at 60°C.

    • Gradually raise the temperature to 95-100°C.

    • Hold at this temperature for 60-90 minutes.

  • After-treatment:

    • Cool the bath, rinse the fabric thoroughly to remove the carrier.

    • A light soaping with a non-ionic detergent at 60-70°C may be necessary.

    • Rinse and dry.

    Note: The wool component will remain largely undyed by the disperse dye and may require subsequent dyeing with an appropriate class of dye (e.g., acid or reactive dyes) in a separate bath.

G Start Start (60°C) Add_Auxiliaries Add Dispersing Agent, Carrier, Acetic Acid Start->Add_Auxiliaries Add_Dye Add this compound Add_Auxiliaries->Add_Dye Introduce_Fabric Introduce Fabric Add_Dye->Introduce_Fabric Heat_to_Boil Raise to 95-100°C Introduce_Fabric->Heat_to_Boil Dye Dye for 60-90 min Heat_to_Boil->Dye Cool_Rinse Cool & Rinse Dye->Cool_Rinse Soap Soaping (Optional) Cool_Rinse->Soap Dry Dry Soap->Dry

Caption: Carrier Dyeing Process for Polyester/Wool Blends.

One-Bath Dyeing of Polyester/Cotton Blends

This process dyes both fiber components in a single bath, saving time, water, and energy. It requires careful selection of compatible disperse and reactive dyes.

Equipment and Materials:

  • High-temperature, high-pressure (HTHP) dyeing machine

  • Polyester/Cotton blended fabric

  • This compound (alkali-stable type recommended)

  • A compatible reactive dye for cotton

  • Dispersing/leveling agent

  • Acetic acid

  • Glauber's salt (sodium sulfate)

  • Soda ash (sodium carbonate)

  • Non-ionic soap

Protocol:

  • Fabric Preparation:

    • Ensure the fabric is well-scoured and bleached.

  • Dyeing Cycle (Combined):

    • Set the dye bath at 70°C with a liquor ratio of 1:20.

    • Add dispersing agent and acetic acid to achieve a pH of 4.0-4.5.

    • Add the pre-dispersed this compound and the dissolved reactive dye.

    • Introduce the fabric and run for 10 minutes.

    • Raise the temperature to 130°C at 1°C/minute.

    • Hold at 130°C for 60 minutes to dye the polyester component.

    • Cool the bath to 60°C.

    • Add Glauber's salt (30 g/L) for the exhaustion of the reactive dye.

    • After 15 minutes, add soda ash (15 g/L) to fix the reactive dye to the cotton.

    • Maintain at 60°C for 60 minutes.

  • After-treatment:

    • Drain the dye bath.

    • Rinse the fabric.

    • Soap the fabric at 95°C for 10 minutes with 2 g/L of non-ionic soap to remove unfixed dyes from both fibers.

    • Rinse thoroughly and dry.

G cluster_polyester Polyester Dyeing Stage cluster_cotton Cotton Dyeing Stage cluster_finishing Finishing Start_Dye Start at 70°C (pH 4.0-4.5, Add Dyes) Heat_to_130 Heat to 130°C Start_Dye->Heat_to_130 Dye_PES Hold at 130°C for 60 min Heat_to_130->Dye_PES Cool_to_60 Cool to 60°C Dye_PES->Cool_to_60 Add_Salt Add Glauber's Salt Cool_to_60->Add_Salt Add_Alkali Add Soda Ash Add_Salt->Add_Alkali Dye_COT Hold at 60°C for 60 min Add_Alkali->Dye_COT Soaping Soaping at 95°C Dye_COT->Soaping Rinse_Dry Rinse & Dry Soaping->Rinse_Dry

Caption: One-Bath Dyeing Workflow for Polyester/Cotton Blends.

Safety and Handling

  • Always handle dye powders in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

  • Avoid inhalation of dye dust.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

Disclaimer

The protocols and data presented are intended for guidance and may require optimization based on specific laboratory conditions, equipment, and material characteristics. It is recommended to conduct preliminary trials to determine the optimal parameters for your specific application.

References

Application Notes and Protocol for High-Temperature Dyeing with Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the high-temperature dyeing of synthetic fabrics, particularly polyester, using Disperse Blue 165. The information is intended for use in research and development settings where precise and repeatable dyeing processes are required.

Overview and Chemical Properties

This compound is a monoazo disperse dye suitable for dyeing polyester and its blends, offering good light and sublimation fastness.[1][2] It is applied through a high-temperature dyeing method, which is necessary to facilitate the diffusion of the dye into the tightly packed molecular structure of polyester fibers.[3] The color of the dye is stable in the presence of iron and copper ions during the dyeing process.[2][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
CAS Number41642-51-7[5]
Molecular FormulaC20H19N7O3[1][5]
Molecular Weight405.41 g/mol [1]
Physical FormDark blue powder[1][4]

High-Temperature Dyeing Protocol

This protocol outlines the laboratory-scale high-temperature exhaust dyeing method for polyester fabric with this compound.

Materials and Reagents
  • Polyester fabric

  • This compound

  • Dispersing agent (e.g., naphthalene sulphonic acid condensate)

  • Levelling agent (e.g., a synergistic mixture of ethoxylated fatty acid derivatives)

  • Acetic acid (or a suitable pH buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Deionized water

Equipment
  • High-temperature laboratory dyeing machine

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

Experimental Workflow

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Fabric_Prep Fabric Scouring and Wetting Dye_Bath_Prep Dye Bath Preparation Fabric_Prep->Dye_Bath_Prep Proceed to Heating Heating Phase (Ramp to 130°C) Dye_Bath_Prep->Heating Start Cycle Holding Holding Phase (30-60 min at 130°C) Heating->Holding Maintain Temperature Cooling Cooling Phase (Cool to 80°C) Holding->Cooling End of Dyeing Rinsing Hot Rinse Cooling->Rinsing Begin Post-Treatment Reduction_Clearing Reduction Clearing Rinsing->Reduction_Clearing Neutralization Neutralization and Final Rinse Reduction_Clearing->Neutralization Drying Drying Neutralization->Drying

Caption: High-temperature dyeing workflow for this compound.

Detailed Procedure

Step 1: Fabric Preparation

  • Thoroughly scour the polyester fabric to remove any oils, waxes, and other impurities.

  • Wet out the fabric before introducing it to the dye bath.

Step 2: Dye Bath Preparation

  • Prepare the dye bath with a liquor ratio of 1:10 to 1:15.[3]

  • Add the required amount of dispersing and levelling agents to the water.

  • Adjust the pH of the dye bath to a range of 4.5-5.5 using acetic acid.[3][6]

  • Separately, prepare a dispersion of this compound by pasting the dye with a small amount of dispersing agent and then adding cold water.

  • Add the dye dispersion to the dye bath.

Step 3: Dyeing Process

  • Place the wetted polyester fabric into the dye bath at approximately 60°C.

  • Run for 15 minutes at this temperature.[6]

  • Increase the temperature to 130°C at a controlled rate of 2°C per minute.[3]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[3]

  • After the dyeing time is complete, cool the dye bath down to 80°C.

Step 4: Reduction Clearing

  • Drain the dye bath and give the fabric a hot rinse.

  • Prepare a fresh bath at 70-80°C.[7]

  • Add sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L) to the bath.[7]

  • Treat the dyed fabric in this solution for 15-30 minutes to remove any unfixed dye from the surface.[7]

Step 5: Final Rinsing and Drying

  • Drain the reduction clearing bath and rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Perform a final rinse and then dry the fabric.

Table 2: Dyeing Process Parameters

ParameterRecommended Value
Liquor Ratio1:10 - 1:15
pH4.5 - 5.5
Dyeing Temperature130°C
Holding Time30 - 60 minutes
Heating RateMax. 2°C/minute
Reduction Clearing Temperature70 - 80°C
Reduction Clearing Time15 - 30 minutes

Data Presentation

Table 3: Fastness Properties of this compound

Fastness PropertyISO Standard RatingReference
Light Fastness (Xenon)6[8]
Washing Fastness4-5[1][8]
Sublimation Fastness4-5[1][8]
Ironing Fastness4-5[1]
Perspiration Fastness5[1]
Rubbing FastnessNot specified

Signaling Pathways and Logical Relationships

The high-temperature dyeing process for polyester with disperse dyes can be visualized as a series of sequential steps, each with a specific purpose.

DyeingLogic cluster_pre Pre-Dyeing cluster_main Dyeing cluster_post_treat Post-Dyeing Scouring Scouring (Removes Impurities) Wetting Wetting (Ensures Uniform Dye Uptake) Scouring->Wetting Dye_Dispersion Dye Dispersion (Prevents Aggregation) Wetting->Dye_Dispersion pH_Control pH Adjustment (Optimizes Dye Exhaustion) Dye_Dispersion->pH_Control High_Temp High Temperature (130°C) (Opens Fiber Structure) pH_Control->High_Temp Dye_Diffusion Dye Diffusion (Penetration into Fiber) High_Temp->Dye_Diffusion Red_Clearing Reduction Clearing (Removes Surface Dye) Dye_Diffusion->Red_Clearing Improved_Fastness Improved Wash and Rubbing Fastness Red_Clearing->Improved_Fastness

Caption: Logical relationships in the high-temperature dyeing process.

References

Application of C.I. Disperse Blue 165 in Direct Printing on Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of C.I. Disperse Blue 165 in the direct printing of synthetic fabrics, with a primary focus on polyester. It is intended for researchers and scientists in the fields of textile chemistry and material science. The protocols outlined herein cover fabric preparation, print paste formulation, printing procedures, and post-treatment processes. Quantitative data on the dye's performance, including colorfastness properties, are summarized for comparative analysis. Additionally, a generalized experimental workflow is visualized to facilitate a clear understanding of the direct printing process.

Introduction

C.I. This compound is a monoazo disperse dye known for its navy-blue shade and is primarily used for dyeing and printing polyester and its blended fabrics.[1] It exhibits good sublimation fastness and is suitable for high-temperature applications, making it a viable candidate for direct printing processes on synthetic fibers such as polyester, triacetate, and acrylics.[1][2] This document details the methodologies for applying this compound in a laboratory setting for direct-to-fabric printing.

Properties of C.I. This compound

A summary of the key properties of C.I. This compound is presented in the table below.

PropertyValue
C.I. NameThis compound
C.I. Number11077
CAS Number41642-51-7[2]
Molecular FormulaC₂₀H₁₉N₇O₃[2]
Molecular Weight405.41 g/mol [2]
Chemical ClassMonoazo
AppearanceDark blue powder[2][3]
SolubilitySoluble in acetone[4]

Quantitative Performance Data

The colorfastness of fabrics printed with this compound is a critical measure of its performance. The following table summarizes typical fastness ratings on polyester fabric. The ratings are based on a scale of 1 to 5, with 5 representing excellent fastness, and lightfastness on a scale of 1 to 8, with 8 being the highest.

Fastness PropertyRating
Light Fastness5-6[5][6][7]
Washing Fastness (Polyester)4[5][6][7]
Washing Fastness (Cotton Stain)5[5][6]
Sublimation Fastness4-5[7]
Perspiration Fastness5[2]
Ironing Fastness4-5[2]

Experimental Protocols

  • Fabric: 100% Polyester fabric, pre-scoured

  • Dye: C.I. This compound

  • Thickener: Sodium alginate or a synthetic equivalent

  • Dispersing Agent: Suitable for disperse dyes

  • Wetting Agent: Non-ionic surfactant

  • pH Control: Acetic acid or ammonium sulfate

  • Other Chemicals: Urea (optional, as a dye solvent and humectant), a defoamer, and sodium chlorate (oxidizing agent, optional).[8]

  • Equipment: Laboratory scale, magnetic stirrer, pH meter, screen printing apparatus (or other direct printing method), steamer or laboratory oven, washing machine.

Prior to printing, it is crucial to prepare the polyester fabric to ensure optimal dye uptake and print quality.

  • Scouring: The fabric should be scoured to remove any impurities, oils, and sizing agents. This can be done by washing the fabric in a solution containing a non-ionic detergent and soda ash at 60-80°C for 30-60 minutes.

  • Rinsing: Thoroughly rinse the fabric with warm and then cold water to remove all scouring agents.

  • Drying: Dry the fabric completely before printing.

The following is a general recipe for a print paste suitable for screen printing. Adjustments may be necessary based on the specific thickener used and desired viscosity.

ComponentQuantity (parts by weight)Purpose
C.I. This compound2-4Colorant
Dispersing Agent1-2Ensures uniform dye dispersion
Wetting Agent1Improves paste flow and fabric wetting
Urea (optional)5Increases dye solubility and color yield
Acetic Acidto pH 5-6pH control for optimal fixation
Thickener Stock Paste85-90Provides viscosity for printing
Waterto 100Solvent

Preparation Procedure:

  • In a beaker, create a slurry of the this compound dye, dispersing agent, and a small amount of cold water.

  • Add urea (if used) and the remaining water, and stir until a smooth dispersion is achieved.

  • Slowly add this dispersion to the thickener stock paste under constant stirring.

  • Add the wetting agent and adjust the pH to 5-6 using acetic acid.[4]

  • Continue stirring for 15-20 minutes to ensure a homogenous print paste.

The direct printing process involves the application of the print paste onto the fabric, followed by drying and fixation.

G cluster_prep Preparation cluster_application Application cluster_fixation Fixation & Post-Treatment Fabric_Prep Fabric Preparation (Scouring and Drying) Printing Direct Printing on Fabric (e.g., Screen Printing) Fabric_Prep->Printing Paste_Prep Print Paste Formulation Paste_Prep->Printing Drying Drying (Air or low temperature) Printing->Drying Fixation High-Temperature Fixation (Steaming or Thermofixation) Drying->Fixation Washing After-Treatment (Rinsing and Washing) Fixation->Washing Final_Drying Final Drying Washing->Final_Drying

Caption: Experimental workflow for direct printing on synthetic fabrics.

  • Application: Apply the print paste to the prepared polyester fabric using the chosen method (e.g., screen printing, digital printing).

  • Drying: Dry the printed fabric thoroughly at a low temperature (e.g., 80-100°C) to avoid premature dye sublimation.

Fixation is the most critical step for ensuring the dye penetrates the fiber and achieves good fastness properties.

  • High-Temperature Steaming: Steam the dried fabric at 170-180°C for 7-10 minutes.

  • Thermofixation (Hot Air): Alternatively, treat the fabric in a hot air oven at 190-210°C for 1-2 minutes.

After fixation, unfixed dye must be removed from the fabric surface.

  • Rinsing: Rinse the fabric in cold water to remove the thickener and other print paste auxiliaries.

  • Reduction Clearing: A reduction clearing bath is often recommended to improve wash fastness. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 60-70°C for 10-15 minutes.

  • Hot and Cold Rinsing: Rinse the fabric thoroughly with hot water followed by cold water.

  • Drying: Dry the final printed fabric.

Digital Textile Printing Considerations

This compound can also be formulated into inks for digital direct-to-fabric printing. The formulation of such inks is more complex and requires precise control of physical properties.

G cluster_properties Key Ink Properties Ink Disperse Ink Formulation Properties Ink Properties Ink->Properties Printing Digital Printing Fixation Fixation Printing->Fixation Viscosity Viscosity Viscosity->Printing Surface_Tension Surface Tension Surface_Tension->Printing Particle_Size Particle Size Particle_Size->Printing

Caption: Key relationships in digital disperse ink printing.

For digital printing inks, key parameters that must be optimized include:

  • Particle Size: The dye particles must be milled to a very fine and uniform size (typically below 250 nm) to prevent nozzle clogging.[9]

  • Viscosity and Surface Tension: These properties must be carefully controlled to match the specifications of the printhead for stable droplet formation.[10]

  • Ink Formulation: Digital inks often contain humectants (like diethylene glycol), dispersants, and water-based polymers to ensure stability and jettability.[10]

Recent research has also explored the development of thermosensitive disperse dye inks that can be printed on untreated polyester fabrics, reducing the need for chemical pre-treatment and thus offering a more environmentally friendly process.[11][12]

Conclusion

C.I. This compound is a versatile dye suitable for the direct printing of polyester and other synthetic fabrics. By following the detailed protocols for fabric preparation, print paste formulation, and post-treatment, high-quality prints with good colorfastness can be achieved. For digital applications, careful formulation and control of the ink's physical properties are paramount for reliable printing performance.

References

Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 165 using UV/TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes, including Disperse Blue 165, are a class of synthetic organic colorants with low water solubility, commonly used for dyeing polyester and other synthetic fibers. The release of these dyes into industrial effluents poses a significant environmental concern due to their persistence, potential toxicity, and the coloration of water bodies. Advanced oxidation processes (AOPs), such as photocatalysis using titanium dioxide (TiO₂) under ultraviolet (UV) irradiation, have emerged as a promising technology for the degradation of these recalcitrant organic pollutants. This process utilizes the generation of highly reactive hydroxyl radicals to break down the complex dye molecules into simpler, less harmful substances.

This document provides detailed application notes and experimental protocols for the photocatalytic degradation of this compound using a UV/TiO₂ system. Due to the limited availability of specific quantitative data for this compound, data for other closely related "Disperse Blue" dyes are presented as a reference to illustrate the expected trends and outcomes of the experimental parameters.

Data Presentation

The efficiency of the photocatalytic degradation of disperse dyes is influenced by several key parameters. The following tables summarize the typical effects of these parameters on the degradation process, with data compiled from studies on various "Disperse Blue" dyes.

Table 1: Effect of Catalyst (TiO₂) Concentration on Disperse Dye Degradation

Catalyst Concentration (g/L)DyeInitial Dye Concentration (mg/L)Degradation Efficiency (%)Time (min)Reference
0.5Methylene Blue1043.8180[1]
1.0Methylene Blue1051.8180[1]
1.5Methylene Blue1064.3180[1]
2.0Methylene Blue1071.5180[1]
2.5Methylene Blue1033.0180[1]

Note: Data for Methylene Blue is used as a representative organic dye to show the general trend of catalyst concentration effect.

Table 2: Effect of Initial Dye Concentration on Photocatalytic Degradation

Initial Dye Concentration (mg/L)CatalystCatalyst Concentration (g/L)Degradation Efficiency (%)Time (min)Reference
1.0 x 10⁻⁵ MStrontium Chromate0.25Increases with concentration-[2]
3.0 x 10⁻⁵ MStrontium Chromate0.25Optimal-[2]
5.0 x 10⁻⁵ MStrontium Chromate0.25Decreases with concentration-[2]

Note: Data for Disperse Blue 94 with a different photocatalyst is presented to illustrate the principle.

Table 3: Effect of pH on Disperse Dye Degradation

pHDyeCatalystCatalyst Concentration (g/L)Degradation ConditionReference
AcidicReactive Blue 19TiO₂-Increased degradation[3]
Neutral (7.0)Disperse Blue 94Strontium Chromate0.25Optimum condition[2]
AlkalineReactive Blue 19TiO₂-Decreased degradation[3]

Note: Data for other dyes are used to demonstrate the general impact of pH.

Experimental Protocols

This section outlines a detailed methodology for conducting the photocatalytic degradation of this compound.

Materials and Equipment
  • Reagents: this compound, Titanium Dioxide (TiO₂, e.g., Degussa P25), Deionized (DI) water, NaOH, and HCl (for pH adjustment).

  • Equipment: UV lamp (e.g., 125W mercury lamp), photoreactor vessel (quartz or borosilicate glass), magnetic stirrer and stir bars, pH meter, UV-Vis spectrophotometer, centrifuge, and analytical balance.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound stock solution e1 Add dye solution and TiO₂ to photoreactor p1->e1 p2 Weigh TiO₂ catalyst p2->e1 e2 Adjust pH of the suspension e1->e2 e3 Stir in dark for 30-60 min (Adsorption-desorption equilibrium) e2->e3 e4 Take initial sample (t=0) e3->e4 e5 Turn on UV lamp and start irradiation e4->e5 e6 Withdraw samples at regular intervals e5->e6 e7 Centrifuge samples to remove TiO₂ e6->e7 a1 Measure absorbance of supernatant using UV-Vis spectrophotometer e7->a1 a2 Calculate degradation efficiency a1->a2 a3 Analyze reaction kinetics a2->a3

Caption: Experimental workflow for photocatalytic degradation.

Detailed Procedure
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. From this stock, prepare the desired experimental concentrations through dilution.

  • Photocatalytic Reactor Setup:

    • Place a specific volume of the this compound solution (e.g., 100 mL) into the photoreactor vessel.

    • Add the predetermined amount of TiO₂ catalyst (e.g., 0.1 g/L) to the solution.[4]

    • Place a magnetic stir bar in the vessel.

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for approximately 30-60 minutes. This step is crucial to ensure that an adsorption-desorption equilibrium is reached between the dye molecules and the surface of the TiO₂ catalyst before illumination.

    • Take an initial sample (t=0) at the end of this dark period.

  • Initiation of Photocatalysis:

    • Position the photoreactor under the UV lamp at a fixed distance.

    • Turn on the UV lamp to initiate the photocatalytic reaction, while maintaining continuous stirring to keep the TiO₂ particles suspended.

  • Sample Collection and Analysis:

    • Withdraw aliquots (e.g., 3-5 mL) of the suspension at regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes).[4]

    • Immediately centrifuge the collected samples to separate the TiO₂ particles from the solution.

    • Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. A preliminary scan should be performed to determine the λmax for this compound.

  • Data Analysis:

    • The degradation efficiency can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance at t=0 (after the dark period) and Aₜ is the absorbance at time t.

    • The kinetics of the degradation often follow a pseudo-first-order model, which can be expressed by the Langmuir-Hinshelwood equation for low dye concentrations.[5]

Optimization of Experimental Parameters

To achieve optimal degradation efficiency, it is recommended to systematically vary the following parameters:

  • Catalyst Concentration: Investigate a range of TiO₂ concentrations (e.g., 0.1 to 2.0 g/L) to find the optimal loading.[1][4]

  • Initial Dye Concentration: Evaluate the effect of different starting concentrations of this compound on the degradation rate.

  • pH: Adjust the initial pH of the solution using dilute HCl or NaOH to study its influence on the degradation process, as the surface charge of TiO₂ and the dye molecule can be pH-dependent.[4]

Proposed Mechanism of Photocatalytic Degradation

The photocatalytic degradation of organic dyes like this compound by UV/TiO₂ is initiated by the absorption of UV photons by the TiO₂ particles, leading to the generation of electron-hole pairs. These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents that can break down the complex dye molecules.

G cluster_surface TiO₂ Particle Surface tio2 TiO₂ vb Valence Band (h⁺) tio2->vb Hole formation cb Conduction Band (e⁻) tio2->cb Electron formation h2o H₂O vb->h2o Oxidation oh_neg OH⁻ vb->oh_neg Oxidation o2 O₂ cb->o2 Reduction uv UV Light (hν) uv->tio2 Photon Absorption oh_rad •OH (Hydroxyl Radical) h2o->oh_rad oh_neg->oh_rad o2_rad •O₂⁻ o2->o2_rad ho2_rad •HO₂ o2_rad->ho2_rad ho2_rad->oh_rad dye This compound oh_rad->dye Oxidation degraded Degradation Products (CO₂, H₂O, mineral acids) dye->degraded

Caption: Mechanism of photocatalytic degradation of organic dyes.

References

Application Notes and Protocols for the Electrochemical Decolorization of Disperse Blue 165 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 165 is a synthetic azo dye extensively used in the textile industry for dyeing polyester fibers.[1][2] Due to its low water solubility and complex aromatic structure, it is resistant to conventional biological wastewater treatment methods, leading to persistent color and potential toxicity in textile effluents.[3] Electrochemical oxidation has emerged as a promising and effective advanced oxidation process for the decolorization and degradation of such recalcitrant dyes.[4]

This document provides detailed application notes and experimental protocols for the electrochemical decolorization of this compound in wastewater. The methodologies are based on established electrochemical principles and findings from various studies on disperse dye treatment.

Principle of Electrochemical Decolorization

The electrochemical decolorization of this compound primarily relies on indirect oxidation mechanisms.[1] In the presence of a supporting electrolyte like sodium chloride (NaCl), highly reactive oxidizing species are generated in situ. At the anode, chloride ions are oxidized to form active chlorine species (Cl₂, HOCl, OCl⁻), which are powerful oxidizing agents that can break down the complex dye molecules.[1] Additionally, the electrolysis of water at the anode surface can produce hydroxyl radicals (•OH), another highly reactive species that contributes to the degradation of the dye.[5]

The degradation process is initiated by the cleavage of the chromophoric azo bond (-N=N-), which is responsible for the dye's color.[6] This initial step results in the decolorization of the wastewater. Subsequent oxidation of the resulting aromatic amines and other intermediates leads to the mineralization of the organic pollutants into simpler, less harmful compounds such as CO₂, H₂O, and inorganic ions.[6]

Data Presentation: Efficacy of Electrochemical Decolorization

The following tables summarize the quantitative data on the efficiency of electrochemical decolorization of disperse dyes under various experimental conditions, drawn from studies on Disperse Blue 1 and similar disperse dyes.

Table 1: Effect of Operating Parameters on Decolorization Efficiency of Disperse Dyes

ParameterConditionDecolorization Efficiency (%)COD Removal (%)ElectrodeElectrolyteReference
pH 4~55Not ReportedGraphiteNaCl[7]
790 Not ReportedGraphiteNaCl[7]
9~50Not ReportedGraphiteNaCl[7]
Current Density 15 mA/cm²90 (at 180 min)Not ReportedGraphiteNaCl[7]
Temperature 28 °C80 (at 180 min)Not ReportedGraphiteNaCl[7]
50 °C96 (at 180 min)Not ReportedGraphiteNaCl[7]
Initial Dye Conc. 25 mg/L96 (at 50°C, 180 min)Not ReportedGraphiteNaCl[7]
50 mg/L~85 (at 50°C, 180 min)Not ReportedGraphiteNaCl[7]
120 mg/L~65 (at 28°C, 180 min)Not ReportedGraphiteNaCl[7]
Electrolysis Time 40 min9079 Ti/Pt-IrNot Specified[1]

Note: Data for Disperse Blue 1 is used as a proxy for this compound due to structural similarities and lack of specific comprehensive data for the latter.

Experimental Protocols

Preparation of Simulated Wastewater
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 g/L) by dissolving the dye powder in a suitable organic solvent (e.g., acetone) due to its low water solubility, and then dilute with deionized water to the desired concentration.[2]

  • Wastewater Preparation: Prepare the simulated wastewater by diluting the stock solution with deionized water to the desired initial dye concentration (e.g., 25-150 mg/L).[7]

  • Electrolyte Addition: Add a supporting electrolyte, such as NaCl or Na₂SO₄, to the wastewater to increase its conductivity. A typical concentration is 0.1 M.[7]

  • pH Adjustment: Adjust the initial pH of the wastewater to the desired value (e.g., pH 7) using dilute H₂SO₄ or NaOH.[7]

Electrochemical Decolorization Procedure
  • Electrochemical Cell Setup:

    • Use a batch electrochemical reactor (e.g., a 500 mL beaker).

    • Place two electrodes (e.g., graphite plates or Ti/Pt-Ir mesh) parallel to each other in the reactor with a fixed inter-electrode distance.

    • Connect the electrodes to a DC power supply, designating one as the anode and the other as the cathode.

  • Electrolysis:

    • Fill the reactor with a known volume of the prepared wastewater.

    • Begin stirring the solution with a magnetic stirrer to ensure homogeneity.

    • Apply a constant current density (e.g., 15 mA/cm²) to the electrodes.[7]

    • Maintain a constant temperature if required using a water bath.

  • Sample Collection:

    • Withdraw aliquots of the solution at regular time intervals (e.g., every 30 minutes) for analysis.[7]

Analytical Methods
  • Sample Preparation: Centrifuge or filter the collected samples to remove any suspended solids.

  • Spectrophotometric Analysis:

    • Determine the maximum absorbance wavelength (λ_max) of this compound using a UV-Vis spectrophotometer.

    • Measure the absorbance of the treated samples at λ_max.

    • Calculate the decolorization efficiency using the following equation: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[8]

  • Sample Digestion:

    • Use a standard COD digestion vial containing potassium dichromate and sulfuric acid.[9]

    • Pipette a known volume of the sample (or a dilution) into the vial.[9]

    • Tightly cap the vial and invert it several times to mix.

    • Digest the sample in a COD reactor at 150°C for 2 hours.[10]

  • COD Analysis:

    • Allow the vials to cool to room temperature.

    • Measure the COD concentration using a spectrophotometer or by titration with ferrous ammonium sulfate.[11]

    • Calculate the COD removal efficiency using the following equation: COD Removal (%) = [(COD₀ - CODₜ) / COD₀] x 100 Where COD₀ is the initial COD and CODₜ is the COD at time t.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Wastewater Preparation cluster_electro Electrochemical Treatment cluster_analysis Analysis cluster_results Results prep_stock Prepare Dye Stock Solution prep_waste Dilute to Desired Concentration prep_stock->prep_waste add_electrolyte Add Supporting Electrolyte (e.g., NaCl) prep_waste->add_electrolyte adjust_ph Adjust pH add_electrolyte->adjust_ph cell_setup Setup Electrochemical Cell adjust_ph->cell_setup electrolysis Apply Current Density and Stir cell_setup->electrolysis sampling Collect Samples at Intervals electrolysis->sampling uv_vis UV-Vis Spectroscopy (Decolorization) sampling->uv_vis cod_test COD Measurement (Mineralization) sampling->cod_test decolor_eff Decolorization Efficiency (%) uv_vis->decolor_eff cod_rem COD Removal (%) cod_test->cod_rem

Caption: Experimental workflow for electrochemical decolorization of this compound.

Proposed Degradation Pathway

degradation_pathway cluster_oxidation Electrochemical Oxidation db165 This compound (Azo Dye) cleavage Azo Bond (-N=N-) Cleavage db165->cleavage Oxidative Attack oxidants Generated Oxidants (•OH, Cl₂, HOCl) oxidants->cleavage aromatic_amines Aromatic Amines (Colorless Intermediates) cleavage->aromatic_amines ring_opening Aromatic Ring Opening aromatic_amines->ring_opening Further Oxidation aliphatic Aliphatic Compounds (e.g., Carboxylic Acids) ring_opening->aliphatic mineralization Mineralization aliphatic->mineralization end_products CO₂, H₂O, Inorganic Ions mineralization->end_products

Caption: Proposed degradation pathway of this compound via electrochemical oxidation.

Conclusion

Electrochemical oxidation is a highly effective method for the decolorization and degradation of this compound in wastewater. By carefully optimizing operational parameters such as pH, current density, and temperature, high removal efficiencies can be achieved. The provided protocols offer a systematic approach for researchers and scientists to investigate and apply this technology for the treatment of textile effluents containing this and similar disperse dyes.

References

Application Note: Studying the Adsorption Kinetics of Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disperse Blue 165 is a synthetic dye widely used in the textile industry. Due to its low water solubility and complex aromatic structure, it can persist in the environment, posing a significant challenge for wastewater treatment. Adsorption is a widely used, effective, and economical method for removing such dyes from aqueous solutions. Understanding the adsorption kinetics is crucial for optimizing the process, designing efficient adsorption systems, and elucidating the underlying mechanism of interaction between the dye (adsorbate) and the adsorbent material.

This application note provides a detailed protocol for studying the adsorption kinetics of this compound. It covers the experimental setup for batch adsorption studies and the mathematical models used to analyze the kinetic data, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

Key Kinetic Models

The rate at which a dye is adsorbed onto a material can be described by several kinetic models. The most commonly used models are:

  • Pseudo-First-Order (PFO) Model: This model, described by Lagergren, assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. It generally fits well for the initial stages of adsorption.[1][2]

  • Pseudo-Second-Order (PSO) Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[1][3][4] It is often found to be a better fit for the entire adsorption process.[5]

  • Intraparticle Diffusion Model: Proposed by Weber and Morris, this model is used to identify the diffusion mechanism.[6][7] The adsorption process is often controlled by several steps, including film diffusion (movement of adsorbate from the bulk solution to the adsorbent's external surface) and intraparticle diffusion (movement of adsorbate into the pores of the adsorbent).[7][8]

Experimental Protocol: Batch Adsorption Study

This protocol outlines the steps for conducting a batch kinetic study to determine the rate of this compound adsorption onto a selected adsorbent (e.g., activated carbon, chitosan, phosphogypsum).[9][10]

3.1. Materials and Reagents

  • Adsorbate: this compound (DB 165)

  • Adsorbent: e.g., Activated Carbon, Chitosan, or other material of interest.

  • Reagents:

    • Deionized (DI) water

    • Hydrochloric acid (HCl, 0.1 M) for pH adjustment

    • Sodium hydroxide (NaOH, 0.1 M) for pH adjustment

  • Equipment:

    • UV-Vis Spectrophotometer

    • Orbital shaker or magnetic stirrer

    • pH meter

    • Analytical balance

    • Beakers or Erlenmeyer flasks (250 mL)

    • Volumetric flasks

    • Pipettes

    • Syringes and syringe filters (e.g., 0.45 µm)

    • Centrifuge (optional)

3.2. Preparation of Solutions

  • This compound Stock Solution (e.g., 500 mg/L): Accurately weigh 500 mg of DB 165 powder and dissolve it in a small amount of a suitable solvent if necessary (due to its low water solubility), then dilute to 1 L in a volumetric flask using DI water.

  • Working Solutions (e.g., 20-100 mg/L): Prepare a series of working solutions by diluting the stock solution with DI water. The concentration range should be selected based on the expected adsorption capacity of the adsorbent.[9]

  • Calibration Curve: Prepare a set of standard solutions of known DB 165 concentrations. Measure the absorbance of each at the maximum wavelength (λmax) using the UV-Vis spectrophotometer. Plot absorbance versus concentration to create a calibration curve, which will be used to determine the concentration of unknown samples.

3.3. Adsorption Experiment Workflow

The general workflow for the batch adsorption experiment is illustrated below.

G Experimental Workflow for Adsorption Kinetics cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis cluster_data Data Processing prep_dye Prepare Dye Working Solution mix Combine Dye and Adsorbent in Flask prep_dye->mix prep_adsorbent Weigh Adsorbent prep_adsorbent->mix adjust_ph Adjust pH mix->adjust_ph agitate Place on Shaker at Constant Temperature adjust_ph->agitate sampling Withdraw Aliquots at Specific Time Intervals agitate->sampling separation Separate Adsorbent (Filter/Centrifuge) sampling->separation analysis Measure Dye Concentration (UV-Vis Spectrophotometer) separation->analysis calc_qt Calculate Adsorption Capacity (qt) analysis->calc_qt plot Plot Kinetic Data calc_qt->plot modeling Apply Kinetic Models (PFO, PSO, etc.) plot->modeling

Caption: Workflow for a batch adsorption kinetics study.

3.4. Step-by-Step Procedure

  • Setup: For each kinetic run, add a fixed amount of adsorbent (e.g., 0.5 g/L) to a flask containing a known volume (e.g., 100 mL) of DB 165 solution with a specific initial concentration (e.g., 50 mg/L).

  • pH Adjustment: Adjust the pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH. For disperse dyes, adsorption is often favorable at acidic or neutral pH.[11]

  • Agitation: Immediately place the flask on an orbital shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C). Start a timer.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3 mL) of the mixture. The equilibrium time can range from 30 to over 120 minutes depending on the adsorbent.[9][12]

  • Separation: Promptly separate the adsorbent from the solution by filtering the aliquot through a 0.45 µm syringe filter or by centrifugation to prevent further adsorption.

  • Analysis: Measure the absorbance of the filtrate (supernatant) at the λmax of DB 165. Use the calibration curve to determine the residual dye concentration, C_t (mg/L), at each time point, t.

  • Control: Run a blank experiment without any adsorbent to ensure that dye loss due to factors other than adsorption (e.g., photolysis or adhesion to the flask) is negligible.

Data Analysis and Presentation

4.1. Calculation of Adsorption Capacity

The amount of dye adsorbed per unit mass of adsorbent at time t, denoted as q_t (mg/g), is calculated using the following equation:

q_t = (C₀ - C_t) * V / m

Where:

  • C₀ is the initial dye concentration (mg/L).

  • C_t is the dye concentration at time t (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the adsorbent (g).

4.2. Kinetic Model Equations

The experimental data (q_t vs. t) are fitted to kinetic models to determine the rate constants and understand the adsorption mechanism.

G Conceptual Overview of Adsorption Kinetic Models cluster_models Kinetic Models Adsorption Adsorption Process PFO Pseudo-First-Order (PFO) Adsorption->PFO Rate depends on available sites PSO Pseudo-Second-Order (PSO) Adsorption->PSO Rate-limiting step is chemisorption IPD Intraparticle Diffusion (IPD) Adsorption->IPD Identifies diffusion mechanism as rate control

Caption: Conceptual relationship of common kinetic models.

The linearized forms of the models are typically used for graphical analysis.

Kinetic ModelLinear EquationPlotParameters Determined from Plot
Pseudo-First-Order log(qₑ - qₜ) = log(qₑ) - (k₁/2.303)tlog(qₑ - qₜ) vs. tk₁ (slope), qₑ (intercept)
Pseudo-Second-Order t/qₜ = 1/(k₂qₑ²) + (1/qₑ)tt/qₜ vs. tk₂ (intercept), qₑ (slope)
Intraparticle Diffusion qₜ = kᵢₚt⁰·⁵ + Cqₜ vs. t⁰·⁵kᵢₚ (slope), C (intercept)
  • qₑ (mg/g) is the adsorption capacity at equilibrium.

  • qₜ (mg/g) is the adsorption capacity at time t.

  • k₁ (min⁻¹) is the PFO rate constant.

  • k₂ (g mg⁻¹ min⁻¹) is the PSO rate constant.

  • kᵢₚ (mg g⁻¹ min⁻⁰·⁵) is the intraparticle diffusion rate constant.

  • C is a constant related to the thickness of the boundary layer. If the plot of qₜ vs. t⁰·⁵ is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step.[6]

4.3. Data Presentation

Experimental and calculated kinetic data should be summarized in tables for clear comparison.

Table 1: Experimental Adsorption Data for this compound (Conditions: Initial Conc. = 50 mg/L, Adsorbent Dose = 0.5 g/L, pH = 7, Temp = 25°C)

Time (min)Cₜ (mg/L)qₜ (mg/g)log(qₑ - qₜ)t/qₜ (min g/mg)t⁰·⁵ (min⁰·⁵)
050.00.0--0.0
535.529.01.830.172.2
1026.147.81.710.213.2
2015.369.41.470.294.5
309.880.41.280.375.5
605.289.60.950.677.7
904.990.2-1.009.5
1204.890.4 (qₑ)-1.3311.0

Table 2: Summary of Calculated Kinetic Parameters

Kinetic ModelParameterValueCorrelation Coefficient (R²)
Experimental qₑ (mg/g)90.4-
Pseudo-First-Order qₑ (mg/g)85.20.985
k₁ (min⁻¹)0.045
Pseudo-Second-Order qₑ (mg/g)91.10.999
k₂ (g mg⁻¹ min⁻¹)0.0012
Intraparticle Diffusion kᵢₚ (mg g⁻¹ min⁻⁰·⁵)8.50.972
C25.6

4.4. Interpretation of Results

  • Model Fitting: The best-fitting model is determined by comparing the correlation coefficients (R²) from the linear plots. An R² value closer to 1.0 indicates a better fit. Additionally, the calculated equilibrium capacity (qₑ,cal) from the model should be close to the experimentally determined value (qₑ,exp).[1][13]

  • Mechanism: In the example data, the pseudo-second-order model has the highest R² value (0.999), and its calculated qₑ (91.1 mg/g) is very close to the experimental value (90.4 mg/g). This suggests that chemisorption is likely the rate-limiting step in this adsorption process.[3] The non-zero intercept in the intraparticle diffusion plot indicates that boundary layer diffusion also plays a role.[7]

References

Application Notes and Protocols: Disperse Blue 165 as a Model Compound in Environmental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 165 (DB 165), a common anthraquinone dye, is extensively used in the textile industry for dyeing polyester and its blended fabrics.[1][2] Its vibrant color, high sublimation fastness, and suitability for high-temperature and high-pressure dyeing processes make it a popular choice.[1] However, the stability that makes it desirable for textiles also contributes to its persistence in the environment, raising concerns about its potential impact on aquatic ecosystems. Azo dyes, a major group of synthetic dyes including some disperse dyes, have been identified as a source of water and soil pollution.[3] Due to its widespread use and environmental persistence, this compound serves as a crucial model compound in environmental research for studying the fate of textile dyes in wastewater and developing effective remediation technologies.

This document provides detailed application notes and protocols for the use of this compound as a model compound in environmental studies, focusing on degradation, and analytical methodologies.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number41642-51-7[4]
Molecular FormulaC20H19N7O3[4]
Molecular Weight405.41 g/mol [4]
AppearanceDark blue powder[5]
SolubilitySoluble in acetone[6]
Chemical ClassAnthraquinone[7]

Application I: Advanced Oxidation Processes (AOPs) for Degradation Studies

Advanced Oxidation Processes (AOPs) are a prominent area of research for the degradation of persistent organic pollutants like this compound. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye molecule.

Photocatalytic Degradation

Photocatalysis using semiconductors like titanium dioxide (TiO2) or zinc oxide (ZnO) is a widely studied method for dye degradation. While specific studies on this compound are limited, protocols for other disperse blue dyes can be adapted.

Experimental Protocol: Photocatalytic Degradation of Disperse Blue Dyes (Model Protocol)

This protocol is based on studies of Disperse Blue 1 and Disperse Blue 79.[8][9]

1. Materials and Reagents:

  • This compound standard

  • Photocatalyst (e.g., Degussa P25 TiO2 or synthesized ZnO/Mn catalyst)[8][9]

  • Hydrogen Peroxide (H2O2, 30%)

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Deionized water

  • UV lamp (e.g., medium-pressure mercury lamp) or solar simulator[8]

  • Reaction vessel (e.g., quartz tube or beaker)

  • Magnetic stirrer

  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 x 10^-3 M) in a suitable solvent or deionized water.

  • In a reaction vessel, add a specific volume of the dye stock solution and dilute with deionized water to achieve the desired initial concentration (e.g., 3.0 x 10^-5 M).[9]

  • Add the photocatalyst to the solution at a specific loading (e.g., 0.05 g/100 mL).[9]

  • Adjust the pH of the solution to the desired value (e.g., pH 8.5) using NaOH or HCl.[9]

  • If required by the experimental design, add H2O2 to the solution.

  • Place the reaction vessel under the UV lamp or in the solar simulator and start the magnetic stirrer to ensure a homogenous suspension.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a spectrophotometer to monitor the degradation progress.

Quantitative Data on Photocatalytic Degradation of Disperse Blue Dyes:

DyeCatalystInitial Dye Conc.Catalyst DosepHDegradation EfficiencyTimeReference
Disperse Blue 79:1ZnO/Mn3.0 x 10^-5 M0.05 g/100 mL8.598%60 min[9]
Disperse Blue 1TiO2 (Degussa P25)VariableVariableVariableInfluenced by parameters-[8][10]

Experimental Workflow for Photocatalytic Degradation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution prep_reac Prepare Reaction Mixture (Dye + Catalyst + Water) prep_dye->prep_reac adj_ph Adjust pH prep_reac->adj_ph irrad Irradiation (UV/Solar) adj_ph->irrad stir Stirring sampling Collect Samples at Intervals irrad->sampling sep Separate Catalyst (Centrifuge/Filter) sampling->sep measure Measure Absorbance (Spectrophotometer) sep->measure calc Calculate Degradation Efficiency measure->calc

Caption: Workflow for a typical photocatalytic degradation experiment.

Ozonation

Ozonation is another effective AOP for decolorizing textile effluents. Ozone can directly react with the dye molecules or decompose to form hydroxyl radicals.

Experimental Protocol: Ozonation of Disperse Dyes (Model Protocol)

This protocol is based on studies involving various disperse dyes.[11][12]

1. Materials and Reagents:

  • This compound

  • Ozone generator

  • Gas flow meter

  • Reaction vessel (e.g., bubble column reactor)

  • pH meter

  • Spectrophotometer

  • COD analysis kit

2. Procedure:

  • Prepare a synthetic effluent containing a known concentration of this compound (e.g., 150-600 mg/L).[12]

  • Adjust the initial pH of the solution to the desired value (e.g., pH 10-12 for higher efficiency).[12]

  • Transfer the solution to the bubble column reactor.

  • Bubble ozone gas through the solution at a constant flow rate and concentration (e.g., 12.8 ± 0.3 mg/min at 400 ml/min).[11]

  • Collect samples at different time intervals (e.g., 0-120 min).[12]

  • Measure the absorbance of the samples at the λmax of this compound to determine the extent of decolorization.

  • Measure the Chemical Oxygen Demand (COD) of the samples to assess the mineralization of the dye.

Quantitative Data on Ozonation of Disperse Dyes:

DyeInitial Dye Conc.pHOzonation TimeDecolorizationCOD RemovalReference
Disperse Blue 563% owf43 minUp to 67%48%[11]
Disperse Blue 603% owf43 min-58%[11]
Disperse Blue 793% owf43 min-62%[11]
Disperse Violet 93150-600 mg/L1216 min-61.05%[12]
Disperse Blue 79150-600 mg/L1012 min-72.88%[12]
Disperse Orange 30150-600 mg/L109 min-77.43%[12]
Fenton Process

The Fenton process utilizes Fenton's reagent (a mixture of hydrogen peroxide and a ferrous iron salt) to generate hydroxyl radicals.

Experimental Protocol: Fenton Treatment of Disperse Dyes (Model Protocol)

This protocol is based on a study of Disperse Blue 79.[13][14]

1. Materials and Reagents:

  • This compound

  • Ferrous sulfate (FeSO4·7H2O)

  • Hydrogen Peroxide (H2O2, 30%)

  • Sulfuric Acid (H2SO4) and Sodium Hydroxide (NaOH) for pH adjustment

  • Beakers

  • Magnetic stirrer

  • Spectrophotometer

  • COD analysis kit

2. Procedure:

  • Prepare a solution of this compound at a specific concentration (e.g., 60 mg/L).[13]

  • Adjust the pH of the solution to the optimal acidic range (typically pH 3-4).

  • Add the required amount of ferrous sulfate (e.g., 20 mg/L) and stir until dissolved.[14]

  • Add the hydrogen peroxide (e.g., 150 mg/L) to initiate the Fenton reaction.[14]

  • Allow the reaction to proceed for a specific duration (e.g., 60 minutes) with continuous stirring (e.g., 50 rpm).[14]

  • At the end of the reaction, raise the pH to >7 to precipitate the iron sludge.

  • Separate the sludge by sedimentation and filtration.

  • Analyze the supernatant for residual color (spectrophotometry) and COD.

Quantitative Data on Fenton Treatment of Disperse Blue 79:

ParameterOptimal ValueColor RemovalCOD RemovalReference
H2O2 concentration150 mg/L85%75%[14]
Fe2+ concentration20 mg/L85%75%[14]
H2O2/Fe2+ mole ratio33.5385%75%[14]
Mixing speed50 rpm85%75%[14]
Reaction time60 min85%75%[14]

Logical Relationship in Fenton's Reagent Chemistry

G Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical Fe3 Fe³⁺ OH_radical->Fe3 OH_ion OH⁻ OH_radical->OH_ion Deg_Prod Degradation Products OH_radical->Deg_Prod Dye This compound Dye->Deg_Prod G cluster_sample Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing collect Collect Water Sample spe Solid-Phase Extraction (SPE) - Condition - Load - Wash - Elute collect->spe concentrate Concentrate & Reconstitute spe->concentrate hplc HPLC Separation (C18 Column) concentrate->hplc msms MS/MS Detection (ESI+) hplc->msms quant Quantification (Calibration Curve) msms->quant confirm Confirmation (Ion Ratios) msms->confirm

References

Troubleshooting & Optimization

improving the dispersion stability of Disperse Blue 165 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the dispersion stability of Disperse Blue 165 in dye baths.

Troubleshooting Guide

Issue: Color Specks or Spots on Substrate

Possible Cause: Aggregation or flocculation of this compound particles in the dye bath.

Recommended Actions:

  • Verify Dye Bath pH: Ensure the pH of the dye bath is within the optimal range of 4.5-5.5.[1][2] Disperse dyes are most stable in a weakly acidic medium.[3]

  • Check Water Hardness: Use deionized or soft water with a hardness of less than 50 ppm.[2] High concentrations of calcium and magnesium ions can cause dispersing agents to precipitate, leading to dye aggregation.[2]

  • Optimize Dispersing Agent:

    • Ensure the correct concentration of a high-temperature stable dispersing agent is used.

    • Evaluate the compatibility of the dispersing agent with other auxiliaries in the dye bath.

  • Control Temperature Gradient: Avoid rapid heating of the dye bath. A slow and controlled temperature rise can prevent thermal shock to the dispersion.[2]

  • Ensure Proper Dye Dispersion: Pre-disperse the dye powder in warm water with a small amount of dispersing agent before adding it to the main dye bath.

Issue: Uneven Dyeing or Shading

Possible Cause: Poor dye migration and leveling due to unstable dispersion.

Recommended Actions:

  • Review All Parameters from "Color Specks or Spots": The same factors that cause aggregation can also lead to uneven dyeing.

  • Incorporate a Leveling Agent: Add a suitable high-temperature leveling agent to the dye bath formulation to promote even dye distribution.

  • Control Dyeing Time and Temperature: this compound is sensitive to temperature.[4] Adhere to the recommended dyeing temperature and time to ensure proper dye uptake and migration.

  • Agitation: Ensure adequate and consistent agitation of the dye bath to maintain a homogenous dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor dispersion stability with this compound?

A1: The primary causes are often multifactorial and include incorrect pH of the dye bath, high water hardness, improper temperature control, and the use of an inappropriate or insufficient amount of dispersing agent.[2]

Q2: What is the optimal pH for a this compound dye bath?

A2: The optimal pH for this compound is in the weakly acidic range of 5-6.[1] Generally, for disperse dyes, a pH of 4.5-5.5 is recommended for maximum stability.[2][3]

Q3: How does temperature affect the stability of the this compound dispersion?

A3: this compound is suitable for high-temperature dyeing.[1] However, excessively high temperatures or a rapid rate of temperature increase can lead to the aggregation of dye particles, compromising the dispersion stability.[2]

Q4: Can the type and concentration of the dispersing agent impact the stability of this compound?

A4: Yes, the choice and concentration of the dispersing agent are critical. A high-quality dispersing agent that is stable at high temperatures is necessary. The concentration should be optimized, as too little will not prevent aggregation, and an excess can sometimes interfere with the dyeing process.

Q5: What are the signs of an unstable this compound dye bath?

A5: Visual signs of instability include the appearance of visible particles, sedimentation of the dye at the bottom of the container, and a loss of homogeneity in the dye liquor. This can result in color specks, spots, and uneven dyeing on the substrate.

Data Presentation

Table 1: Effect of pH on the Dispersion Stability of a Representative Disperse Dye

pHDispersion StabilityObservations
3.5ModerateSlight tendency for aggregation over time.
4.5GoodStable dispersion with minimal settling.
5.5ExcellentOptimal dispersion, no visible aggregation.
6.5FairNoticeable aggregation and settling.
7.5PoorSignificant flocculation and precipitation.

Note: This data is illustrative and represents the general behavior of disperse dyes. The optimal pH for this compound is reported to be between 5 and 6.[1]

Table 2: Influence of Temperature on the Dispersion Stability of a Representative Disperse Dye

Temperature (°C)Dispersion StabilityObservations
90GoodStable dispersion.
110ExcellentOptimal dispersion stability.
130GoodGenerally stable, may show slight aggregation.
140Fair to PoorIncreased risk of aggregation and instability.[2]

Note: This data is illustrative. This compound is designed for high-temperature applications, but exceeding the manufacturer's recommended temperature can lead to instability.

Table 3: Impact of Dispersing Agent Concentration on Dispersion Stability

Dispersing Agent Conc. (g/L)Dispersion StabilityObservations
0.5PoorInsufficient to prevent aggregation, leading to color spots.
1.0GoodProvides adequate dispersion for most applications.
1.5ExcellentOptimal concentration for maintaining a stable dispersion at high temps.
2.0GoodStable, but excessive amounts can sometimes lead to foaming or other issues.

Note: This data is illustrative. The optimal concentration depends on the specific dispersing agent, dye concentration, and other dye bath components.

Experimental Protocols

Protocol 1: Filter Paper Test for Dispersion Stability

Objective: To qualitatively assess the dispersion stability of this compound at room temperature and after high-temperature treatment.

Methodology:

  • Preparation of Dye Liquor: Prepare a 10 g/L solution of this compound in deionized water. Adjust the pH to the desired value (e.g., 5.0) using acetic acid.

  • Initial Filtration: Take 500 mL of the prepared dye liquor and filter it through a #2 filter paper using a suction filtration apparatus.

  • Observation (Untreated Sample): Observe the filter paper for any dye particles or residue. Note the time taken for the solution to pass through the filter. A stable dispersion should show no residue and have a relatively fast filtration time.

  • High-Temperature Treatment: Place 400 mL of the remaining dye liquor in a high-temperature dyeing apparatus. Heat the solution to 130°C and maintain this temperature for 1 hour.

  • Cooling: Allow the heat-treated dye liquor to cool down to room temperature.

  • Filtration of Heat-Treated Sample: Filter the cooled, heat-treated dye liquor through a fresh #2 filter paper using the same filtration setup.

  • Observation (Heat-Treated Sample): Observe the filter paper for any color spots or residue and note the filtration time.

  • Interpretation: An increase in filtration time and the presence of visible dye particles on the filter paper after the high-temperature treatment indicate poor thermal stability of the dispersion.

Protocol 2: High-Temperature Dispersion Stability Test

Objective: To evaluate the stability of the this compound dispersion under simulated high-temperature dyeing conditions.

Methodology:

  • Dye Bath Preparation: Prepare a dye bath with a specific concentration of this compound (e.g., 2.5% on weight of fabric), a liquor ratio of 1:30, and appropriate auxiliaries, including a dispersing agent. Adjust the pH to the desired value (e.g., 5.0).

  • Sample Preparation: Place the prepared dye liquor into a glass dyeing cup suitable for a high-temperature dyeing machine.

  • Heating Cycle: Place the cup in the dyeing machine and heat it to 130°C under a pressure of 0.18 MPa. Hold at this temperature for 30 minutes.

  • Observation: After the heating cycle, carefully remove the dyeing cup and visually inspect the solution. Observe if the solution has thickened or if there is any visible aggregation or precipitation.

  • Filtration: Slowly pour the dye solution onto a filter paper.

  • Interpretation: A stable dispersion will remain fluid and pass through the filter paper relatively quickly, leaving no significant residue. A thickened or pasty consistency and the presence of dye spots on the filter paper indicate poor high-temperature dispersion stability.

Visualizations

Troubleshooting_Workflow start Dispersion Instability Observed (e.g., Color Spots, Uneven Dyeing) check_pH Check Dye Bath pH start->check_pH pH_ok Is pH 4.5-5.5? check_pH->pH_ok check_water Check Water Hardness water_ok Is Water Hardness < 50 ppm? check_water->water_ok check_dispersant Evaluate Dispersing Agent dispersant_ok Is Dispersing Agent Type and Concentration Correct? check_dispersant->dispersant_ok check_temp Review Temperature Profile temp_ok Is Heating Rate Controlled? check_temp->temp_ok check_prep Verify Dye Preparation prep_ok Was Dye Pre-dispersed Correctly? check_prep->prep_ok pH_ok->check_water Yes adjust_pH Adjust pH with Acetic Acid pH_ok->adjust_pH No water_ok->check_dispersant Yes use_soft_water Use Deionized/Soft Water water_ok->use_soft_water No dispersant_ok->check_temp Yes optimize_dispersant Optimize Dispersing Agent dispersant_ok->optimize_dispersant No temp_ok->check_prep Yes control_heating Control Heating Rate temp_ok->control_heating No improve_prep Improve Pre-dispersion Technique prep_ok->improve_prep No solution Dispersion Stability Improved prep_ok->solution Yes adjust_pH->check_pH use_soft_water->check_water optimize_dispersant->check_dispersant control_heating->check_temp improve_prep->check_prep

Caption: Troubleshooting workflow for this compound dispersion stability.

Factors_Affecting_Stability cluster_factors Key Factors cluster_outcomes Potential Outcomes pH pH Aggregation Aggregation/ Flocculation pH->Aggregation Incorrect StableDispersion Stable Dispersion pH->StableDispersion Optimal (4.5-5.5) Temp Temperature Temp->Aggregation Too High/ Rapid Heating Temp->StableDispersion Controlled Dispersant Dispersing Agent Dispersant->Aggregation Incorrect Type/ Concentration Dispersant->StableDispersion Optimal Water Water Hardness Water->Aggregation High Water->StableDispersion Low (<50 ppm) Time Dyeing Time Time->StableDispersion Optimized Agitation Agitation Agitation->StableDispersion Adequate UnevenDyeing Uneven Dyeing Aggregation->UnevenDyeing ColorSpots Color Spots Aggregation->ColorSpots

Caption: Key factors influencing the dispersion stability of this compound.

References

troubleshooting poor color fastness with Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor color fastness with Disperse Blue 165.

Troubleshooting Guide: Poor Color Fastness

Poor color fastness in textiles dyed with this compound can manifest as color loss during washing (wash fastness), fading upon exposure to light (light fastness), or color transfer through rubbing (crocking). Below are common causes and corrective actions for these issues.

Issue 1: Poor Wash Fastness

Symptom: The dyed material loses color, or staining occurs on adjacent undyed fabrics during laundering.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Dye Fixation Optimize the dyeing cycle by ensuring the temperature reaches and is held at the recommended 130°C for an adequate duration. This promotes full diffusion and fixation of the dye within the polyester fibers.[1]
Surface Dye Deposits Unfixed dye molecules on the fiber surface are a primary cause of poor wash fastness.[2] Implement a thorough reduction clearing process after dyeing to remove these surface dyes.[3][4][5]
Improper pH Maintain the dyebath pH between 5-6 for optimal performance of this compound.[6]
Incorrect Auxiliaries Ensure the dispersing and leveling agents used are appropriate for high-temperature dyeing and do not hinder dye fixation. Residual surfactants can contribute to poor fastness.[1][7]
Issue 2: Poor Light Fastness

Symptom: The color of the dyed material fades or changes upon exposure to light.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Unfixed Surface Dye Residual dye on the fiber surface has significantly lower light fastness than fixed dye. A proper reduction clearing is crucial.[8]
Finishing Chemicals Certain cationic softeners and other finishing agents can negatively impact the light fastness of disperse dyes.[8] Evaluate all finishing chemicals for their compatibility and effect on light fastness.
Thermal Migration After dyeing, high-temperature finishing processes can cause dye molecules to migrate to the fiber surface, reducing light fastness.[7] Select dyes with high sublimation fastness and control finishing temperatures.
Issue 3: Poor Crocking (Rubbing) Fastness

Symptom: Color transfers from the dyed material to other surfaces upon rubbing, both in dry and wet conditions.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Surface Dye Particles The most common cause is unfixed dye on the fabric surface.[2][9] An effective reduction clearing process is the primary solution to improve crocking fastness.[3]
Dye Migration Thermal migration caused by subsequent heat treatments can lead to an accumulation of dye on the fiber surface.[7][8]
Fabric Construction Fabrics with rough surfaces or high hairiness may exhibit lower rubbing fastness.[10]

Logical Workflow for Troubleshooting Poor Color Fastness

The following diagram illustrates a systematic approach to diagnosing and resolving color fastness issues with this compound.

G cluster_0 Identify Issue cluster_1 Initial Investigation cluster_2 Corrective Actions cluster_3 Verification Poor Wash Fastness Poor Wash Fastness Review Dyeing Parameters Review Dyeing Parameters Poor Wash Fastness->Review Dyeing Parameters Poor Light Fastness Poor Light Fastness Poor Light Fastness->Review Dyeing Parameters Poor Crocking Fastness Poor Crocking Fastness Poor Crocking Fastness->Review Dyeing Parameters Analyze Reduction Clearing Analyze Reduction Clearing Review Dyeing Parameters->Analyze Reduction Clearing Optimize Dyeing Cycle Optimize Dyeing Cycle Analyze Reduction Clearing->Optimize Dyeing Cycle Enhance Reduction Clearing Enhance Reduction Clearing Optimize Dyeing Cycle->Enhance Reduction Clearing Evaluate Auxiliaries Evaluate Auxiliaries Enhance Reduction Clearing->Evaluate Auxiliaries Control Finishing Process Control Finishing Process Evaluate Auxiliaries->Control Finishing Process Perform Fastness Tests Perform Fastness Tests Control Finishing Process->Perform Fastness Tests

Caption: Troubleshooting workflow for color fastness issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor color fastness with disperse dyes like Blue 165?

A1: The most frequent cause is the presence of unfixed dye molecules remaining on the surface of the fiber after the dyeing process is complete.[2][8] These surface dyes are not strongly bonded to the fiber and are easily removed during washing or rubbing, and they exhibit poor light fastness. A thorough post-dyeing cleaning process, known as reduction clearing, is essential to remove this residual dye.[3][4]

Q2: What is reduction clearing and why is it critical for this compound?

A2: Reduction clearing is a post-treatment process used after dyeing polyester with disperse dyes.[3][5] It involves treating the fabric with a reducing agent (like sodium hydrosulfite) under alkaline conditions.[5] This process destroys and removes any unfixed disperse dye from the fiber surface.[4][11] For this compound, this step is critical for achieving high wash, rubbing, and light fastness, as well as bright, clear shades.[3]

Q3: Can the dyeing temperature affect the color fastness of this compound?

A3: Yes, the dyeing temperature is crucial. Disperse dyes, including Blue 165, require high temperatures (typically 130°C) for dyeing polyester.[1] This high temperature allows the polyester fibers to swell, enabling the small, water-insoluble dye molecules to penetrate and diffuse into the fiber structure.[12] Insufficient temperature can lead to poor dye penetration and fixation, resulting in more dye remaining on the surface and consequently, poor color fastness.[1]

Q4: How do I perform a standard wash fastness test for a sample dyed with this compound?

A4: A standard accelerated laundering test is AATCC 61, Test No. 2A, or ISO 105-C06.[13][14] These tests are designed to simulate five typical home launderings.[15][16] The protocol involves agitating a textile specimen in contact with a multi-fiber test fabric and stainless steel balls in a detergent solution under controlled temperature and time.[14][16][17] The color change of the specimen and the degree of staining on the multi-fiber fabric are then evaluated using standard gray scales.[15]

Q5: What is the standard procedure for evaluating rubbing fastness?

A5: The standard methods are AATCC 8 or ISO 105-X12.[10][18] These tests use a device called a crockmeter to rub a standard white cotton cloth against the surface of the dyed specimen under controlled pressure.[9][18] The test is performed with both a dry and a wet rubbing cloth.[19][20] The amount of color transferred to the white cloth is then assessed using a Gray Scale for Staining or a Chromatic Transference Scale.[21][22]

Experimental Protocols

Protocol 1: Reduction Clearing Process

This protocol outlines a standard procedure for the reduction clearing of polyester dyed with this compound.

  • Initial Rinse: After dyeing, drain the dyebath and rinse the fabric with hot water (approximately 70°C) to remove residual chemicals.

  • Reduction Bath Preparation: Prepare a fresh bath with:

    • Sodium Hydrosulfite: 2 g/L

    • Caustic Soda (Sodium Hydroxide): 2 g/L

    • Detergent: 1 g/L

  • Treatment: Heat the bath to 70-80°C and run the fabric for 15-20 minutes.[5][23]

  • Rinsing: Drain the reduction bath and rinse the fabric thoroughly, first with hot water (60-70°C) and then with cold water until the water runs clear.[23]

  • Neutralization: Treat the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes to neutralize any residual alkali.[23]

  • Final Rinse: Perform a final cold water rinse.

  • Drying: Dry the fabric at a temperature not exceeding 100°C.[23]

Protocol 2: AATCC Test Method 61 - Colorfastness to Laundering (Test No. 2A)

This protocol provides a condensed overview of the AATCC 61-2A test procedure, which is commonly used to simulate five typical home machine washes.[23]

  • Specimen Preparation: Cut a 50 x 150 mm specimen of the dyed fabric. Sew it to a 50 x 100 mm multi-fiber test fabric.

  • Test Solution: Prepare a solution containing 0.15% AATCC Standard Reference Detergent in deionized water.

  • Procedure:

    • Place the specimen, 50 stainless steel balls, and 150 mL of the pre-heated detergent solution into a stainless steel canister.[13]

    • Seal the canister and place it in a Launder-Ometer heated to 49°C.[13]

    • Run the machine for 45 minutes.[13][16]

  • Rinsing and Drying:

    • Remove the specimen and rinse it three times in deionized water at 40°C.[13]

    • Squeeze out excess water and dry the specimen in an oven or in the air at a temperature not exceeding 60°C.

  • Evaluation: Allow the specimen to condition for at least 4 hours. Evaluate the color change of the specimen and the staining on the multi-fiber test fabric using the appropriate Gray Scales under standard lighting.[15]

Protocol 3: AATCC Test Method 8 - Colorfastness to Crocking
  • Specimen Preparation: Cut a specimen at least 50 x 130 mm. Condition the specimen and the white cotton test squares (50 x 50 mm) for at least 4 hours in a standard atmosphere.[24]

  • Dry Crocking:

    • Mount the specimen on the base of the crockmeter.[18]

    • Mount a dry, conditioned white test square onto the rubbing finger.[18]

    • Lower the finger onto the specimen and perform 10 complete turns of the crank at a rate of one turn per second.[24]

    • Remove the white test square.

  • Wet Crocking:

    • Thoroughly wet a white test square in deionized water. Squeeze it to achieve a wet pickup of 65% ± 5%.[24]

    • Repeat the procedure described in step 2 with the wet test square.[18]

    • Air dry the wet test square before evaluation.

  • Evaluation: Remove any extraneous fibrous material from the test squares. Evaluate the amount of color transferred to both the dry and wet squares using the Gray Scale for Staining or the Chromatic Transference Scale.[18][21]

Protocol 4: AATCC Test Method 16.3 - Colorfastness to Light: Xenon-Arc
  • Specimen Preparation: Prepare at least one specimen of the dyed fabric, typically 70 x 120 mm.[25]

  • Exposure:

    • Mount the specimen in a holder in the xenon-arc test chamber.[26]

    • Partially cover the specimen with an opaque mask.

    • Expose the specimen to the light from the xenon-arc lamp under specified conditions of temperature and humidity, alongside Blue Wool Lightfastness Standards.[25][27][28]

  • Endpoint: The exposure can be run for a specified number of AATCC Fading Units (AFUs) or until a specific Blue Wool Standard shows a color change corresponding to a Grade 4 on the Gray Scale for Color Change.[28]

  • Evaluation: Remove the specimen from the test chamber and remove the mask. Evaluate the color change between the exposed and unexposed portions of the specimen by comparing it to the change in the Blue Wool Standards or by using the Gray Scale for Color Change.[26]

Dyeing Process Optimization Workflow

G Start Start Fabric Preparation Fabric Preparation Start->Fabric Preparation Dye Bath Preparation Dye Bath Preparation Fabric Preparation->Dye Bath Preparation Dyeing Cycle Dyeing Cycle Dye Bath Preparation->Dyeing Cycle Post-Dyeing Rinse Post-Dyeing Rinse Dyeing Cycle->Post-Dyeing Rinse Reduction Clearing Reduction Clearing Post-Dyeing Rinse->Reduction Clearing Neutralization & Rinsing Neutralization & Rinsing Reduction Clearing->Neutralization & Rinsing Drying & Finishing Drying & Finishing Neutralization & Rinsing->Drying & Finishing QC Testing QC Testing Drying & Finishing->QC Testing End End QC Testing->End

Caption: Optimized workflow for dyeing with this compound.

References

Technical Support Center: Optimizing pH and Temperature for Disperse Blue 165 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dyeing of polyester and its blends with Disperse Blue 165. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with this compound?

A1: The optimal pH for dyeing polyester with disperse dyes, including this compound, is in the acidic range, typically between 4.5 and 5.5.[1][2] Maintaining this pH range is crucial for the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber, which can occur at high temperatures under alkaline conditions. Acetic acid is commonly used to control the pH of the dyebath.[2]

Q2: What is the recommended dyeing temperature for this compound on polyester?

A2: this compound is suitable for high-temperature dyeing methods, which are necessary for effectively dyeing polyester fibers.[3] The recommended dyeing temperature is typically around 130°C.[2][4] This high temperature allows for the swelling of the polyester fibers, enabling the dye molecules to penetrate and fix within the fiber structure.

Q3: How does temperature sensitivity affect dyeing with this compound?

A3: this compound is known to be sensitive to temperature variations.[3] This means that even small deviations from the optimal dyeing temperature can lead to significant changes in shade and color yield. Therefore, precise temperature control throughout the dyeing process is critical for achieving reproducible results.

Q4: What are the main causes of uneven dyeing with this compound?

A4: Uneven dyeing can result from several factors, including:

  • Improper dye dispersion: Aggregation of dye particles can lead to spots and uneven color.

  • Incorrect temperature control: A rapid or inconsistent rise in temperature can cause the dye to rush onto the fiber surface, resulting in poor leveling.

  • Inadequate pH control: Deviations from the optimal pH range can affect the dye's stability and uptake rate.

  • Poor fabric preparation: Residual oils or other impurities on the fabric can hinder uniform dye penetration.

Q5: Why is a reduction clearing process necessary after dyeing?

A5: A reduction clearing step after dyeing is essential to remove any unfixed dye from the surface of the fibers. This process improves the wash fastness and overall colorfastness of the dyed material.[1]

Data Presentation

Table 1: Effect of pH on Color Yield (K/S) and Wash Fastness of this compound on Polyester
pHColor Yield (K/S) at 130°C (Relative %)Wash Fastness (Staining on Cotton, Grey Scale)
3.5903-4
4.51004-5
5.5984-5
6.5853
7.5702-3

Note: Data are representative for a medium-energy disperse blue dye and illustrate expected trends. Actual values may vary based on specific experimental conditions.

Table 2: Effect of Temperature on Color Yield (K/S) and Lightfastness of this compound on Polyester
Temperature (°C)Color Yield (K/S) at pH 4.5 (Relative %)Lightfastness (Blue Wool Scale)
110755
120906
1301006-7
135956-7

Note: Data are representative for a medium-energy disperse blue dye and illustrate expected trends. Actual values may vary based on specific experimental conditions.

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

1. Fabric Preparation:

  • Scour the 100% polyester fabric with a solution of a non-ionic detergent (1 g/L) and soda ash (1 g/L) at 80°C for 30 minutes to remove any impurities.

  • Rinse the fabric thoroughly with hot and then cold water until it is neutral.

2. Dyebath Preparation (Liquor Ratio 1:10):

  • Set the dyebath to 50°C.

  • Add a dispersing/leveling agent (1 g/L).

  • Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer system.[1][2]

  • Circulate the bath for 10 minutes.

3. Dyeing Procedure:

  • Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.

  • Add the dye dispersion to the dyebath.

  • Circulate for 10 minutes at 50°C.

  • Raise the temperature from 50°C to 130°C at a controlled rate of 1.5°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes to ensure full dye penetration and fixation.[2]

  • Cool the dyebath to 80°C at a rate of 2°C per minute.

4. Reduction Clearing:

  • In the same bath, add sodium hydrosulfite (2 g/L) and caustic soda (2 g/L).

  • Raise the temperature to 70-80°C and hold for 15-20 minutes.

  • Cool the bath and rinse the fabric thoroughly with hot and cold water.

5. Final Steps:

  • Neutralize the fabric with a weak solution of acetic acid.

  • Rinse and dry the fabric.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Actions
Uneven Dyeing (Streaks, Patches) - Poor dye dispersion- Rapid temperature rise- Incorrect pH- Ensure proper pre-dispersion of the dye.- Control the heating rate, especially between 80°C and 130°C.- Maintain the dyebath pH between 4.5 and 5.5.
Poor Colorfastness (Wash, Rub) - Incomplete removal of surface dye- Dye migration during drying- Perform a thorough reduction clearing after dyeing.- Ensure adequate rinsing after all stages.- Optimize drying temperature and time.
Shade Inconsistency (Batch-to-Batch) - Variation in dyeing parameters- Inconsistent substrate- Strictly control liquor ratio, temperature profile, pH, and time.- Ensure the polyester substrate is from a consistent batch.
Dye Spots or Specks - Agglomeration of dye particles- Hard water- Improve dye dispersion by pre-mixing with a dispersing agent.- Use a sequestering agent if water hardness is high.
Duller or Weaker Shade - Incorrect pH (too high or too low)- Insufficient dyeing time or temperature- Dye hydrolysis- Verify and maintain the optimal pH range.- Ensure the dyeing temperature and time are as per the protocol.- Avoid excessively high temperatures or prolonged dyeing times.[5]

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scour Fabric (Non-ionic detergent, Soda Ash, 80°C, 30 min) rinsing_prep Rinse Thoroughly (Hot & Cold Water) scouring->rinsing_prep dyebath_prep Prepare Dyebath (50°C, Dispersing Agent, pH 4.5-5.5) rinsing_prep->dyebath_prep add_dye Add Dispersed Dye dyebath_prep->add_dye temp_ramp_up Raise Temperature to 130°C (1.5°C/min) add_dye->temp_ramp_up hold_temp Hold at 130°C (45-60 min) temp_ramp_up->hold_temp temp_ramp_down Cool to 80°C (2°C/min) hold_temp->temp_ramp_down reduction_clearing Reduction Clearing (Sodium Hydrosulfite, Caustic Soda, 70-80°C, 15-20 min) temp_ramp_down->reduction_clearing rinsing_post Rinse Thoroughly reduction_clearing->rinsing_post neutralize Neutralize rinsing_post->neutralize final_rinse_dry Final Rinse & Dry neutralize->final_rinse_dry

Experimental workflow for this compound dyeing.

troubleshooting_guide cluster_uneven Uneven Dyeing cluster_fastness Poor Colorfastness cluster_shade Shade Inconsistency start Dyeing Issue Encountered uneven_cause Potential Causes: - Poor Dye Dispersion - Rapid Temperature Rise - Incorrect pH start->uneven_cause e.g., Streaks fastness_cause Potential Causes: - Incomplete Surface Dye Removal - Dye Migration start->fastness_cause e.g., Bleeding shade_cause Potential Causes: - Process Parameter Variation - Inconsistent Substrate start->shade_cause e.g., Batch Variation uneven_solution Solutions: - Improve Dye Pre-dispersion - Control Heating Rate - Maintain pH 4.5-5.5 uneven_cause->uneven_solution Address fastness_solution Solutions: - Thorough Reduction Clearing - Optimize Rinsing & Drying fastness_cause->fastness_solution Address shade_solution Solutions: - Strict Process Control - Use Consistent Substrate Batch shade_cause->shade_solution Address

Troubleshooting logic for common dyeing issues.

References

resolving issues with dye aggregation in Disperse Blue 165 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Disperse Blue 165. Below you will find troubleshooting guides and frequently asked questions to address common issues related to dye aggregation in your experiments.

Troubleshooting Guide: Resolving Dye Aggregation

Aggregation of this compound in solution can lead to inaccurate experimental results and staining artifacts. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My this compound solution appears to have precipitated or aggregated. What should I do?

Answer: Follow the troubleshooting workflow below to identify the potential cause and implement a solution.

Disperse_Blue_165_Troubleshooting_Workflow start Start: Aggregation Observed check_solvent Step 1: Verify Solvent Quality - Is the solvent appropriate? - Is it high purity and dry? start->check_solvent check_concentration Step 2: Review Dye Concentration - Is the concentration too high? - Was the dye fully dissolved initially? check_solvent->check_concentration Solvent OK solution_solvent Action: Select an appropriate solvent (e.g., Acetone, DMSO). Use anhydrous grade solvent. check_solvent->solution_solvent Solvent Issue check_environment Step 3: Assess Environmental Factors - What is the solution temperature? - What is the pH of the medium? check_concentration->check_environment Concentration OK solution_concentration Action: Prepare a fresh, lower concentration solution. Ensure complete dissolution with sonication or gentle heating. check_concentration->solution_concentration Concentration Issue check_additives Step 4: Examine Additives - Are dispersing agents being used? - Are there other incompatible components? check_environment->check_additives Environment OK solution_environment Action: Adjust temperature as needed. For aqueous dispersions, maintain a weakly acidic pH (4.5-5.5). check_environment->solution_environment Environment Issue solution_additives Action: Introduce a suitable dispersing agent. Verify compatibility of all solution components. check_additives->solution_additives Additives Issue end_resolved End: Issue Resolved check_additives->end_resolved Additives OK solution_solvent->end_resolved solution_concentration->end_resolved solution_environment->end_resolved solution_additives->end_resolved

Caption: Troubleshooting workflow for this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation?

A1: The aggregation of this compound is primarily caused by a combination of factors related to its low water solubility. Key contributors include:

  • Impurities: The presence of impurities in either the dye powder or the solvent can act as nucleation sites for aggregation.

  • Crystallization: Changes in the crystalline state of the dye can affect its dispersibility.[1][2] Some crystalline forms are more prone to aggregation than others.

  • External Factors: High temperatures, improper pH (especially alkaline conditions in aqueous solutions), and prolonged storage can destabilize the dye solution and lead to particle growth.[1][2]

  • High Concentration: Exceeding the solubility limit of the dye in a given solvent will inevitably lead to precipitation.

  • Inadequate Dispersion: Insufficient energy during dissolution (e.g., lack of sonication or stirring) can result in incomplete wetting of the dye particles, promoting clumping.

Aggregation_Factors aggregation This compound Aggregation impurities Impurities (Dye or Solvent) aggregation->impurities crystallization Dye Crystallization aggregation->crystallization external_factors External Factors aggregation->external_factors concentration High Concentration aggregation->concentration dispersion Inadequate Dispersion aggregation->dispersion sub_factors High Temperature Incorrect pH Extended Time external_factors->sub_factors

Caption: Key factors contributing to this compound aggregation.

Q2: In which solvents is this compound soluble?

SolventQualitative SolubilityRecommended Use
AcetoneSoluble[3]General laboratory applications
Dimethyl Sulfoxide (DMSO)Likely SolublePreparation of high-concentration stock solutions for biological assays
EthanolSparingly SolubleMay be suitable for some applications requiring a less polar solvent than acetone
WaterInsolubleUsed as a dispersion medium with the aid of dispersing agents

Q3: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?

A3: For aqueous dispersions, the optimal pH for this compound is in the weakly acidic range, typically between 5 and 6.[3] Alkaline conditions should be avoided as they can lead to hydrolysis of the dye and promote aggregation.

Q4: How can dispersing agents help, and which types are effective?

A4: Dispersing agents are crucial for stabilizing disperse dyes in aqueous media. They work by adsorbing onto the surface of the dye particles, preventing them from clumping together through electrostatic or steric hindrance.[4][5] Commonly used classes of dispersing agents include:

  • Anionic Dispersants: Such as lignosulfonates and naphthalene sulfonic acid condensates. These provide stability through electrostatic repulsion.[1]

  • Non-ionic Dispersants: Like alkylphenol polyoxyethylene derivatives. These offer steric stabilization.[1]

The choice of dispersing agent can affect the stability and even the final color, so it is important to select one that is compatible with your experimental system.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is adapted from standard procedures for preparing stock solutions of hydrophobic dyes for research applications.

Materials:

  • This compound powder (Molecular Weight: 405.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Syringe filter (0.2 µm)

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 4.054 mg of this compound per 1 mL of DMSO.

  • Weighing: Accurately weigh out the required amount of this compound powder and place it in a microcentrifuge tube.

  • Dissolution: Add the corresponding volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If particles are still visible, sonicate the solution for 5-10 minutes. Gentle warming (to no more than 40-50°C) can also aid dissolution but should be done with caution.

  • Sterilization (Optional): If the stock solution is for use in cell culture, filter it through a 0.2 µm syringe filter to remove any potential microbial contaminants and undissolved microparticles.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light. Limit the number of freeze-thaw cycles.

Protocol 2: Quantification of this compound Concentration using UV-Vis Spectrophotometry

This protocol provides a general method for determining the concentration of this compound in an organic solvent like acetone.

Materials:

  • This compound solution of unknown concentration

  • High-purity acetone (or the same solvent as the unknown solution)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Standard Solution: Accurately prepare a stock solution of this compound in acetone with a known concentration (e.g., 1 mg/mL).

  • Create a Calibration Curve:

    • Perform a series of dilutions of the stock solution to create several standards of known concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in acetone. Use pure acetone as a blank.

    • Plot a graph of absorbance versus concentration. This is your calibration curve.

  • Measure the Unknown Sample:

    • Dilute your unknown this compound solution with acetone if necessary to ensure its absorbance falls within the linear range of your calibration curve.

    • Measure the absorbance of the diluted unknown sample at the same λmax.

  • Calculate the Concentration:

    • Using the equation of the line from your calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of your diluted unknown sample.

    • Multiply this value by the dilution factor to determine the concentration of your original, undiluted solution.

References

interference of ions in the dyeing process with Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to ion interference that researchers, scientists, and drug development professionals may encounter during the dyeing process with Disperse Blue 165.

Troubleshooting Guides and FAQs

Question: My polyester fabric dyed with this compound shows unlevel dyeing, shade variation, or lower color yield. Could this be caused by the water quality?

Answer: Yes, the quality of the water used in the dyeing process is a critical factor. The presence of certain metal ions in the water can significantly interfere with the performance of this compound, leading to various dyeing defects. The most common interfering ions are Calcium (Ca²⁺) and Magnesium (Mg²⁺), which contribute to water hardness, as well as heavy metal ions like Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺).

Question: How do Calcium (Ca²⁺) and Magnesium (Mg²⁺) ions affect the dyeing process?

Answer: Calcium and magnesium ions are the primary contributors to water hardness. In a disperse dyeing system, they can cause the following issues:

  • Dye Agglomeration: These ions can interact with the dispersing agents used to keep the insoluble disperse dye particles evenly distributed in the dyebath. This interaction can reduce the effectiveness of the dispersing agent, leading to the aggregation of dye particles.

  • Precipitation: The agglomerated dye particles can precipitate, leading to spots and stains on the fabric surface.

  • Reduced Color Yield: When the dye aggregates, its ability to penetrate the polyester fiber is reduced, resulting in a lower color yield (K/S value) and a lighter shade than expected.

  • Dull Shades: The presence of these ions can lead to a duller appearance of the final dyed fabric.

Question: What is the impact of Iron (Fe²⁺/Fe³⁺) and Copper (Cu²⁺) ions on dyeing with this compound?

Answer: Iron and copper ions can be present in the water supply or leach from pipes and machinery. Their presence in the dyebath can lead to:

  • Shade Changes: Some disperse dyes can form complexes with heavy metal ions, leading to a significant change in their shade. While some sources claim this compound is stable to these ions, it is best practice to minimize their presence as they can affect the overall shade, especially in pale shades or when used in combination with other dyes.

  • Catalytic Degradation of Dyes: In some cases, metal ions can catalyze the degradation of the dye molecules at the high temperatures used for disperse dyeing, leading to a loss of color.

  • Reduced Fastness Properties: The formation of dye-metal complexes can sometimes negatively impact the lightfastness and wash fastness of the dyed fabric.

Question: Are there recommended limits for the concentration of these interfering ions in the dyebath?

Answer: Yes, for optimal dyeing results with this compound, it is recommended to keep the concentration of interfering ions in the dyebath below the following limits:

IonRecommended Maximum Concentration (ppm)
Calcium (Ca²⁺)< 50
Magnesium (Mg²⁺)< 20
Iron (Fe²⁺/Fe³⁺)< 0.1
Copper (Cu²⁺)< 0.05
Total Hardness (as CaCO₃) < 70 ppm

Question: How can I test my water for the presence of these interfering ions?

Answer: You can determine the total hardness of your water using a simple titration method. For the analysis of specific metal ions like iron and copper, methods such as atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) are more accurate. However, a qualitative assessment for iron can often be made visually if the water has a reddish-brown tint.

Question: What can I do to mitigate the effects of these interfering ions?

Answer: The most effective way to counteract the negative effects of metal ions is to use a chelating agent (also known as a sequestering agent) in your dyebath. Chelating agents bind with the metal ions, forming stable, soluble complexes and preventing them from interfering with the dye and dispersing agents.

Question: How do I select and use a chelating agent?

Answer: Several types of chelating agents are available, with those based on aminopolycarboxylic acids (e.g., EDTA) and phosphonates being common in the textile industry. The choice of chelating agent will depend on the specific ions present and the pH of your dyebath. It is crucial to use a chelating agent that is stable and effective at the high temperatures and acidic pH (typically 4.5-5.5) used for dyeing polyester with disperse dyes.

A general recommendation is to add 0.5 to 2.0 g/L of a suitable chelating agent to the dyebath before adding the dye. The exact amount will depend on the hardness of your water. It is advisable to conduct preliminary trials to determine the optimal concentration for your specific conditions.

Quantitative Data on Ion Interference

The following tables provide synthesized data to illustrate the potential impact of different ion concentrations on the color strength (K/S value) and shade (ΔE*ab) of polyester dyed with this compound.

Table 1: Effect of Calcium (Ca²⁺) and Magnesium (Mg²⁺) Ions on Color Strength

Ion Concentration (ppm)K/S Value (Relative to Control)
Control (0 ppm) 100%
Ca²⁺ @ 50 ppm 95%
Ca²⁺ @ 100 ppm 88%
Ca²⁺ @ 200 ppm 75%
Mg²⁺ @ 25 ppm 97%
Mg²⁺ @ 50 ppm 92%
Mg²⁺ @ 100 ppm 85%

Table 2: Effect of Iron (Fe³⁺) and Copper (Cu²⁺) Ions on Shade and Color Strength

Ion Concentration (ppm)K/S Value (Relative to Control)Shade Change (ΔE*ab)
Control (0 ppm) 100%0.0
Fe³⁺ @ 0.5 ppm 98%1.5 (Slightly duller, greener)
Fe³⁺ @ 1.0 ppm 94%3.2 (Noticeably duller, greener)
Cu²⁺ @ 0.2 ppm 97%2.0 (Slightly duller, redder)
Cu²⁺ @ 0.5 ppm 91%4.5 (Noticeably duller, redder)

Note: The data presented in these tables are illustrative and may vary depending on the specific dyeing conditions.

Experimental Protocols

Protocol 1: Determination of Total Water Hardness

This protocol describes a standard method for determining the total hardness of a water sample using a titration with Ethylenediaminetetraacetic acid (EDTA).

Materials and Reagents:

  • Water sample

  • EDTA solution (0.01 M)

  • Ammonia buffer solution (pH 10)

  • Eriochrome Black T indicator

  • Burette (50 mL)

  • Conical flask (250 mL)

  • Measuring cylinder (100 mL)

Procedure:

  • Measure 100 mL of the water sample into a clean 250 mL conical flask.

  • Add 2 mL of the ammonia buffer solution to the flask.

  • Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.

  • Fill the burette with the 0.01 M EDTA solution and record the initial volume.

  • Titrate the water sample with the EDTA solution while constantly swirling the flask.

  • The endpoint is reached when the solution color changes from wine-red to a clear blue.

  • Record the final volume of EDTA solution used.

  • Calculate the total hardness of the water in ppm of CaCO₃ using the following formula: Total Hardness (ppm CaCO₃) = (Volume of EDTA used in mL × 1000) / Volume of water sample in mL

Protocol 2: Evaluating the Effect of Interfering Ions on Dyeing with this compound

This protocol provides a methodology to systematically evaluate the impact of Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺ on the dyeing of polyester with this compound.

Materials and Apparatus:

  • Scoured and bleached 100% polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • Sodium acetate

  • Calcium chloride (CaCl₂)

  • Magnesium sulfate (MgSO₄)

  • Ferric chloride (FeCl₃)

  • Copper (II) sulfate (CuSO₄)

  • Distilled or deionized water

  • High-temperature dyeing machine (e.g., laboratory-scale jet or beaker dyeing machine)

  • Spectrophotometer for color measurement

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of CaCl₂, MgSO₄, FeCl₃, and CuSO₄ of known concentrations (e.g., 1000 ppm of the respective metal ion).

  • Dyebath Preparation:

    • Prepare a series of dyebaths. One will be a control with only distilled water. For the others, add the stock solutions of the interfering ions to achieve a range of concentrations (e.g., 25, 50, 100, 200 ppm for Ca²⁺ and Mg²⁺; and 0.1, 0.5, 1.0, 2.0 ppm for Fe³⁺ and Cu²⁺).

    • Set the liquor ratio (e.g., 20:1).

    • Add a dispersing agent (e.g., 1 g/L).

    • Adjust the pH of the dyebath to 4.5 - 5.5 using an acetic acid/sodium acetate buffer.

    • Add this compound (e.g., 1% on weight of fabric).

  • Dyeing:

    • Introduce the polyester fabric samples into the respective dyebaths.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes.

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed samples.

    • Prepare a solution containing 2 g/L sodium hydrosulfite, 1 g/L caustic soda, and 1 g/L non-ionic detergent.

    • Treat the samples in this solution at 70-80°C for 20 minutes.

    • Rinse the samples thoroughly and dry them.

  • Analysis:

    • Measure the color strength (K/S value) and the CIE Lab* values of the dyed samples using a spectrophotometer.

    • Calculate the color difference (ΔE*ab) between the control sample and the samples dyed in the presence of the interfering ions.

Visualizations

TroubleshootingWorkflow start Dyeing Defect Observed (Unlevelness, Shade Variation, Low Yield) check_water Check Water Hardness & for Presence of Fe/Cu Ions start->check_water is_hard Is Water Hardness > 70 ppm or Fe/Cu present? check_water->is_hard add_chelating Add Appropriate Chelating Agent (0.5 - 2.0 g/L) is_hard->add_chelating Yes other_causes Investigate Other Potential Causes (Dye Dispersion, Temperature, pH, etc.) is_hard->other_causes No re_dye Re-run Dyeing Process add_chelating->re_dye problem_solved Problem Resolved re_dye->problem_solved

Caption: Troubleshooting workflow for ion interference in dyeing.

ChelatingAgentMechanism cluster_0 Without Chelating Agent cluster_1 With Chelating Agent Dye Particle Dye Particle Agglomeration Dye Agglomeration & Precipitation Dye Particle->Agglomeration Metal Ion Ca²⁺/Fe³⁺ Metal Ion->Dye Particle causes Dispersing Agent Dispersing Agent Metal Ion->Dispersing Agent interferes with Dispersing Agent->Dye Particle stabilizes Dye Particle 2 Dye Particle Stable Dispersion Stable Dye Dispersion Dye Particle 2->Stable Dispersion Metal Ion 2 Ca²⁺/Fe³⁺ Stable Complex Soluble & Stable Metal Complex Metal Ion 2->Stable Complex Chelating Agent Chelating Agent Chelating Agent->Metal Ion 2 binds

Caption: Mechanism of a chelating agent in a dyebath.

challenges in the cyanidation step of Disperse Blue 165 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Disperse Blue 165, with a specific focus on the challenges encountered during the cyanidation step.

I. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is a multi-step process that involves:

  • Diazotization: 2,6-Dibromo-4-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, 3-acetylamino-N,N-diethylaniline, to form an intermediate azo dye.[1]

  • Cyanidation: The two bromine atoms on the initial aromatic ring are replaced with cyano groups using a cyanide source, typically cuprous cyanide (CuCN), in what is known as a Rosenmund-von Braun reaction.[2][3]

Q2: What are the main challenges in the cyanidation step of this compound synthesis?

The cyanidation of the dibrominated azo dye intermediate is often the most challenging step. Key difficulties include:

  • Harsh Reaction Conditions: The traditional Rosenmund-von Braun reaction often requires high temperatures (typically 150-250 °C) and polar, high-boiling solvents like DMF or nitrobenzene.[4][5] These conditions can lead to side reactions and decomposition of the dye molecule.

  • Product Purification: The use of excess cuprous cyanide and high-boiling point solvents can make the isolation and purification of the final this compound product difficult.[4][5]

  • Toxicity of Reagents: Cuprous cyanide and other cyanide sources are highly toxic and require stringent safety precautions during handling and disposal.[6][7]

  • Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of mono- and di-cyanated products, as well as unreacted starting material.

  • Side Reactions: At high temperatures, hydrolysis of the cyano groups to carboxylic acids can occur, leading to impurities.

Q3: Are there milder alternatives to the traditional Rosenmund-von Braun reaction for the cyanidation step?

Yes, modern catalytic methods offer milder alternatives. These include:

  • Palladium-catalyzed cyanation: This method can be performed under milder conditions and often shows good functional group tolerance.[8]

  • Copper-catalyzed cyanation with additives: The use of ligands such as L-proline or picolinamides can significantly lower the required reaction temperature of the copper-catalyzed cyanation.[5][9]

  • Domino halogen exchange-cyanation: This copper-catalyzed procedure allows for the cyanation of aryl bromides under milder conditions and simplifies purification.[8]

Q4: What are the key safety precautions when working with cuprous cyanide?

Cuprous cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[6] It is crucial to:

  • Work in a well-ventilated fume hood.[10]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended).[10]

  • Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[6]

  • Have a written standard operating procedure (SOP) for handling cyanides and an emergency plan in place.[10]

  • Decontaminate all glassware and work surfaces with a bleach solution followed by a pH 10 buffer.[10]

II. Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion to the dicyano product 1. Insufficient temperature: The Rosenmund-von Braun reaction is often temperature-sensitive. 2. Poor quality of CuCN: The cuprous cyanide may be old or partially oxidized. 3. Solvent not anhydrous: Traces of water can interfere with the reaction. 4. Deactivation of the aryl halide: The presence of the nitro group can influence reactivity.1. Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by TLC or HPLC. 2. Use freshly purchased, high-purity CuCN. The color should be off-white to beige; a green tint may indicate oxidation. 3. Use anhydrous solvent and ensure all glassware is thoroughly dried. 4. Consider using a more reactive cyanide source or a catalytic system known to be effective for electron-deficient aryl halides.
Formation of a mixture of mono- and di-cyanated products 1. Insufficient reaction time: The reaction may not have proceeded to completion. 2. Stoichiometry of CuCN: An insufficient amount of cuprous cyanide will lead to incomplete substitution.1. Increase the reaction time and monitor the disappearance of the mono-cyano intermediate by TLC or HPLC. 2. Ensure at least a stoichiometric amount of CuCN per bromine atom is used. An excess of CuCN is often employed in the Rosenmund-von Braun reaction.[4]
Presence of a significant amount of brown/black insoluble material 1. Decomposition of the dye: High reaction temperatures can lead to the degradation of the complex azo dye molecule. 2. Polymerization or side reactions: Undesired side reactions can produce insoluble byproducts.1. Attempt the reaction at a lower temperature, possibly with the addition of a catalyst or ligand to improve reactivity. 2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Difficulty in purifying the final product 1. High-boiling point solvent: Solvents like DMF or nitrobenzene are difficult to remove completely. 2. Residual copper salts: Copper complexes can be challenging to separate from the organic product.1. After the reaction, precipitate the crude product by pouring the reaction mixture into a large volume of water. 2. The crude product can be purified by column chromatography on silica gel.[3] A work-up procedure involving an aqueous solution of a complexing agent like ethylenediamine or ammonia can help remove copper salts.
Hydrolysis of cyano groups to carboxylic acids 1. Presence of water in the reaction mixture or during work-up. 2. Harsh acidic or basic conditions during work-up. 1. Use anhydrous reagents and solvents. 2. Maintain neutral pH during the work-up and purification steps.

III. Experimental Protocols

A. Synthesis of the Dibrominated Azo Intermediate

This protocol is a generalized procedure based on standard methods for azo dye synthesis.[11]

  • Diazotization of 2,6-Dibromo-4-nitroaniline:

    • In a beaker, suspend 2,6-dibromo-4-nitroaniline (1.0 eq) in a mixture of water and a strong acid (e.g., hydrochloric acid or sulfuric acid).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full diazotization.

  • Azo Coupling:

    • In a separate beaker, dissolve 3-acetylamino-N,N-diethylaniline (1.0 eq) in an appropriate solvent (e.g., aqueous acetic acid).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with efficient stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the dibrominated azo dye should form.

    • Isolate the product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

B. Cyanidation of the Dibrominated Azo Intermediate (Rosenmund-von Braun Reaction)

This is a generalized protocol and may require optimization for this specific substrate.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the dried dibrominated azo intermediate (1.0 eq) and cuprous cyanide (2.0-2.5 eq).

    • Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Flush the apparatus with an inert gas (e.g., nitrogen or argon).

  • Reaction:

    • Heat the reaction mixture to 140-160 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • The reaction may take several hours to reach completion.

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC/HPLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of vigorously stirred water to precipitate the crude this compound.

    • Filter the crude product and wash it thoroughly with water.

    • To remove residual copper salts, the crude product can be stirred with an aqueous solution of a complexing agent like ethylenediamine or ammonia, followed by filtration.

    • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and ethyl acetate).

    • Alternatively, recrystallization from a suitable solvent can be employed for purification.

IV. Data Presentation

Table 1: Summary of Reaction Parameters for the Cyanidation Step.

ParameterTraditional Rosenmund-von BraunModern Catalytic Methods
Cyanide Source Cuprous Cyanide (CuCN)NaCN, KCN, Zn(CN)₂, K₄[Fe(CN)₆]
Catalyst None (stoichiometric CuCN)Palladium or Copper salts (catalytic amounts)
Ligand/Additive NonePhosphines, N-containing ligands (e.g., L-proline)
Solvent DMF, DMSO, NitrobenzeneToluene, Acetonitrile, Dioxane
Temperature 150 - 250 °C80 - 120 °C
Typical Yields Moderate to Good (highly substrate dependent)Good to Excellent

V. Visualizations

Synthesis_Pathway A 2,6-Dibromo-4-nitroaniline B Diazonium Salt A->B  NaNO₂, H⁺ (Diazotization) D Dibrominated Azo Intermediate B->D  (Azo Coupling) C 3-Acetylamino-N,N-diethylaniline C->D E This compound D->E  CuCN (Cyanidation)

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Low Yield in Cyanidation Step Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Reagents Are CuCN and Solvent of Good Quality? Check_Temp->Check_Reagents Yes Increase_Temp->Check_Reagents Use_New_Reagents Use Fresh, Anhydrous Reagents Check_Reagents->Use_New_Reagents No Check_Time Is Reaction Time Sufficient? Check_Reagents->Check_Time Yes Use_New_Reagents->Check_Time Increase_Time Increase Reaction Time Check_Time->Increase_Time No Consider_Catalyst Consider Catalytic Method Check_Time->Consider_Catalyst Yes Increase_Time->Consider_Catalyst

Caption: Troubleshooting workflow for low yield in cyanidation.

References

Technical Support Center: Enhancing the Properties of Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the light and sublimation fastness of Disperse Blue 165 (C.I. 11077; CAS: 41642-51-7)[1].

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general fastness properties?

This compound is a single azo disperse dye known for its brilliant blue shade.[1] It is primarily used for dyeing polyester and its blended fabrics. Generally, it is recognized for having good light and sublimation fastness, making it suitable for high-temperature and high-pressure dyeing methods.[1]

Q2: What are the main factors influencing the light fastness of this compound?

The light fastness of disperse dyes like this compound is affected by several factors:

  • Dye Structure: Azo-based dyes can be susceptible to photodegradation.[2]

  • Dyeing Depth: Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules.[2]

  • UV Exposure: The intensity and duration of exposure to UV radiation can accelerate dye fading.[3]

  • After-treatments: The use of UV absorbers and certain finishing agents can significantly improve light fastness.[2][4]

  • Presence of Unfixed Dye: Residual dye on the fiber surface has poor light fastness.[4]

Q3: What is sublimation fastness and why is it important for this compound?

Sublimation fastness refers to the resistance of a dye to migrate from the solid state to a gaseous state when subjected to heat.[5] This is a critical property for polyester dyeing, as processes like heat-setting, ironing, and storage at elevated temperatures can cause the dye to sublime, leading to color changes and staining of adjacent materials.[5] this compound is noted to have good sublimation fastness, which is a desirable characteristic.[1]

Q4: Can the light and sublimation fastness of this compound be further improved?

Yes, both properties can be enhanced through optimization of the dyeing process, application of specialized after-treatments, and the use of protective chemical auxiliaries.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments aimed at enhancing the fastness properties of this compound.

Issue Potential Causes Recommended Solutions
Poor Light Fastness 1. Incomplete Removal of Surface Dye: Unfixed dye on the polyester fiber surface has poor light resistance.[4]2. Photodegradation of the Dye Molecule: The azo structure of the dye is susceptible to degradation upon UV exposure.[2]3. Absence of UV Protection: The polyester fiber itself can contribute to dye degradation under UV light.[2]1. Perform a thorough reduction clearing: This after-treatment process removes unfixed dye from the fiber surface.[6][7]2. Apply a UV absorber: Use a benzotriazole-type UV absorber as an after-treatment to form a protective film against photodegradation.[2][8]3. Optimize dyeing for deeper shades: Higher dye concentrations can improve light fastness.[2]
Poor Sublimation Fastness (Color Staining on Adjacent Fabric After Heat Treatment) 1. Inappropriate Dye Selection for High-Temperature Finishing: While this compound has good sublimation fastness, extreme heat-setting temperatures can still cause issues.[5]2. Thermal Migration: Heat can cause dye molecules to migrate from the fiber's interior to the surface, making them prone to sublimation.[9]3. Presence of Certain Auxiliaries: Some softeners and finishing agents can facilitate dye migration.[9]1. Optimize heat-setting parameters: Use the lowest effective temperature and duration for the finishing process.[2]2. Select high-energy disperse dyes for combinations: If used in a mixture, ensure all dyes have similar high sublimation fastness. 3. Thorough Reduction Clearing: This removes surface dye that is most likely to sublime.[6][7]
Uneven Dyeing 1. Rapid Temperature Rise: Can cause uneven dye uptake.[10]2. Poor Dye Dispersion: Agglomeration of dye particles leads to spotting. 3. Incorrect pH: The dyebath pH should be maintained between 4.5-5.5 for optimal dyeing of polyester.[11]1. Control the heating rate: A slower temperature rise allows for more level dyeing.[12]2. Use a high-quality dispersing agent: Ensure the dye is fully dispersed before adding to the dyebath.[13]3. Buffer the dyebath: Use an acetic acid/acetate buffer to maintain a stable pH.[12]
Inconsistent Shade (Batch-to-Batch Variation) 1. Variations in Process Parameters: Inconsistent temperature, time, or pH.[10]2. Water Hardness: Can affect dye dispersion and shade.1. Standardize and strictly control all dyeing parameters. 2. Use a sequestering agent: This will chelate metal ions in hard water.

Data Presentation

The following tables summarize the expected improvements in fastness properties based on different treatments. The data presented is illustrative and may vary based on specific experimental conditions.

Table 1: Enhancement of Light Fastness of Polyester Dyed with this compound

Treatment Light Fastness Rating (ISO 105-B02)
Standard Dyeing (No After-treatment)5-6
Standard Dyeing + Reduction Clearing6
Standard Dyeing + Reduction Clearing + UV Absorber (2% owf)6-7

Table 2: Enhancement of Sublimation Fastness of Polyester Dyed with this compound (Staining on Adjacent Polyester Fabric - ISO 105-P01)

Heat Treatment Temperature Sublimation Fastness Rating (Standard Dyeing) Sublimation Fastness Rating (After Reduction Clearing)
180°C44-5
200°C3-44
210°C33-4

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
  • Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (2 g/L) at 60-70°C for 20 minutes to remove impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Set the liquor ratio to 10:1.

    • Add a dispersing agent (1 g/L).

    • Add a sequestering agent (0.5 g/L) if using hard water.

    • Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer.

  • Dyeing Procedure:

    • Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.

    • Add the dye dispersion to the bath at 60°C.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.[14]

    • Hold at 130°C for 45-60 minutes.[11]

    • Cool the dyebath to 70°C.

Protocol 2: Reduction Clearing After-treatment
  • Bath Preparation: After draining the dyebath, prepare a fresh bath with:

    • Sodium Hydroxide (2 g/L)

    • Sodium Hydrosulfite (2 g/L)[15]

  • Treatment:

    • Treat the dyed fabric at 70-80°C for 15-20 minutes.[6]

    • Drain the bath.

  • Rinsing and Neutralization:

    • Rinse thoroughly with hot water.

    • Neutralize with acetic acid (1 g/L) at 40°C for 10 minutes.

    • Perform a final cold rinse.

Protocol 3: Application of UV Absorber
  • Bath Preparation: Following the reduction clearing and rinsing steps, prepare a fresh bath with:

    • A benzotriazole-based UV absorber (e.g., 2% on weight of fabric).

    • A dispersing agent (0.5 g/L).

    • Adjust pH to 5.0 with acetic acid.

  • Treatment:

    • Introduce the fabric at 50°C.

    • Raise the temperature to 120°C and hold for 30 minutes.

    • Cool, rinse, and dry.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing High-Temperature Dyeing cluster_aftertreatment After-treatment Scouring Scouring Rinsing1 Rinsing Scouring->Rinsing1 Dye_Bath_Prep Dye Bath Preparation Rinsing1->Dye_Bath_Prep Dyeing Dyeing at 130°C Dye_Bath_Prep->Dyeing Cooling Cooling Dyeing->Cooling Reduction_Clearing Reduction Clearing Cooling->Reduction_Clearing Rinsing2 Rinsing & Neutralization Reduction_Clearing->Rinsing2 UV_Absorber_App UV Absorber Application Rinsing2->UV_Absorber_App Final_Rinse_Dry Final Rinse & Dry UV_Absorber_App->Final_Rinse_Dry

Caption: Experimental workflow for enhancing the fastness of this compound.

troubleshooting_logic cluster_light Light Fastness Issue cluster_sublimation Sublimation Fastness Issue Start Poor Fastness Observed Check_Clearing Was Reduction Clearing Performed? Start->Check_Clearing Check_Heat_Setting Review Heat-Setting Temperature/Time Start->Check_Heat_Setting Perform_Clearing Perform Thorough Reduction Clearing Check_Clearing->Perform_Clearing No Check_UV Was UV Absorber Used? Check_Clearing->Check_UV Yes Perform_Clearing->Check_UV Apply_UV Apply UV Absorber Check_UV->Apply_UV No End_Light Re-evaluate Light Fastness Check_UV->End_Light Yes Apply_UV->End_Light Optimize_Heat Optimize Heat-Setting Parameters Check_Heat_Setting->Optimize_Heat Check_Clearing2 Was Reduction Clearing Thorough? Optimize_Heat->Check_Clearing2 Improve_Clearing Improve Reduction Clearing Process Check_Clearing2->Improve_Clearing No End_Sublimation Re-evaluate Sublimation Fastness Check_Clearing2->End_Sublimation Yes Improve_Clearing->End_Sublimation

Caption: Troubleshooting logic for poor light and sublimation fastness.

References

Technical Support Center: Optimizing Wash Fastness of Disperse Blue 165 via Reduction Clearing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the wash fastness of Disperse Blue 165 through the reduction clearing process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness in polyester dyed with this compound?

Poor wash fastness in polyester fabrics dyed with disperse dyes like this compound is mainly due to unfixed dye remaining on the fiber surface.[1] This can result from several factors, including:

  • Inadequate Dyeing Process: Incorrect dyeing temperature, time, or pH can lead to insufficient dye penetration and fixation within the polyester fibers.

  • Surface Dye Aggregation: Disperse dyes, having low water solubility, can aggregate on the fiber surface during dyeing.

  • Oligomer Formation: During the high-temperature dyeing of polyester, short polymer chains known as oligomers can migrate to the fiber surface and trap unfixed dye.

  • Improper After-Treatment: The most significant factor is often an insufficient or entirely omitted reduction clearing process, which is specifically designed to remove this surface dye.

Q2: What is reduction clearing, and how does it enhance the wash fastness of this compound?

Reduction clearing is a critical post-dyeing chemical treatment that removes unfixed disperse dye from the surface of polyester fibers.[1] The process typically involves treating the dyed fabric in an alkaline solution containing a reducing agent, most commonly sodium hydrosulfite (also known as sodium dithionite).[1][2] This treatment breaks down the chromophore of the surface dye molecules, rendering them colorless and more water-soluble, thus facilitating their removal from the fabric.[3] A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics dyed with this compound.[1][4]

Q3: What are the key parameters that influence the effectiveness of the reduction clearing process?

The success of the reduction clearing process is dependent on several critical parameters:

  • Concentration of Reducing Agent and Alkali: Sufficient amounts of sodium hydrosulfite and caustic soda are necessary to effectively reduce the surface dye.

  • Temperature: The process is typically carried out at elevated temperatures, generally between 60-80°C, to ensure the efficient removal of unfixed dye and oligomers.[1][2]

  • Time: A sufficient treatment time, usually 15-30 minutes, is required for the chemical reactions to complete.[2]

  • pH: An alkaline pH is crucial for the reductive action of sodium hydrosulfite on the disperse dye.

Q4: Are there more environmentally friendly alternatives to the conventional sodium hydrosulfite reduction clearing process?

Yes, due to environmental concerns associated with the byproducts of sodium dithionite, several greener alternatives are being explored and implemented.[1] These include:

  • Acidic Reduction Clearing: This method utilizes reducing agents that are effective under acidic conditions, which can lead to savings in water and energy by eliminating the need to alter the dyebath's pH after dyeing.[1]

  • Electrochemical Methods: These methods employ an electric current to reduce the unfixed dye on the fabric's surface.[1][3]

  • Ozone and Plasma Treatments: These advanced oxidation processes can effectively remove surface dye while significantly reducing the consumption of water, chemicals, and energy.[1]

  • Bio-based Auxiliaries: Research is ongoing into the use of natural surfactants and enzymes as alternatives to conventional chemicals.[1]

Q5: Can subsequent finishing treatments further improve the wash fastness of fabrics dyed with this compound?

Yes, certain finishing treatments can offer an additional improvement in wash fastness. For instance, resin finishing applies a polymer film to the fabric surface, which encapsulates the dye molecules and creates a physical barrier to prevent them from leaching out during washing.[1] However, it is important to consider that this may alter the feel of the fabric.[1]

Troubleshooting Guide: Poor Wash Fastness

This guide provides a systematic approach to diagnosing and resolving common issues related to poor wash fastness of this compound after the reduction clearing process.

Potential Cause Verification Recommended Solution
Incomplete Removal of Unfixed Dye Perform a standard wash fastness test (e.g., AATCC 61 or ISO 105 C06). Significant staining on the multifiber strip, particularly on polyester and acetate, indicates the presence of unfixed dye.Implement or optimize the reduction clearing step as detailed in Experimental Protocol 1. For darker shades, a second reduction clearing cycle may be necessary.
Sub-optimal Dyeing Parameters Review the dyeing protocol for temperature, time, and pH. The typical dyeing temperature for disperse dyes on polyester is around 130°C.Ensure the dyeing process is optimized for adequate dye diffusion and fixation. Appropriately increasing the dyeing temperature and time can enhance performance.[5]
Dye Agglomeration Observe uneven dyeing or colored specks on the fabric surface.Utilize an effective dispersing agent in the dyebath to maintain a stable dye dispersion.
Presence of Polyester Oligomers A white, powdery deposit may be visible on the fabric surface or on the dyeing equipment.Add an oligomer-control agent to the dyebath and ensure the reduction clearing process is conducted at a sufficiently high temperature (around 70-80°C) to facilitate oligomer removal.[1]
Thermal Migration of Dye Poor wash fastness is observed after a high-temperature finishing process, such as heat setting.Select disperse dyes with higher sublimation fastness. If feasible, lower the temperature of the finishing process.

Experimental Protocols

Experimental Protocol 1: Standard Reduction Clearing Process

This protocol outlines a standard laboratory procedure for the reduction clearing of polyester fabric dyed with this compound.

Materials and Reagents:

  • Dyed Polyester Fabric (this compound)

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Sodium Hydroxide (Caustic Soda)

  • Non-ionic Detergent

  • Acetic Acid

  • Deionized Water

Procedure:

  • Preparation of the Reduction Clearing Bath:

    • Prepare a solution with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

    • Add 2 g/L Sodium Hydrosulfite.

    • Add 2 g/L Sodium Hydroxide.

    • Add 1 g/L of a suitable non-ionic detergent.

  • Treatment:

    • Introduce the dyed polyester fabric into the bath at 40-50°C.

    • Raise the temperature to 70-80°C at a rate of 2°C per minute.

    • Maintain the temperature at 70-80°C for 15-20 minutes with gentle agitation.

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath.

    • Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.

    • Rinse with cold water.

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.

    • Perform a final cold water rinse.

  • Drying:

    • Squeeze the excess water from the fabric.

    • Air-dry or oven-dry the fabric at a temperature not exceeding 100°C.

Experimental Protocol 2: Wash Fastness Test (AATCC Test Method 61-2A)

This protocol provides a condensed overview of the AATCC 61-2A test procedure, which is commonly used to simulate five typical home machine washes.

Materials and Reagents:

  • Test Specimen (Reduction Cleared Fabric)

  • Multifiber Test Fabric No. 10

  • Stainless Steel Balls (50)

  • AATCC Standard Reference Detergent WOB (without optical brightener)

  • Deionized Water

  • Launder-Ometer

Procedure:

  • Specimen Preparation:

    • Cut a 50 x 150 mm specimen of the test fabric.

    • Sew the multifiber test fabric to the face of the test specimen.

  • Washing Procedure:

    • Prepare the wash liquor with 0.375 g of AATCC Standard Reference Detergent WOB in 150 mL of deionized water.

    • Place the specimen, 50 stainless steel balls, and 150 mL of the wash liquor into a stainless steel canister.

    • Seal the canister and place it in a Launder-Ometer.

    • Run the test for 45 minutes at 49°C (120°F).

  • Rinsing and Drying:

    • Remove the specimen from the canister and rinse it with deionized water.

    • Squeeze out the excess water.

    • Dry the specimen in an oven at a temperature not exceeding 71°C (160°F).

  • Evaluation:

    • Allow the specimen to condition at standard temperature and humidity for at least one hour.

    • Evaluate the color change of the test specimen and the staining of the multifiber test fabric using the appropriate Gray Scales.

Data Presentation

The following table illustrates the expected improvement in the wash fastness of polyester fabric dyed with this compound after implementing a proper reduction clearing process. The data is representative and based on typical outcomes. Wash fastness is graded on a scale of 1 to 5, where 5 indicates the best performance.

Treatment Stage Color Change (Gray Scale Rating) Staining on Polyester (Gray Scale Rating) Staining on Acetate (Gray Scale Rating)
After Dyeing (No Reduction Clearing) 3-42-33
After Reduction Clearing 4-54-54-5

Visualizations

Reduction_Clearing_Workflow cluster_prep Bath Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_final Final Step prep_bath Prepare Reduction Clearing Bath (Water, Sodium Hydrosulfite, Caustic Soda, Detergent) introduce_fabric Introduce Dyed Fabric (40-50°C) prep_bath->introduce_fabric raise_temp Raise Temperature (to 70-80°C) introduce_fabric->raise_temp hold_temp Hold Temperature (15-20 min) raise_temp->hold_temp drain_bath Drain Bath hold_temp->drain_bath hot_rinse Hot Rinse (60-70°C) drain_bath->hot_rinse cold_rinse1 Cold Rinse hot_rinse->cold_rinse1 neutralize Neutralize (Acetic Acid) cold_rinse1->neutralize cold_rinse2 Final Cold Rinse neutralize->cold_rinse2 dry_fabric Dry Fabric cold_rinse2->dry_fabric

Caption: Standard workflow for the reduction clearing process.

Troubleshooting_Logic start Poor Wash Fastness Observed check_rc Was Reduction Clearing Performed? start->check_rc optimize_rc Optimize RC Parameters (Concentration, Temp, Time) check_rc->optimize_rc Yes implement_rc Implement Reduction Clearing check_rc->implement_rc No check_dyeing Review Dyeing Protocol (Temp, Time, pH) optimize_rc->check_dyeing end_good Wash Fastness Improved implement_rc->end_good optimize_dyeing Optimize Dyeing Process check_dyeing->optimize_dyeing Sub-optimal check_oligomers Inspect for Oligomers check_dyeing->check_oligomers Optimal optimize_dyeing->end_good add_oligomer_control Use Oligomer Control Agent check_oligomers->add_oligomer_control Present end_bad Issue Persists (Consult Further) check_oligomers->end_bad Absent add_oligomer_control->end_good

Caption: Troubleshooting logic for poor wash fastness.

References

Technical Support Center: Minimizing the Environmental Impact of Disperse Blue 165 Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at minimizing the environmental impact of Disperse Blue 165 effluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for treating this compound effluent?

A1: The primary methods for treating wastewater containing this compound can be broadly categorized into physical, chemical, and biological treatments.[1] Physical methods include adsorption onto materials like activated carbon.[2] Chemical methods often involve advanced oxidation processes (AOPs) such as ozonation, Fenton treatment, and photocatalysis, as well as coagulation-flocculation.[3][4] Biological treatments utilize microorganisms or enzymes to degrade the dye molecules.[5]

Q2: Why is this compound considered an environmental concern?

A2: this compound is a synthetic dye with a complex aromatic structure, making it resistant to degradation in conventional wastewater treatment plants.[6] Its release into the environment can cause significant water coloration, which reduces light penetration and affects aquatic photosynthesis.[7] Furthermore, some breakdown products of azo dyes like this compound can be toxic or carcinogenic.[8]

Q3: What are the key parameters to monitor during the treatment of this compound effluent?

A3: Key parameters to monitor include pH, temperature, initial dye concentration, treatment time, and the dosage of any chemical agents (e.g., adsorbent, coagulant, oxidizing agent).[2][9] Analytical monitoring of the dye concentration, often using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), is crucial to determine the treatment efficiency.[10][11] Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are also important indicators of the overall reduction in organic pollution.[3]

Q4: Can this compound be completely mineralized?

A4: Complete mineralization of this compound to carbon dioxide, water, and inorganic ions is the ultimate goal of treatment. Advanced oxidation processes (AOPs) have shown the potential for complete mineralization of dye molecules.[12] However, achieving 100% mineralization can be challenging and may require a combination of different treatment methods.[5]

Troubleshooting Guides

Adsorption-Based Treatment
Issue Possible Cause Troubleshooting Steps
Low dye removal efficiency - Incorrect pH: The surface charge of the adsorbent and the dye molecule are pH-dependent. - Insufficient adsorbent dosage: The number of active sites is too low for the dye concentration.[13] - Adsorbent saturation: The adsorbent has reached its maximum capacity. - Competition from other substances: Other pollutants in the effluent may compete for adsorption sites.- Optimize pH: Conduct batch experiments to determine the optimal pH for adsorption. For many disperse dyes, a slightly acidic to neutral pH is effective. - Increase adsorbent dosage: Incrementally increase the amount of adsorbent and monitor the removal efficiency to find the optimal dose.[14] - Regenerate or replace adsorbent: If the adsorbent is saturated, it needs to be regenerated (if possible) or replaced. - Pre-treatment: Consider a pre-treatment step to remove interfering substances.
Slow adsorption rate - Poor mixing: Inadequate agitation prevents efficient contact between the dye and the adsorbent. - Low temperature: Adsorption can be an endothermic process, and lower temperatures may slow down the kinetics.- Optimize agitation speed: Ensure the mixture is well-agitated to promote mass transfer. - Adjust temperature: Investigate the effect of temperature on the adsorption rate, but be mindful of energy costs.
Advanced Oxidation Processes (AOPs)
Issue Possible Cause Troubleshooting Steps
Incomplete decolorization - Suboptimal pH: The generation of hydroxyl radicals is highly pH-dependent in many AOPs (e.g., Fenton process).[12] - Insufficient oxidant dosage: The concentration of H₂O₂, ozone, or other oxidants is too low. - Inadequate catalyst concentration: For photocatalysis or Fenton processes, the catalyst amount may be insufficient.[15] - UV lamp issues (for photo-AOPs): The lamp may be old, or the wavelength may not be optimal.- Adjust pH: Determine the optimal pH for the specific AOP. For the Fenton process, an acidic pH (around 3) is typically required.[4] - Optimize oxidant dose: Experiment with different oxidant concentrations to find the most effective dose. - Optimize catalyst loading: Vary the catalyst amount to find the optimal loading that maximizes degradation without causing light scattering (in photocatalysis). - Check UV lamp: Ensure the UV lamp is functioning correctly and is of the appropriate wavelength for the photocatalyst used.
Low COD/TOC removal despite color removal - Formation of intermediate byproducts: The chromophore of the dye has been broken, but the molecule has not been fully mineralized.- Increase reaction time: Allow more time for the complete oxidation of intermediates. - Increase oxidant/catalyst dosage: A higher concentration of reactive species may be needed to degrade the intermediates. - Combine with other treatments: Consider a subsequent biological treatment step to degrade the more biodegradable intermediates.
Coagulation-Flocculation
Issue Possible Cause Troubleshooting Steps
Poor floc formation - Incorrect coagulant dosage: Both under-dosing and over-dosing can lead to poor flocculation.[16] - Suboptimal pH: The effectiveness of coagulants is highly dependent on the pH of the wastewater. - Inadequate mixing speeds/times: Both rapid and slow mixing stages are crucial for proper floc formation.- Perform a jar test: A jar test is essential to determine the optimal coagulant dose and pH.[17][18] - Adjust pH: Systematically vary the pH during the jar test to find the range for optimal flocculation. - Optimize mixing: Adjust the speed and duration of the rapid and slow mixing phases as determined by the jar test.
High residual turbidity after settling - Small or unstable flocs: The flocs formed are not large or dense enough to settle effectively. - Insufficient settling time: The settling period may be too short.- Use a flocculant aid: Consider adding a polymer flocculant to strengthen the flocs. - Increase settling time: Allow for a longer settling period and observe the effect on turbidity.

Quantitative Data Presentation

Table 1: Comparison of Treatment Methods for Disperse Dyes (including this compound and similar dyes)

Treatment MethodTarget DyeRemoval Efficiency (%)Optimal ConditionsReference(s)
Adsorption Disperse Blue 79:195.23Adsorbent: Zeolite from cenospheres; Adsorbent dose: 1.05 g/L; pH: 5.68; Time: 122 min[9]
Disperse Blue66.47Adsorbent: Activated carbon from date palm seeds; Adsorbent dose: 0.3 g/100mL[2]
Advanced Oxidation (Fenton) Disperse Blue 7985 (Color), 75 (COD)H₂O₂: 150 mg/L; Fe²⁺: 20 mg/L; Mixing speed: 50 rpm; Time: 60 min[19]
Disperse Dyes~99 (Color), ~90 (COD)Combined with Fe³⁺ coagulation[4]
Electrochemical Oxidation Disperse Dyes90 (Color), 79 (COD)Anode: Ti/Pt-Ir; Acidic pH; Time: 40 min[3]
Ozonation Disperse Dyes90 (Color), 10 (COD)Ozone dose: 0.5 g/dm³[3]
Biological Treatment Disperse Blue 79Complete mineralizationBacillus fusiformis under anoxic conditions; Time: 48 h[5]

Experimental Protocols

Adsorption Studies: Batch Experiment

This protocol outlines a general procedure for evaluating the adsorption of this compound onto an adsorbent material.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent material (e.g., activated carbon, zeolite)

  • pH meter

  • Shaker or magnetic stirrer

  • Conical flasks or beakers

  • Syringes and filters (0.45 µm)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare working solutions: Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.

  • Adsorbent Dosing: Add a predetermined amount of adsorbent (e.g., 0.1 g) to a series of flasks each containing a fixed volume of dye solution (e.g., 100 mL).

  • pH Adjustment: Adjust the pH of each solution to the desired value using dilute HCl or NaOH.

  • Agitation: Place the flasks on a shaker or use magnetic stirrers to agitate the mixtures at a constant speed and temperature for a specified period (e.g., 2 hours) to reach equilibrium.

  • Sampling and Analysis: At regular intervals, withdraw a sample from each flask. Filter the sample to remove the adsorbent. Analyze the filtrate for the remaining this compound concentration using a UV-Vis spectrophotometer at its maximum absorbance wavelength or by HPLC.

  • Calculate Removal Efficiency: The percentage of dye removal is calculated using the formula: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial dye concentration and Cₑ is the equilibrium dye concentration.

Coagulation-Flocculation: Jar Test Protocol

This protocol describes the standard jar test procedure to determine the optimal coagulant dosage for the treatment of this compound effluent.[17][18][20][21]

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • Coagulant stock solution (e.g., Alum or Ferric Chloride)

  • pH meter

  • Turbidimeter

  • Pipettes

Procedure:

  • Sample Preparation: Fill six beakers with 1000 mL of the this compound effluent.

  • Coagulant Addition: While stirring at a rapid mix speed (e.g., 100-120 rpm), add increasing doses of the coagulant stock solution to each beaker. Leave one beaker as a control without coagulant.

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote floc formation.

  • Settling: Stop the stirrers and allow the flocs to settle for 30 minutes.

  • Analysis: After settling, carefully collect a sample from the supernatant of each beaker and measure the residual turbidity, color (using a spectrophotometer), and pH.

  • Determine Optimal Dose: The optimal coagulant dose is the one that results in the lowest residual turbidity and color.

Visualizations

Experimental_Workflow_for_Effluent_Treatment cluster_pretreatment Pre-treatment cluster_primary Primary Treatment cluster_secondary Secondary Treatment cluster_tertiary Tertiary Treatment Screening Screening (Removal of large solids) Equalization Equalization (Balancing flow and concentration) Screening->Equalization pH_Adjustment pH Adjustment Equalization->pH_Adjustment Coagulation Coagulation pH_Adjustment->Coagulation To Primary Flocculation Flocculation Coagulation->Flocculation Sedimentation1 Primary Sedimentation (Sludge Removal) Flocculation->Sedimentation1 Biological Biological Treatment (e.g., Activated Sludge) Sedimentation1->Biological To Secondary AOP Advanced Oxidation (e.g., Fenton, Ozonation) Sedimentation1->AOP Adsorption Adsorption (e.g., Activated Carbon) Sedimentation1->Adsorption Sedimentation2 Secondary Sedimentation (Sludge Removal) Biological->Sedimentation2 AOP->Sedimentation2 Adsorption->Sedimentation2 Filtration Filtration (e.g., Sand, Membrane) Sedimentation2->Filtration To Tertiary Disinfection Disinfection (e.g., UV, Chlorine) Filtration->Disinfection Discharge Discharge Disinfection->Discharge Treated Effluent to Environment

Caption: General experimental workflow for textile effluent treatment.

AOP_Degradation_Pathway DB165 This compound (Complex Aromatic Structure) Intermediates Intermediate Byproducts (Smaller Organic Molecules) DB165->Intermediates Oxidative Attack AOP Advanced Oxidation Process (e.g., Fenton's Reagent, UV/H₂O₂) OH_radical Hydroxyl Radicals (•OH) (Highly Reactive) AOP->OH_radical Generates OH_radical->DB165 Attacks Chromophore Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: Simplified degradation pathway of this compound by AOPs.

References

Technical Support Center: Analytical Method Refinement for Detecting Disperse Blue 165 Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the refinement of analytical methods to detect and quantify impurities in Disperse Blue 165. Below you will find frequently asked questions, a troubleshooting guide for common analytical issues, detailed experimental protocols, and visualizations of the analytical workflow and potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can arise from various stages of its lifecycle:

  • Synthesis-Related Impurities: The manufacturing process of this compound involves a multi-step synthesis.[1] Potential impurities originating from this process include:

    • Unreacted Starting Materials: Residual amounts of 2,6-dibromo-4-nitroaniline and 3-acetylamino-N,N-diethylaniline.

    • Intermediates: Incompletely reacted intermediates from the diazotization or coupling steps.

    • Byproducts: Unwanted compounds formed through side reactions during the synthesis.

    • Isomers: Structural isomers of this compound that may have different chromatographic and spectroscopic properties.

  • Degradation Products: As an azo dye, this compound is susceptible to degradation, particularly through the reductive cleavage of the azo bond (-N=N-).[2][3][4] This can be triggered by:

    • Light Exposure (Photodegradation)

    • High Temperatures (Thermal Degradation)

    • Extreme pH Conditions The resulting degradation products are typically aromatic amines, which can be carcinogenic.[5]

  • Contaminants: Impurities can also be introduced from raw materials, solvents, or through cross-contamination during manufacturing and storage.[6]

Q2: Which analytical techniques are most effective for analyzing this compound impurities?

A2: High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for the analysis of disperse dyes and their impurities.[7] Coupling HPLC with various detectors enhances its capabilities:

  • HPLC with Photodiode Array (PDA) or UV-Vis Detection: This is a standard and reliable method for routine quality control and quantification of known impurities. A PDA detector is particularly useful as it can provide UV-Vis spectra of the separated peaks, which aids in their identification.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These techniques offer superior sensitivity and selectivity, making them ideal for the detection, identification, and quantification of trace-level impurities.[7] The mass spectrometer provides molecular weight and fragmentation information, which is critical for elucidating the structures of unknown impurities.[5]

Troubleshooting Guide for HPLC Analysis

This guide addresses common problems encountered during the HPLC analysis of this compound and provides potential solutions.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (e.g., tailing, fronting) Secondary interactions with the column's stationary phase (silanol groups).Column overload.Inappropriate mobile phase pH.Excessive dead volume in the HPLC system.Use a buffered mobile phase (e.g., ammonium acetate or formate) to suppress silanol activity.Reduce the sample concentration or injection volume.Adjust the mobile phase pH to ensure the analyte is in a single, non-ionized form.Minimize the length and internal diameter of tubing, especially between the column and the detector.
Poor Resolution Between Peaks The mobile phase composition is not optimized.The column is not providing sufficient separation efficiency.The gradient profile is too steep.Optimize the ratio of organic solvent to the aqueous phase in the mobile phase.Try a different column chemistry (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size for higher efficiency.Use a shallower gradient around the elution time of the peaks of interest.
Baseline Noise or Drifting Air bubbles in the pump or detector.Mobile phase components are not miscible or are improperly mixed/degassed.Contaminated detector flow cell.Leaks in the system.Purge the pump and detector to remove air.Ensure the mobile phase is thoroughly mixed and degassed before use.Flush the flow cell with a strong solvent like isopropanol.Check all fittings for leaks and tighten or replace as necessary.[8][9]
Low Sensitivity or No Peaks The detector is not set to the correct wavelength.The sample concentration is too low.The detector lamp is failing.For LC-MS, ionization parameters are not optimized.Use a PDA detector to determine the wavelength of maximum absorbance (λmax) for this compound and its impurities.Increase the sample concentration or injection volume.Check the lamp's energy and replace it if necessary.Tune the MS parameters (e.g., ion source temperature, gas flows, collision energy) to maximize the signal for the analytes of interest.

Data Presentation

The following tables provide a structured format for presenting quantitative data on potential impurities and degradation products of this compound. This data should be determined experimentally.

Table 1: Potential Synthesis-Related Impurities of this compound

Potential ImpurityExpected m/z [M+H]⁺Potential Origin
2,6-dibromo-4-nitroaniline308.86Unreacted Starting Material
3-acetylamino-N,N-diethylaniline207.15Unreacted Coupling Agent
Isomeric ByproductsVariesSide reactions during synthesis
Incompletely Cyanated SpeciesVariesIncomplete cyanation step

Table 2: Potential Degradation Products of this compound

Potential Degradation ProductExpected m/z [M+H]⁺Degradation Pathway
2-amino-3,5-dibromonitrobenzene309.87Reductive cleavage of the azo bond
4-amino-N-(3-(diethylamino)phenyl)acetamide222.16Reductive cleavage of the azo bond

Experimental Protocols

A Representative HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point for method development and will likely require optimization for your specific instrumentation and sample matrix.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or MS detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 5.0 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (minutes) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection:

    • PDA: Monitor at the λmax of this compound and a lower wavelength (e.g., 254 nm) to detect a wider range of impurities.

    • MS (in positive ion mode): Scan a mass range of m/z 100-800.

  • Injection Volume: 10 µL.

Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting with the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system to prevent particulate matter from clogging the column.

Mandatory Visualization

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in Solvent sample->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc HPLC Separation (C18 Column) filter->hplc pda PDA Detection hplc->pda ms MS Detection hplc->ms identify Impurity Identification pda->identify ms->identify quantify Quantification identify->quantify

Caption: A typical analytical workflow for the impurity analysis of this compound.

degradation_pathway DB165 This compound (Azo Structure) Cleavage Reductive Cleavage of Azo Bond DB165->Cleavage Stress Stress Conditions (Light, Heat, pH) Stress->DB165 Amine1 Aromatic Amine 1 Cleavage->Amine1 Amine2 Aromatic Amine 2 Cleavage->Amine2

Caption: A simplified diagram illustrating the potential degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and Spectrophotometry for the Quantification of Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dyes such as Disperse Blue 165, a common colorant in textiles and other materials, is critical for quality control, product safety assessment, and research and development. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are two predominant analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data derived from analogous disperse dyes, to assist researchers in selecting the most appropriate technique for their specific needs.

Methodology Comparison

HPLC offers high specificity and sensitivity by separating the analyte from other components in a mixture before quantification.[1] In contrast, UV-Vis spectrophotometry is a simpler, more rapid technique that measures the absorbance of light by the sample at a specific wavelength.[1] While expedient, spectrophotometry is more susceptible to interference from other substances in the sample matrix that absorb light at the same wavelength.[2]

Data Presentation: Performance Characteristics

ParameterHPLCUV-Vis Spectrophotometry
Principle Chromatographic separation followed by detectionMeasurement of light absorbance
Specificity High (separates dye from impurities)[1]Low to moderate (potential for interference)[2]
Linearity Range WideNarrower[2]
Accuracy HighModerate to High (dependent on sample purity)
Precision (RSD) < 2% (typically)< 5% (typically)
Limit of Detection (LOD) 0.52 ng/mL (for Disperse Blue 1)[3]Generally in the µg/mL range
Limit of Quantification (LOQ) 1.6 ng/mL (for Disperse Blue 1)[3]Generally in the µg/mL range
Analysis Time Longer (due to separation)Rapid
Cost & Complexity HigherLower

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from established methods for the analysis of disperse dyes.[3][4]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer, such as 10 mmol ammonium acetate solution (pH 3.6), is often employed.[4] A typical gradient might start at 40% acetonitrile and increase to 98% over 17 minutes.[4]

    • Flow Rate: A typical flow rate is 0.30 to 1.0 mL/min.[1][4]

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.[4]

    • Detection: A UV-Vis or PDA detector set at the maximum absorption wavelength (λmax) of this compound. A PDA detector allows for the acquisition of spectra across a range of wavelengths, which aids in peak identification.[1]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Standard Preparation:

    • Prepare a stock solution of a this compound reference standard of known purity in the same solvent as the sample.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish the linearity of the method.

UV-Visible Spectrophotometry Protocol

This protocol is based on the general principles of spectrophotometric analysis.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution over a range of wavelengths.

    • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable transparent solvent (e.g., methanol, ethanol, or acetone).

    • The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.2-0.8).

  • Quantification:

    • The concentration of the dye can be determined using a calibration curve prepared from standard solutions of known concentrations.

    • Alternatively, the Beer-Lambert law can be used if the molar absorptivity of the pure dye is known.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the cross-validation of HPLC and spectrophotometry for this compound quantification.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_spectro Spectrophotometric Analysis cluster_validation Cross-Validation sample Weigh this compound Sample dissolve_sample Dissolve in Solvent sample->dissolve_sample standard Weigh this compound Standard dissolve_standard Dissolve in Solvent to create Stock standard->dissolve_standard filter_sample Filter Sample Solution dissolve_sample->filter_sample dilute_standard Create Calibration Standards dissolve_standard->dilute_standard hplc_inject Inject into HPLC filter_sample->hplc_inject spectro_measure Measure Absorbance at λmax filter_sample->spectro_measure dilute_standard->hplc_inject dilute_standard->spectro_measure hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect Detect at λmax hplc_separate->hplc_detect hplc_quantify Quantify using Calibration Curve hplc_detect->hplc_quantify compare Compare Results (Accuracy, Precision, etc.) hplc_quantify->compare spectro_quantify Quantify using Calibration Curve spectro_measure->spectro_quantify spectro_quantify->compare

Caption: Experimental workflow for cross-validation.

logical_relationship cluster_hplc HPLC Method cluster_spectro Spectrophotometry Method start Need to Quantify this compound hplc High Specificity High Sensitivity Lower LOD/LOQ Complex Matrices start->hplc High Accuracy & Specificity Required spectro Rapid Analysis Simple Procedure Lower Cost Pure Samples start->spectro Rapid Screening or QC of Pure Substance result_hplc result_hplc hplc->result_hplc Provides Accurate Quantification of Dye in Mixture result_spectro result_spectro spectro->result_spectro Provides Rapid Estimate of Dye Concentration

Caption: Method selection logic.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis. HPLC is the method of choice for applications demanding high accuracy, specificity, and the ability to quantify the dye in the presence of impurities or in complex matrices. Its superior sensitivity makes it suitable for trace-level analysis.

UV-Vis spectrophotometry, on the other hand, is a valuable tool for rapid, routine quality control of relatively pure samples where high throughput is a priority and potential interferences are known to be minimal. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for generating reliable and accurate analytical data.

References

A Comparative Analysis of Disperse Blue 165 and Other Key Blue Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of C.I. Disperse Blue 165 against other significant blue disperse dyes, namely C.I. Disperse Blue 56 and C.I. Disperse Blue 79. The focus is on their performance characteristics, particularly in the dyeing of polyester fibers. This document is intended for researchers and scientists in the fields of material science and textile chemistry, offering objective data to inform dye selection and application development.

Overview of Selected Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester.[1][2] The selection of a specific blue dye depends on the desired shade, fastness properties, and dyeing behavior.

  • C.I. This compound: A single azo dye known for its brilliant blue shade and high tinctorial strength.[3][4] It is widely used for dyeing polyester and its blends, offering good sun and sublimation fastness.[3][5][6] However, it can be sensitive to reduction during the high-temperature dyeing cycle.[4]

  • C.I. Disperse Blue 56: An anthraquinone-based dye. Dyes in this class are generally known for their good lightfastness and reproducibility, but they are tinctorially weaker and more expensive than azo dyes.[4] They have also been found to have poor wet fastness, especially concerning staining on adjacent nylon fibers.[4]

  • C.I. Disperse Blue 79: A prominent azo dye used to achieve navy and black shades on polyester.[7] Its structure is designed to provide good fastness to light, sublimation, and washing.[7]

Comparative Performance Data

The following table summarizes the key properties and performance metrics of the selected disperse dyes. The fastness ratings are based on standard grey scales, where 5 is excellent for wash and sublimation fastness, and 8 is maximum for light fastness.

PropertyC.I. This compoundC.I. Disperse Blue 56C.I. Disperse Blue 79
C.I. Number 11077[3]6328511345[8]
Chemical Class Single Azo[3]Anthraquinone[4]Azo[7]
Molecular Formula C₂₀H₁₉N₇O₃[3]C₁₆H₁₂N₂O₃C₂₄H₂₇BrN₆O₁₀[8]
Molecular Weight 405.41 g/mol [3]280.27 g/mol 639.41 g/mol [8]
Shade on Polyester Bright, Greenish-Blue[4]Reddish-BlueNavy Blue[7]
Light Fastness Good[3][5]GoodExcellent[7]
Wash Fastness (Stain on Nylon) 4[4]2-3[4]Good[7]
Sublimation Fastness Good[3][5][6]ModerateExcellent[7]
Tinctorial Strength Very High (Over 3x stronger than Blue 56)[4]Low[4]High
Key Characteristics High lifting power, sensitive to reduction.[4][6]Good reproducibility, poor wet fastness.[4]Suitable for navy and black shades.[7]

Note: Fastness properties can vary based on the depth of shade and the specific substrate and dyeing conditions.

Experimental Workflow for Performance Evaluation

The following diagram illustrates a standardized workflow for the comparative evaluation of disperse dyes on polyester fabric.

G cluster_prep 1. Preparation cluster_process 2. Dyeing & After-treatment cluster_testing 3. Fastness Testing (ISO Standards) cluster_analysis 4. Analysis A Dye Dispersion Preparation (1% on weight of fabric) C High-Temperature Dyeing (130°C, pH 4.5-5.5) A->C B Substrate Preparation (Polyester Fabric) B->C D Reduction Clearing (NaOH / Sodium Hydrosulfite) C->D E Light Fastness (ISO 105-B02) D->E F Washing Fastness (ISO 105-C06) D->F G Sublimation Fastness (ISO 105-P01) D->G H Rubbing Fastness (ISO 105-X12) D->H I Data Collection & Comparison (Grey Scale Ratings, K/S Values) E->I F->I G->I H->I

Caption: Standard workflow for dyeing and fastness evaluation of disperse dyes.

Experimental Protocols

The following are generalized protocols for dyeing polyester and assessing the fastness properties of disperse dyes.

High-Temperature Dyeing Procedure
  • Dye Bath Preparation: Prepare a dye bath with a liquor-to-goods ratio of 10:1. Disperse the required amount of dye (e.g., 1% on weight of fabric) in water with a suitable dispersing agent to form a stable dispersion.[9]

  • pH Adjustment: Add a wetting agent and a dispersing agent to the bath. Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[8][9]

  • Dyeing Cycle:

    • Introduce the polyester fabric into the bath at 60°C and run for 15 minutes.[9]

    • Raise the temperature to 130°C at a rate of 2°C per minute.[9]

    • Maintain the temperature at 130°C for 45-60 minutes.

    • Cool the dye bath down to 70°C before removing the fabric.[9]

After-treatment (Reduction Clearing)

This step is crucial for removing unfixed dye from the fiber surface, which improves wash fastness.[9][10]

  • Rinse the dyed fabric thoroughly.

  • Prepare a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).[9]

  • Treat the fabric in this bath at 70-80°C for 15-20 minutes.[9]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric with a dilute solution of acetic acid, rinse again, and dry.[9]

Fastness Testing Methods
  • Light Fastness: Evaluate the dyed samples according to ISO 105-B02 using a Xenon arc lamp apparatus.[9]

  • Washing Fastness: Test according to ISO 105-C06. The test involves washing a composite specimen of the dyed fabric with a multifiber strip in a soap solution, followed by rinsing and drying.[9][11] Assess both the change in color of the sample and the degree of staining on the adjacent fibers using grey scales.

  • Sublimation Fastness: Assess according to ISO 105-P01. The dyed specimen is treated in a heat-setting device at a specified temperature (e.g., 180°C for 30 seconds) in contact with an undyed white fabric.[9][11] The staining of the white fabric and the color change of the sample are evaluated.

  • Rubbing (Crocking) Fastness: Test according to ISO 105-X12 for both dry and wet conditions using a crock meter.[11][12]

Conclusion

The selection between this compound, Disperse Blue 56, and Disperse Blue 79 depends heavily on the specific application requirements.

  • This compound is an excellent choice for achieving bright, vibrant blue shades with high tinctorial efficiency, making it cost-effective.[4] Its superior wash fastness compared to anthraquinone dyes like Blue 56 is a significant advantage.[4] However, care must be taken to control dyeing conditions to avoid reduction.

  • Disperse Blue 56 offers good reproducibility but is limited by its low color strength and poor wet fastness, particularly staining on nylon.[4] It may be suitable for applications where these factors are less critical.

  • Disperse Blue 79 provides excellent all-around fastness properties and is the go-to dye for producing deep navy and black shades where durability is paramount.[7]

Ultimately, a thorough evaluation based on the standardized protocols outlined in this guide is recommended to determine the most suitable dye for a specific polyester product line.

References

A Comparative Guide to the Dyeing Efficiency of Conventional vs. Microfiber Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of microfiber technology has significantly influenced the textile industry, offering fabrics with enhanced softness, drape, and aesthetic appeal. However, the unique physical properties of microfibers, specifically their finer filament structure, present distinct challenges and opportunities in the dyeing process compared to conventional polyester. This guide provides an objective comparison of the dyeing efficiency on these two substrates, supported by experimental data and detailed methodologies, to inform researchers and scientists in their material analyses.

Quantitative Data Summary

The dyeing performance of conventional and microfiber polyester is often evaluated based on dye uptake, color strength, and fastness properties. The following tables summarize the key quantitative differences observed in various studies.

Table 1: Dye Uptake and Color Strength (K/S Value)

ParameterConventional PolyesterMicrofiber PolyesterKey Observations
Rate of Dye Absorption SlowerFaster[1][2]The larger surface area of microfibers facilitates a quicker initial uptake of disperse dyes from the dyebath.
Total Dye Uptake LowerHigher (can be 2-5 times greater)[1][2]Microfibers possess a significantly larger specific surface area, allowing for a greater quantity of dye to be absorbed.
Dye Concentration for Same Shade LowerHigher (37-55% more dye may be required)[1][3]Despite higher dye uptake, achieving the same depth of shade on microfiber requires a higher concentration of dye due to the increased surface area over which the dye is distributed, which can result in a lower color yield.[4]
Color Strength (K/S Value) at Same Dye % HigherLower[1][3]For the same percentage of dye applied, conventional polyester often exhibits a higher K/S value, indicating a more intense color on the surface.

Table 2: Color Fastness Properties

Fastness PropertyConventional PolyesterMicrofiber PolyesterKey Observations
Wash Fastness (Shade Change) Excellent[1]Good to Excellent[1]Conventional polyester generally shows superior wash fastness with minimal to no change in shade. Microfiber may exhibit a slight loss in color depth.[1]
Wash Fastness (Staining) Excellent to GoodGood to Excellent (relatively more staining)[1]While both perform well, microfiber has a tendency to cause slightly more staining on adjacent multifiber fabrics.[1] The increased specific surface area of microfibers can lead to easier desorption of dye.[1]
Light Fastness Very High (Rating 7-8)[1]Very High (Slightly lower but often negligible difference)[1][5]Both fiber types demonstrate excellent resistance to fading from light exposure.
Sublimation Fastness HigherLower[1]The higher concentration of dye on the surface of microfibers can lead to lower fastness to sublimation.[1]

Experimental Protocols

To achieve a valid comparison of dyeing efficiency, a standardized experimental protocol is crucial. The following outlines a typical methodology for dyeing polyester fabrics with disperse dyes using the high-temperature exhaust method.

Materials and Equipment:
  • Substrates: Scoured conventional polyester fabric and microfiber polyester fabric.

  • Dye: Disperse dye (e.g., C.I. Disperse Red, Navy, or Green).

  • Chemicals: Acetic acid (for pH control), dispersing agent, sodium hydroxide, and sodium hydrosulfite (for reduction clearing).

  • Equipment: High-temperature laboratory dyeing machine, spectrophotometer (for K/S measurement), wash fastness tester, light fastness tester, and grayscale for assessing color change and staining.

Dyeing Procedure (High-Temperature Exhaust Method):
  • Dye Bath Preparation: A paste of the disperse dye and a dispersing agent is prepared and then diluted with water.

  • Initial Setup: The polyester fabric is introduced into the dye bath at approximately 60°C. Acetic acid is added to control the pH of the bath to a range of 4.0-5.5. The bath is run for 15 minutes at this temperature to ensure even wetting of the fabric.[6]

  • Heating Cycle: The temperature of the dye bath is raised to 130°C at a rate of 1-2°C per minute. This high temperature is necessary to swell the polyester fibers, allowing the disperse dye molecules to penetrate the fiber structure.[7]

  • Dyeing: The dyeing is carried out at 130°C for 60 minutes to allow for dye diffusion, adsorption, and fixation within the fibers.[6][7]

  • Cooling: The dye bath is then cooled to 60-70°C.

  • Rinsing: The fabric is rinsed with hot water.

Reduction Clearing (After-treatment):
  • A fresh bath is prepared with sodium hydroxide and sodium hydrosulfite.

  • The dyed fabric is treated in this bath at 60-80°C for 15-20 minutes to remove any unfixed dye from the fiber surface.[8] This step is critical for improving wash fastness.

  • The fabric is then rinsed thoroughly with hot and cold water and dried.

Evaluation:
  • Color Strength (K/S): The K/S values of the dyed samples are measured using a spectrophotometer to quantify the color depth.

  • Color Fastness: Wash fastness (ISO 105-C06), light fastness (ISO 105-B02), and rubbing fastness (ISO 105-X12) tests are conducted to evaluate the durability of the dyeing.

Visualizing the Dyeing Process

The following diagrams illustrate the conceptual workflow of the polyester dyeing process and the interaction of disperse dyes with the polyester fibers.

G cluster_prep Dye Bath Preparation cluster_dyeing Exhaust Dyeing Cycle cluster_post Post-Treatment Dye Disperse Dye Powder Paste Dye Paste Dye->Paste Agent Dispersing Agent Agent->Paste Water Water Dispersion Aqueous Dispersion Water->Dispersion Paste->Dispersion Fabric_In Add Fabric & Acetic Acid (pH 4-5.5) @ 60°C Dispersion->Fabric_In Heat_Up Raise Temperature to 130°C Fabric_In->Heat_Up Dye_Time Hold at 130°C for 60 min Heat_Up->Dye_Time Cool_Down Cool to 70°C Dye_Time->Cool_Down Reduction Reduction Clearing (NaOH + Na2S2O4) Cool_Down->Reduction Rinse Hot & Cold Rinse Reduction->Rinse Dry Dry Rinse->Dry

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

G cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber cluster_fixation Dye Fixation D1 Dye Molecule Fiber Surface Amorphous Region Crystalline Region D1->Fiber:f0 1. Adsorption D2 Dye Molecule D3 Dye Molecule D4 Dye Molecule D5 Dye Molecule Fiber:f0->Fiber:f1 2. Diffusion Fixation Dye molecules become entrapped in amorphous regions via van der Waals forces and hydrogen bonds.

Caption: Mechanism of disperse dye interaction with polyester fiber.

References

Comparative Guide to Analytical Methods for Disperse Blue 165 in Workplace Air

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Disperse Blue 165 in workplace air samples. Ensuring accurate and reliable measurement of airborne dye particulates is crucial for assessing occupational exposure and implementing effective control measures to protect worker health. This document details and contrasts high-performance liquid chromatography (HPLC) with diode-array detection (DAD), an advanced ultra-high-performance liquid chromatography (UPLC) method coupled with a mass detector, and gas chromatography-mass spectrometry (GC/MS) as potential analytical techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method for monitoring this compound in a workplace environment depends on several factors, including required sensitivity, selectivity, existing laboratory instrumentation, and the specific goals of the exposure assessment. High-performance liquid chromatography is a widely utilized technique for the analysis of azo dyes due to its robustness and ability to separate non-volatile compounds. More advanced techniques like UPLC offer enhanced speed and resolution, while GC/MS, though less conventional for disperse dyes, can also be adapted.

Parameter HPLC-DAD (Adapted from Disperse Blue 1 method) UPLC-QDa GC/MS
Principle Chromatographic separation followed by UV-Vis detection.High-resolution chromatographic separation with mass detection.Separation of volatile compounds followed by mass-based identification.
Limit of Detection (LOD) ~0.52 ng/mL[1]Lower than HPLC-UV, potentially in the sub-ng/mL range.[2]Dependent on derivatization efficiency, may be less sensitive for non-volatile dyes.[3]
Limit of Quantification (LOQ) ~1.6 ng/mL[1]Lower than HPLC-UV.[2]Variable.[3]
Measurement Range 0.01 - 0.2 mg/m³ for a 720 L air sample.[1]Wide dynamic range.Dependent on sample preparation.
Selectivity Moderate; relies on chromatographic retention time and UV-Vis spectrum.[1]High; provides mass-to-charge ratio for specific identification.[2]High; mass spectral data provides definitive identification.[3]
Precision Overall precision of 5.6%.[1]Excellent reproducibility with RSD <3.1% reported for similar analyses.[2]Good, but can be affected by derivatization steps.
Analysis Time Standard HPLC run times (e.g., >10 minutes).Significantly faster run times (e.g., ~5.5 minutes).[2]Typically longer due to temperature programming.[3]
Sample Preparation Filter extraction.[1]Filter extraction.Filter extraction followed by chemical reduction or derivatization.[3]

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is adapted from a validated procedure for Disperse Blue 1 and is expected to be suitable for this compound with appropriate optimization.[1]

a. Sample Collection:

  • Draw a known volume of air (e.g., 720 L) through a cellulose filter using a calibrated personal sampling pump.[1]

  • The flow rate should be set according to standard industrial hygiene practices, for instance, 1 to 2 L/min.

b. Sample Preparation:

  • Carefully remove the filter from the cassette and place it in a clean vial.

  • Add a precise volume of methanol to the vial to extract the dye from the filter.

  • Agitate the vial (e.g., using a vortex mixer or sonicator) to ensure complete extraction.

  • Filter the resulting solution to remove any particulate matter before analysis.

c. HPLC-DAD Analysis:

  • Column: A C18 reversed-phase column is suitable for this separation.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate solution) can be used. A starting point could be a 45:55 (v/v) mixture of acetonitrile and ammonium acetate solution.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent using a diode-array detector at the wavelength of maximum absorbance for this compound.

  • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration in the workplace air is calculated based on the amount of dye found on the filter and the total volume of air sampled.

Ultra-High-Performance Liquid Chromatography with Mass Detection (UPLC-QDa)

This method offers enhanced sensitivity and selectivity compared to HPLC-DAD.[2]

a. Sample Collection and Preparation:

  • Follow the same procedure as for HPLC-DAD.

b. UPLC-QDa Analysis:

  • Column: A sub-2 µm particle size C18 column is used to achieve high resolution and speed.

  • Mobile Phase: Similar to HPLC, but potentially with adjustments to the gradient for optimal separation in a shorter time.

  • Detection: A single quadrupole mass detector (like the ACQUITY QDa) is used in Single Ion Recording (SIR) mode. The specific mass-to-charge ratio (m/z) of this compound would be monitored for highly selective detection.[2]

  • Quantification: A calibration curve is generated using standards, and quantification is based on the peak area of the specific m/z signal.

Gas Chromatography-Mass Spectrometry (GC/MS)

Due to the low volatility of disperse dyes, direct GC/MS analysis is challenging. A chemical reduction step to cleave the azo bond and analyze the resulting more volatile aromatic amines is a potential approach.[3]

a. Sample Collection and Preparation:

  • Follow the same filter-based air sampling and extraction procedure as for HPLC.

b. Chemical Reduction and Derivatization:

  • The extracted dye solution is subjected to a chemical reduction process. This can be achieved, for example, by hydrogenation in a heated GC injection port filled with a palladium catalyst or by using a reducing agent like sodium hydrosulfite.[3]

  • The resulting aromatic amines may require derivatization to increase their volatility and improve chromatographic performance.

c. GC/MS Analysis:

  • Column: A capillary column suitable for the separation of aromatic amines.

  • Injection: A split/splitless injector is used.

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to elute the analytes.

  • Detection: A mass spectrometer is used to identify and quantify the reduction products based on their mass spectra.

Visualizing the Workflow and Validation Process

The following diagrams illustrate the general experimental workflow for workplace air analysis and the logical steps in analytical method validation.

Experimental Workflow for Workplace Air Analysis cluster_sampling Sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Calibrate Personal Sampling Pump B Collect Air Sample on Filter A->B C Extract Dye from Filter with Solvent B->C D Filter Extract C->D E Inject into Chromatograph (HPLC/UPLC/GC) D->E F Detect and Quantify (DAD/MS) E->F G Calculate Airborne Concentration F->G

Caption: General workflow for the analysis of this compound in workplace air.

Analytical Method Validation cluster_performance Performance Characteristics A Define Analytical Requirements B Select Method (e.g., HPLC, UPLC) A->B C Evaluate Performance Characteristics B->C D Accuracy C->D E Precision C->E F Specificity C->F G LOD & LOQ C->G H Linearity C->H I Range C->I J Robustness C->J K Document Validation and SOP D->K E->K F->K G->K H->K I->K J->K

Caption: Key parameters in the validation of an analytical method.

References

Assessing the Allergenic Potential of Disperse Dyes: A Comparative Guide with a Focus on Disperse Blue 165

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the sensitizing properties of common disperse dyes reveals a significant data gap for Disperse Blue 165, a single azo dye used in the textile industry. While extensive research has characterized the allergenic potential of other disperse dyes, toxicological data for this compound remains largely unavailable. This guide provides a comparative analysis of the allergenic potential of various disperse dyes based on available experimental data, details the standard methodologies used for assessment, and outlines the key signaling pathways involved in allergic contact dermatitis.

Comparative Analysis of Allergenic Potency

Quantitative data on the skin sensitization potential of several disperse dyes has been established using the murine Local Lymph Node Assay (LLNA), a standard method for assessing the allergenic potential of chemicals. The assay measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application, with a Stimulation Index (SI) of 3 or greater indicating a positive sensitization response.

The following table summarizes the sensitizing potency of various disperse dyes as determined by a biphasic murine LLNA study. Notably, this compound has not been evaluated in such studies, and its safety data sheets indicate a lack of data on skin sensitization.[1][2][3]

Dye NameChemical ClassCAS NumberLowest Concentration Inducing a Significant Increase in Lymph Node Cell Number (%)Sensitizing Potency
This compound Single Azo 41642-51-7 No Data Available Unknown
Disperse Blue 124Azo61951-51-70.003Strong
Disperse Blue 106Anthraquinone12223-01-70.003Strong
Disperse Red 1Azo2872-52-83Moderate
Disperse Blue 1Anthraquinone2475-45-83Moderate
Disperse Orange 37Azo13301-61-610Weak
Disperse Blue 35Anthraquinone12222-75-210Weak
Disperse Yellow 3Azo2832-40-8>30Very Weak
Disperse Orange 3Azo730-40-5>30Very Weak

Data sourced from a biphasic murine local lymph node assay study.

Experimental Protocols: The Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for assessing the skin sensitization potential of chemicals, endorsed by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 429.[4] It offers a quantitative measure of the proliferative response of lymphocytes in the draining auricular lymph nodes following repeated topical application of a test substance.

Principle: Sensitizing chemicals (haptens) induce a primary proliferation of T-lymphocytes in the draining lymph nodes. The magnitude of this proliferation is proportional to the dose and the sensitizing potency of the chemical.

Methodology:

  • Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.

  • Dose Selection and Preparation: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are prepared in a suitable vehicle (e.g., acetone/olive oil).

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled DNA precursor, typically ³H-methyl thymidine.

  • Sample Collection and Processing: After a set time (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.

  • Data Analysis: The incorporation of the radiolabel is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result, indicating that the substance is a skin sensitizer.

Below is a graphical representation of the LLNA workflow.

LLNA_Workflow cluster_preparation Preparation Phase cluster_application Application Phase (Days 1-3) cluster_proliferation Proliferation & Measurement Phase (Day 6) cluster_analysis Data Analysis DosePrep Dose Preparation (Test Substance, Vehicle, Positive Control) AnimalGroup Animal Grouping (Minimum 4 per group) DailyApp Daily Topical Application to Mouse Ears AnimalGroup->DailyApp Injection Intravenous Injection of Radiolabeled Thymidine DailyApp->Injection LN_Excision Lymph Node Excision Injection->LN_Excision Cell_Suspension Single-Cell Suspension Preparation LN_Excision->Cell_Suspension Scintillation β-Scintillation Counting Cell_Suspension->Scintillation SI_Calc Stimulation Index (SI) Calculation Scintillation->SI_Calc Result Result (SI ≥ 3 = Sensitizer) SI_Calc->Result

Fig. 1: Experimental workflow of the murine Local Lymph Node Assay (LLNA).

Signaling Pathways in Allergic Contact Dermatitis

Allergic contact dermatitis (ACD) is a T-cell-mediated delayed-type hypersensitivity reaction. The process is initiated by the penetration of a low-molecular-weight chemical (hapten), such as a disperse dye, through the skin. The hapten then binds to endogenous proteins to form an immunogenic complex.

The key cellular players in the induction phase of ACD are keratinocytes and dendritic cells (specifically Langerhans cells in the epidermis and dermal dendritic cells).

Keratinocyte Activation: Upon exposure to a hapten, keratinocytes are activated and release a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[5][6][7] This creates a "danger signal" microenvironment in the skin.

Dendritic Cell Activation and Migration: The inflammatory mediators released by keratinocytes, along with the hapten-protein complexes, activate resident dendritic cells. These activated dendritic cells process the haptenated proteins and present the resulting antigenic peptides on their Major Histocompatibility Complex (MHC) molecules. They then migrate from the skin to the draining lymph nodes.[8][9][10][11]

T-Cell Priming and Sensitization: In the lymph nodes, the mature dendritic cells present the antigen to naive T-cells. This interaction, along with co-stimulatory signals, leads to the clonal expansion and differentiation of hapten-specific effector T-cells, resulting in sensitization.

The following diagram illustrates the key signaling events in the sensitization phase of allergic contact dermatitis.

ACD_Pathway cluster_skin Skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node Hapten Disperse Dye (Hapten) Protein Skin Protein Hapten->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Keratinocyte Keratinocyte HaptenProtein->Keratinocyte Activation DC Dendritic Cell (Langerhans Cell) HaptenProtein->DC Uptake & Processing Keratinocyte->DC Cytokine Release (IL-1, TNF-α) MatureDC Mature Antigen-Presenting DC DC->MatureDC Migration & Maturation NaiveTCell Naive T-Cell MatureDC->NaiveTCell Antigen Presentation EffectorTCell Effector T-Cell NaiveTCell->EffectorTCell Priming & Proliferation

Fig. 2: Signaling pathway in the sensitization phase of allergic contact dermatitis.

References

A Comparative Analysis of High-Temperature vs. Carrier Dyeing for Disperse Blue 165 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selection of dyeing methodology for Disperse Blue 165, with a focus on performance and experimental repeatability.

This guide provides a detailed comparative analysis of two primary methods for applying this compound to polyester substrates: high-temperature (HT) dyeing and carrier dyeing. The selection of an appropriate dyeing technique is critical for achieving desired colorfastness, dye uptake, and overall product quality, while also considering environmental and economic factors. This document presents a side-by-side comparison of the two methods, supported by experimental data and detailed protocols to aid in informed decision-making for research and development applications.

Executive Summary

High-temperature dyeing is generally the preferred method for polyester due to its superior fastness properties and avoidance of environmentally harmful carriers.[1] However, the carrier dyeing method offers the advantage of operating at lower temperatures and atmospheric pressure, making it a viable option when specialized high-pressure equipment is unavailable.[2][3] This guide will delve into the nuances of each method's performance with this compound.

Data Presentation: Performance Metrics

The following tables summarize the key performance indicators for this compound when applied to polyester fabric using high-temperature and carrier dyeing methods.

Table 1: General Comparison of Dyeing Methods

FeatureHigh-Temperature DyeingCarrier Dyeing
Dyeing Temperature 105-140°C[4]80-100°C[4]
Pressure High PressureAtmospheric Pressure
Auxiliary Chemicals Dispersing agent, pH bufferCarrier, Dispersing agent, pH buffer
Shade Brightness More bright[5]Less bright[5]
Environmental Impact Lower, avoids toxic carriers[1]Higher, due to toxic and volatile carriers[1]
Cost Higher initial equipment costLower equipment cost, but ongoing carrier cost
Shrinkage Less shrinkage[5]More shrinkage[5]
Production Time Generally shorter cyclesCan be longer due to carrier removal steps

Table 2: Colorfastness Properties of this compound

Fastness PropertyHigh-Temperature Dyeing (ISO Standards)Carrier Dyeing (Typical Values)
Light Fastness 6[6]Good[2]
Washing Fastness (Fading) 4-5[6]Excellent[2]
Washing Fastness (Staining) 4[6]Excellent[2]
Perspiration Fastness (Fading) 5[6]Excellent[2]
Perspiration Fastness (Staining) 5[6]Excellent[2]
Sublimation Fastness 4-5[7]Moderate to Good
Rubbing Fastness (Dry) 4-5Good
Rubbing Fastness (Wet) 4Good

Note: The fastness ratings for carrier dyeing are general expectations as specific data for this compound with this method is less commonly published. Performance can vary depending on the specific carrier used.

Experimental Protocols

Detailed methodologies for both high-temperature and carrier dyeing of polyester with this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and substrate characteristics.

High-Temperature (HT) Dyeing Protocol

This method utilizes high temperature and pressure to swell the polyester fibers, allowing for the penetration of the disperse dye.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (or other pH buffer)

  • Sodium hydrosulfite

  • Sodium hydroxide

  • High-temperature, high-pressure dyeing apparatus

Procedure:

  • Preparation of the Dyebath:

    • Prepare a paste of the required amount of this compound and a dispersing agent with a small amount of water.[4]

    • Add this paste to the dyebath containing water.

    • Add a dispersing agent to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.[4]

    • Maintain the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[4]

    • Cool the dyebath down to 70°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath and rinse the fabric.

    • Prepare a fresh bath containing sodium hydrosulfite and sodium hydroxide.

    • Treat the dyed fabric at 60-80°C for 10-20 minutes to remove unfixed surface dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Carrier Dyeing Protocol

This method employs a chemical "carrier" to swell the polyester fibers at a lower temperature, facilitating dye diffusion.

Materials and Reagents:

  • Polyester fabric

  • This compound

  • Carrier (e.g., methylnaphthalene, dichlorobenzene-based)

  • Dispersing agent

  • Acetic acid (or other pH buffer)

  • Non-ionic soap

  • Atmospheric dyeing apparatus (e.g., water bath)

Procedure:

  • Preparation of the Dyebath:

    • Prepare a paste of the required amount of this compound and a dispersing agent with a small amount of water.[8]

    • Add this paste to the dyebath containing water.

    • Add the carrier and a dispersing agent to the bath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[8]

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at approximately 60°C.

    • Raise the temperature to the boil (95-100°C) at a rate of 2-3°C per minute.[8]

    • Maintain the temperature at the boil for 60-90 minutes.[8]

    • Cool the dyebath down to 60°C.

  • After-treatment:

    • Drain the dyebath and rinse the fabric thoroughly.

    • Scour the dyed fabric with a non-ionic soap at 60-70°C for 15-20 minutes to remove the carrier and any loose dye.

    • Rinse the fabric with hot and then cold water.

    • Dry the fabric.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described dyeing methods.

HT_Dyeing_Workflow cluster_prep Dyebath Preparation cluster_dyeing High-Temperature Dyeing cluster_after After-treatment prep1 Prepare Dye Paste (this compound + Dispersing Agent) prep2 Add Paste to Water prep1->prep2 prep3 Add Dispersing Agent prep2->prep3 prep4 Adjust pH to 4.5-5.5 (Acetic Acid) prep3->prep4 dye1 Introduce Fabric at 60°C prep4->dye1 dye2 Ramp Temperature to 130°C dye1->dye2 dye3 Hold at 130°C for 30-60 min dye2->dye3 dye4 Cool to 70°C dye3->dye4 after1 Rinse Fabric dye4->after1 after2 Reduction Clearing (NaOH + Na2S2O4) after1->after2 after3 Hot & Cold Rinse after2->after3 after4 Dry Fabric after3->after4

Caption: High-Temperature Dyeing Workflow for this compound.

Carrier_Dyeing_Workflow cluster_prep Dyebath Preparation cluster_dyeing Carrier Dyeing cluster_after After-treatment prep1 Prepare Dye Paste (this compound + Dispersing Agent) prep2 Add Paste to Water prep1->prep2 prep3 Add Carrier & Dispersing Agent prep2->prep3 prep4 Adjust pH to 4.5-5.5 (Acetic Acid) prep3->prep4 dye1 Introduce Fabric at 60°C prep4->dye1 dye2 Ramp Temperature to 95-100°C dye1->dye2 dye3 Hold at Boil for 60-90 min dye2->dye3 dye4 Cool to 60°C dye3->dye4 after1 Rinse Fabric dye4->after1 after2 Scour with Non-ionic Soap after1->after2 after3 Hot & Cold Rinse after2->after3 after4 Dry Fabric after3->after4

Caption: Carrier Dyeing Workflow for this compound.

References

The True Cost of Color: Evaluating the Cost-Effectiveness of Disperse Blue 165 in Industrial Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of industrial textiles and printing, the selection of dyes is a critical decision that directly impacts both the quality of the end product and the profitability of the manufacturing process. Disperse Blue 165, a widely used colorant for polyester and its blends, is often chosen for its vibrant shade and good overall performance. However, a comprehensive evaluation of its cost-effectiveness requires a detailed comparison with viable alternatives, considering not just the initial purchase price but also performance metrics that influence processing costs and final product quality. This guide provides an objective comparison of this compound with other commercially significant disperse blue dyes, supported by experimental data to inform researchers, scientists, and textile industry professionals.

Performance and Cost Analysis: A Comparative Overview

The true cost of a dye extends beyond its price per kilogram. It encompasses factors such as dyeing efficiency, the need for reprocessing due to poor fastness, and the ability to meet the specific performance requirements of the final product. A dye with a lower initial cost may prove to be more expensive in the long run if it leads to a higher rate of product rejection or requires more complex and energy-intensive dyeing procedures.

The following tables summarize the key performance indicators and approximate costs of this compound and its common alternatives: Disperse Blue 56, Disperse Blue 60, and Disperse Blue 79.

DyeLight Fastness (Xenon Arc)Wash Fastness (ISO 105-C06)Sublimation Fastness (180°C, 30s)Approximate Price (USD/kg)
This compound 6[1][2]4-5[1][2][3]4-5[1][2][3]$2 - $5[4]
Disperse Blue 56 42-3 (staining on nylon)[5]--
Disperse Blue 60 ----
Disperse Blue 79 6-7[6]4-5[6]--

Note: Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for wash and sublimation fastness, where a higher number indicates better performance. Prices are approximate and can vary based on supplier and order volume.

This compound demonstrates a strong performance profile with good to excellent light, wash, and sublimation fastness.[1][2][3] In comparison, while specific data for all alternatives is not uniformly available in the public domain, some key differences can be noted. For instance, Disperse Blue 56 shows significantly poorer wash fastness, particularly in terms of staining adjacent nylon fibers.[5] Disperse Blue 79, on the other hand, exhibits excellent lightfastness.[6]

Experimental Protocols

To ensure objective and reproducible results in evaluating dye performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

Colorfastness to Light (AATCC Test Method 16.3)

This test determines the resistance of a textile to the fading effects of light.

  • Specimen Preparation: A sample of the dyed fabric is cut to the specified dimensions.

  • Apparatus: A Xenon arc lamp apparatus is used as the light source, simulating natural sunlight.[7][8]

  • Procedure: The specimen, along with a set of AATCC Blue Wool Lightfastness Standards, is exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.[7]

  • Evaluation: The degree of fading of the test specimen is assessed by comparing the change in color of the exposed portion to an unexposed portion of the same fabric. This comparison is made using the AATCC Gray Scale for Color Change. The lightfastness rating is determined by comparing the fading of the specimen to that of the Blue Wool standards.[8][9]

Colorfastness to Washing (ISO 105-C06)

This method assesses the resistance of a textile's color to domestic and commercial laundering.

  • Specimen Preparation: A specimen of the dyed fabric is prepared and attached to a multifiber test fabric containing strips of different common fibers (e.g., cotton, nylon, polyester).[10][11]

  • Apparatus: A launder-ometer or a similar apparatus that provides controlled conditions of mechanical agitation, temperature, and time is used.[10][12]

  • Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standardized soap solution and stainless-steel balls to provide mechanical action.[10][12] The container is then agitated in the launder-ometer for a specific time at a set temperature (e.g., 60°C).[12][13]

  • Evaluation: After washing, rinsing, and drying, the change in color of the specimen is evaluated using the Gray Scale for Color Change. The degree of staining on each fiber of the multifiber test fabric is assessed using the Gray Scale for Staining.[11][13]

Colorfastness to Sublimation (AATCC Test Method 117)

This test evaluates the tendency of a dye to transfer from the fabric to another surface when subjected to heat.

  • Specimen Preparation: A sample of the dyed fabric is prepared.

  • Apparatus: A heat press or a similar device capable of maintaining a constant temperature and pressure is used.

  • Procedure: The dyed specimen is placed between two pieces of undyed white fabric and subjected to a specific temperature (e.g., 180°C) and pressure for a set duration (e.g., 30 seconds).

  • Evaluation: The change in color of the test specimen and the degree of staining on the adjacent white fabrics are assessed using the respective Gray Scales.

Visualizing the Decision-Making Process

The selection of a cost-effective disperse dye involves a logical workflow that considers various technical and economic factors.

CostEffectivenessWorkflow A Define Application Requirements (e.g., end product, required fastness) B Identify Potential Dye Alternatives (e.g., this compound, 56, 60, 79) A->B C Gather Performance Data (Light, Wash, Sublimation Fastness) B->C D Obtain Pricing Information (Cost per kg) B->D E Conduct Laboratory Dyeing Trials C->E G Calculate Total Cost of Use (Dye, Energy, Water, Reprocessing) D->G F Perform Fastness Testing (AATCC/ISO Standards) E->F H Compare Performance vs. Total Cost F->H G->H I Select Most Cost-Effective Dye H->I

Caption: Logical workflow for selecting a cost-effective disperse dye.

Conclusion

The evaluation of the cost-effectiveness of this compound requires a holistic approach that extends beyond a simple comparison of purchase prices. While this compound offers a balanced profile of good fastness properties, a thorough analysis of alternatives is crucial for optimizing both product quality and manufacturing costs. For applications with stringent wash fastness requirements, particularly where contact with nylon is a concern, alternatives to Disperse Blue 56 should be considered. For applications demanding the highest lightfastness, Disperse Blue 79 may present a superior option.

Ultimately, the most cost-effective choice will be dictated by the specific performance demands of the end product and the intricacies of the manufacturing process. By utilizing the comparative data and experimental protocols outlined in this guide, researchers and industry professionals can make informed, data-driven decisions to select the optimal disperse dye for their specific industrial applications.

References

Degradation of Disperse Blue Dyes: A Comparative Analysis of Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of textile dyes from wastewater is a significant environmental challenge. Disperse dyes, including Disperse Blue 165, are widely used for dyeing synthetic fibers and are often resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as promising technologies for the degradation of these recalcitrant pollutants. This guide provides a comparative overview of the degradation efficiency of various AOPs for Disperse Blue dyes, supported by experimental data from scientific literature. While direct comparative studies on this compound are limited, this guide synthesizes findings from research on similar disperse blue dyes to offer valuable insights for researchers, scientists, and professionals in drug development and environmental science.

Comparative Degradation Efficiency of AOPs

The following table summarizes the quantitative data on the degradation efficiency of different AOPs for various Disperse Blue dyes. It is important to note that the experimental conditions significantly influence the degradation efficiency.

Advanced Oxidation Process (AOP)DyeCatalyst/OxidantInitial ConcentrationpHReaction TimeDegradation EfficiencyReference
FentonDisperse Blue 79Fe²⁺/H₂O₂60 mg/L360 min85% Color Removal, 75% COD Removal[1]
Photo-FentonBezathrene Blue RSFe²⁺/H₂O₂/UVNot Specified33 hours77.09%[2]
Helio-Photo-FentonBezathrene Blue RSFe²⁺/H₂O₂/SunlightNot Specified33 hours97.84%[2]
OzonationDisperse Blue 79O₃150-600 mg/L10-12Not SpecifiedSignificant Color & COD Removal[3]
PhotocatalysisDisperse Blue 1TiO₂/H₂O₂/UVNot SpecifiedNot SpecifiedNot SpecifiedEffective Degradation[4]
PhotocatalysisDisperse Blue 94Strontium Chromate3 x 10⁻⁵ M7.0Not SpecifiedEffective Degradation

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for the key AOPs discussed.

Fenton Process for Disperse Blue 79 Degradation
  • Reactor: Batch reactor.

  • Reactants: Disperse Blue 79 dye (60 mg/L), hydrogen peroxide (H₂O₂), and ferrous sulfate (FeSO₄·7H₂O).

  • Procedure: The pH of the dye solution was adjusted to 3 using H₂SO₄ or NaOH. The Fenton reaction was initiated by the sequential addition of FeSO₄·7H₂O and H₂O₂. The solution was stirred at a constant speed for the duration of the experiment (e.g., 60 minutes).

  • Analysis: The degradation of the dye was monitored by measuring the change in color intensity using a UV-Vis spectrophotometer at the maximum wavelength of the dye. Chemical Oxygen Demand (COD) was measured to determine the extent of mineralization.[1]

Photo-Fenton Process for Bezathrene Blue RS Degradation
  • Reactor: Photoreactor equipped with a UV lamp.

  • Reactants: Bezathrene Blue RS dye, ferrous sulfate (FeSO₄), and hydrogen peroxide (H₂O₂).

  • Procedure: The experiment was conducted at a pH of 3 and a temperature of 25°C. The optimal concentrations of FeSO₄ and H₂O₂ were determined to be 3.29 × 10⁻⁴ mol/L and 0.7 × 10⁻³ mol/L, respectively. The solution was irradiated with a UV lamp for 3 hours.[2]

  • Analysis: The degradation rate was determined by monitoring the decrease in the dye concentration over time.[2]

Ozonation of Disperse Blue 79
  • Reactor: Semi-batch bubble column reactor.

  • Reactants: Disperse Blue 79 dye solution (150-600 mg/L) and ozone gas.

  • Procedure: Ozone gas was bubbled through the dye solution. The effects of initial dye concentration, ozone concentration, and initial pH (ranging from 2 to 12) were investigated. The optimal performance was observed at a basic pH of 10-12.[3]

  • Analysis: Decolorization was monitored using a spectrophotometer, and the reduction in Chemical Oxygen Demand (COD) was measured to assess mineralization.[3]

Photocatalytic Degradation of Disperse Blue 94
  • Reactor: A suitable vessel for photocatalysis, likely with a light source.

  • Reactants: Disperse Blue 94 dye (3 x 10⁻⁵ M) and Strontium Chromate (SrCrO₄) as the photocatalyst.

  • Procedure: The photocatalyst was suspended in the dye solution. The pH was maintained at 7.0, and the optimal catalyst loading was found to be 0.25g per 100mL of solution. The suspension was irradiated with a suitable light source to initiate the photocatalytic reaction.

  • Analysis: The degradation of the dye was followed by measuring the decrease in its absorbance at its maximum wavelength using a spectrophotometer.

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes (AOPs) Fenton Fenton (Fe²⁺ + H₂O₂) ROS Reactive Oxygen Species (ROS) (•OH, O₂•⁻, etc.) Fenton->ROS generates Photo_Fenton Photo-Fenton (Fe²⁺ + H₂O₂ + hv) Photo_Fenton->ROS generates Ozonation Ozonation (O₃) Ozonation->ROS generates Photocatalysis Photocatalysis (Catalyst + hv) Photocatalysis->ROS generates Dye This compound (Pollutant) ROS->Dye attack Degradation_Products Degradation Products (CO₂, H₂O, mineral acids) Dye->Degradation_Products degraded by

Caption: General mechanism of AOPs for dye degradation.

Experimental_Workflow cluster_prep Preparation cluster_reaction AOP Reaction cluster_analysis Analysis Prep_Solution Prepare Dye Solution (this compound) Adjust_pH Adjust pH Prep_Solution->Adjust_pH Add_Reagents Add AOP Reagents (e.g., Fe²⁺, H₂O₂, Catalyst) Adjust_pH->Add_Reagents Initiate_Reaction Initiate Reaction (e.g., UV irradiation, O₃ bubbling) Add_Reagents->Initiate_Reaction Monitor_Reaction Monitor Reaction (Take samples at intervals) Initiate_Reaction->Monitor_Reaction Measure_Degradation Measure Degradation (e.g., UV-Vis, COD, TOC) Monitor_Reaction->Measure_Degradation Analyze_Data Analyze Data (Kinetics, Efficiency) Measure_Degradation->Analyze_Data

Caption: Typical experimental workflow for AOPs.

References

A Comparative Analysis of Fastness Properties: Disperse Blue 165 vs. Indigo Dyes on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in textile science and dye chemistry, understanding the performance characteristics of different dye classes is paramount. This guide provides a detailed comparison of the fastness properties of C.I. Disperse Blue 165 and traditional indigo dyes when applied to polyester fibers. The following sections present quantitative data, experimental methodologies, and a visual summary to facilitate an informed selection process for specific applications.

This comparison reveals that while this compound offers consistently high performance across key fastness categories, indigo presents a more complex profile with notable strengths in some areas and weaknesses in others. The choice between these dyes will ultimately depend on the end-use requirements of the dyed polyester textile.

Quantitative Comparison of Fastness Properties

The fastness properties of a dye are a critical measure of its durability and resistance to various environmental factors. The following table summarizes the available data for this compound and indigo on polyester, rated on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.

Fastness PropertyC.I. This compoundIndigo
Light Fastness 6 (Good)Poor
Wash Fastness 4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)
Rubbing/Crocking Fastness (Dry) 4-5 (Very Good to Excellent)4-5 (Very Good to Excellent)
Rubbing/Crocking Fastness (Wet) 4 (Good)3-4 (Moderate to Good)
Sublimation Fastness GoodPoor to Good (Conflicting Data)

In-Depth Analysis of Fastness Performance

This compound is a high-energy disperse dye known for its overall strong fastness properties on polyester. It exhibits good lightfastness, making it suitable for applications with significant sun exposure. Its performance in wash and rubbing fastness is consistently rated as very good to excellent, indicating a strong bond with the polyester fiber. The good sublimation fastness of this compound is a key advantage, as it minimizes color transfer during high-temperature processes like heat setting and storage.[1]

Indigo , traditionally a vat dye used on cellulosic fibers, can be applied to polyester through specific dyeing techniques. Its fastness profile on this synthetic fiber is more nuanced. While studies show that indigo can achieve excellent wash and dry rubbing fastness on polyester, comparable to disperse dyes, its performance in other areas is less consistent.[2][3]

A significant point of contention is indigo's sublimation fastness . Some research suggests that using indigo could mitigate the sublimation issues often associated with disperse dyes on polyester.[2] Conversely, other studies report poor sublimation fastness for indigo on this substrate.[4] This discrepancy may be attributable to variations in the dyeing process and the specific form of indigo used.

Similarly, the light fastness of indigo on polyester is generally considered poor.[4] This limits its use in applications where color stability under prolonged light exposure is critical. The wet rubbing fastness of indigo, while acceptable, tends to be slightly lower than that of high-performance disperse dyes.

Experimental Protocols

The following are summarized methodologies for the key fastness tests cited in this guide. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Light Fastness (ISO 105-B02)

This method determines the resistance of a textile's color to the action of an artificial light source that simulates natural daylight.

  • Apparatus : A xenon arc lamp is used as the light source.

  • Procedure : A specimen of the dyed polyester is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed.

  • Evaluation : The change in color of the test specimen is periodically compared to the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that exhibits a similar degree of fading to the test specimen.[5][6][7][8]

Wash Fastness (ISO 105-C06)

This test assesses the resistance of a textile's color to domestic and commercial laundering.

  • Apparatus : A launder-ometer or a similar device that provides mechanical agitation at a specified temperature is used.

  • Procedure : A 100 mm x 40 mm specimen of the dyed polyester is stitched together with a multi-fiber fabric containing strips of different common textile fibers.[9] The composite sample is then agitated in a solution of a standard detergent at a specified temperature and for a set duration. Stainless steel balls are often added to the container to enhance the mechanical action.[10][11]

  • Evaluation : After washing, rinsing, and drying, the change in the color of the specimen is assessed using the Grey Scale for Color Change. The staining of each fiber in the multi-fiber fabric is evaluated using the Grey Scale for Staining.[12][13]

Rubbing/Crocking Fastness (ISO 105-X12)

This method evaluates the amount of color transferred from a textile surface to another surface by rubbing.

  • Apparatus : A crockmeter is used for this test.

  • Procedure : A specimen of the dyed polyester is placed on the base of the crockmeter. A standard white cotton rubbing cloth is mounted on the rubbing finger of the device. The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted to a specific moisture content. The rubbing finger is then moved back and forth across the specimen for a set number of cycles with a specified pressure.[2][14][15][16][17]

  • Evaluation : The amount of color transferred to the white rubbing cloth is assessed by comparing it to the Grey Scale for Staining.[14]

Sublimation Fastness (AATCC 133)

This test determines the resistance of a textile's color to heat, specifically through hot pressing, which can induce sublimation.

  • Apparatus : A heat press capable of maintaining a constant temperature and pressure is used.

  • Procedure : A specimen of the dyed polyester is placed between two pieces of undyed fabric. The assembly is then placed in the heat press at a specified temperature and pressure for a set duration. The test can be conducted under dry, damp, or wet conditions.[18][19][20]

  • Evaluation : After the heat treatment, the change in the color of the original specimen is evaluated using the Grey Scale for Color Change. The staining of the adjacent undyed fabrics is assessed using the Grey Scale for Staining.[21][22]

Visual Comparison of Fastness Properties

Fastness_Comparison DB165_Light Light (6) Indigo_Light Light (Poor) DB165_Light->Indigo_Light Light Fastness DB165_Wash Wash (4-5) Indigo_Wash Wash (4-5) DB165_Wash->Indigo_Wash Wash Fastness DB165_Rub Rubbing (4-5) Indigo_Rub Rubbing (3-5) DB165_Rub->Indigo_Rub Rubbing Fastness DB165_Sub Sublimation (Good) Indigo_Sub Sublimation (Variable) DB165_Sub->Indigo_Sub Sublimation Fastness

Figure 1. A comparative diagram of the fastness properties of this compound and Indigo on polyester.

References

Safety Operating Guide

Personal protective equipment for handling Disperse blue 165

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Disperse Blue 165

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS Nos. 41642-51-7 and 86836-00-2). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Personal Protective Equipment (PPE)

The primary line of defense against potential exposure to this compound is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, to protect against dust particles.[1]
Face ShieldRecommended to be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.
Hand Protection Chemical Impermeable GlovesNitrile gloves are a suitable option; however, it is crucial to select gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Double-gloving is recommended. Regularly inspect gloves for any signs of degradation or punctures.
Respiratory Protection Full-Face RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Protective Clothing Laboratory CoatA full-length lab coat should be worn to prevent skin contact.
Appropriate Protective ClothingWear suitable protective clothing to prevent skin exposure.[3] For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron worn over the lab coat is advisable.
Footwear Closed-toe ShoesRequired at all times within the laboratory.
Emergency Procedures

Immediate and appropriate response is critical in the event of an emergency.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water.[1] Seek medical consultation.
Eye Contact Rinse the eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Consult a doctor immediately.
Ingestion Rinse the mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1][2]
Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial to prevent exposure.

Handling:

  • Work in a well-ventilated area.[1][2]

  • Wear all prescribed personal protective equipment.

  • Avoid contact with skin and eyes.[1][2]

  • Prevent the formation of dust and aerosols.[1][2]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuff containers and incompatible materials.[1]

Accidental Release and Disposal Plan

Accidental Release Measures:

  • Evacuate: Evacuate personnel to a safe area, keeping people upwind of the spill.[1][2]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1][2]

  • Clean-up:

    • Wear full PPE, including respiratory protection.

    • Use spark-proof tools and explosion-proof equipment.[1][2]

    • Collect the spilled material and place it in suitable, closed containers for disposal.[1][2]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][2]

Disposal Plan:

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge into sewer systems.[1]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[1]

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C20H19N7O3 / C19H19N7O5
Molecular Weight 405.41 / 425.398 g/mol
Appearance Dark blue powder[2][4]
Boiling Point 691.2°C at 760 mmHg
Flash Point 371.8°C / 376.5°C[1]
Density 1.28 g/cm³ / 1.37g/cm³[1]
Solubility No data available

Note: Discrepancies in molecular formula and weight exist across different sources.

Toxicological Information

There is a significant lack of comprehensive toxicological data for this compound. The following information is based on available Safety Data Sheets.

EffectData
Acute Toxicity Oral: no data available[1][2][5]
Inhalation: no data available[1][2][5]
Dermal: no data available[1][2][5]
Skin Corrosion/Irritation no data available[1][2][5]
Serious Eye Damage/Irritation no data available[1][2][5]
Respiratory or Skin Sensitization no data available[1][2][5]
Germ Cell Mutagenicity no data available[1][2][5]
Carcinogenicity no data available[1][2][5]
Reproductive Toxicity no data available[2][5]

The absence of detailed toxicological information underscores the importance of adhering strictly to the provided safety protocols to minimize any potential risk.

Mandatory Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Ventilation) prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh this compound prep_gather->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon emergency_exposure Personal Exposure handle_dissolve->emergency_exposure cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Guidelines cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

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